molecular formula C5H4ClNO2S B1631126 Methyl 2-chloro-4-thiazolecarboxylate CAS No. 850429-61-7

Methyl 2-chloro-4-thiazolecarboxylate

Cat. No.: B1631126
CAS No.: 850429-61-7
M. Wt: 177.61 g/mol
InChI Key: PZLJTHDJLAXFAW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-thiazolecarboxylate is a useful research compound. Its molecular formula is C5H4ClNO2S and its molecular weight is 177.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLJTHDJLAXFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428423
Record name Methyl 2-chloro-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-61-7
Record name Methyl 2-chloro-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate (CAS: 850429-61-7) is a pivotal heterocyclic intermediate in medicinal chemistry, serving as a core scaffold for Src family kinase inhibitors (e.g., Dasatinib) and various agrochemicals. Its structural utility lies in its two orthogonal functional handles: the electrophilic C-2 chlorine atom, susceptible to SNAr displacement by amines or anilines, and the C-4 methyl ester, which serves as a precursor for amides or heterocycle formation.

This guide details a robust, two-step synthesis starting from commercially available acyclic precursors. It prioritizes the Anhydrous Sandmeyer modification over traditional aqueous methods to minimize hydrolysis byproducts (2-hydroxythiazoles) and maximize yield.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis is best approached via the Hantzsch thiazole synthesis followed by a radical-nucleophilic aromatic substitution (Sandmeyer reaction).

Retrosynthetic Logic
  • Target Disconnection: The C-Cl bond is installed last via diazotization of the C-NH2 group.

  • Heterocycle Construction: The thiazole ring is constructed via condensation of a thiourea and an

    
    -halo keto ester.
    
  • Starting Materials: Thiourea and Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate).

Retrosynthesis Target Methyl 2-chloro-4-thiazolecarboxylate (Target) Intermediate Methyl 2-amino-4-thiazolecarboxylate (Key Intermediate) Target->Intermediate Sandmeyer (Diazotization/Chlorination) Precursors Thiourea + Methyl bromopyruvate (Starting Materials) Intermediate->Precursors Hantzsch Synthesis (Cyclization)

Figure 1: Retrosynthetic analysis showing the disconnection to acyclic precursors.

Part 2: Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

This step utilizes the Hantzsch thiazole synthesis. The reaction is exothermic and self-catalyzing.

Reagents:

  • Thiourea (1.0 equiv)

  • Methyl 3-bromo-2-oxopropanoate (1.0 equiv)

  • Methanol (Solvent, 5 mL/mmol)

  • Sodium acetate (1.1 equiv, optional buffer)

Protocol:

  • Setup: Charge a round-bottom flask with thiourea dissolved in methanol.

  • Addition: Add Methyl 3-bromo-2-oxopropanoate dropwise at room temperature. Note: A significant exotherm will occur. Use a water bath if scaling >10g.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes); the starting material (thiourea) should disappear.

  • Workup:

    • Concentrate the methanol to ~20% volume.

    • Pour the residue into ice water.

    • Neutralize with saturated NaHCO3 or NH4OH to precipitate the free base.

  • Isolation: Filter the off-white solid, wash with cold water, and dry under vacuum.

    • Yield Expectations: 85–95%.

    • Melting Point: 173–177 °C.

Step 2: Anhydrous Sandmeyer Transformation (The "Expert" Route)

Critical Note: Traditional aqueous Sandmeyer conditions (


) often lead to the formation of the 2-hydroxy impurity due to water competition. The Doyle modification  using alkyl nitrites in anhydrous acetonitrile is recommended for high purity.

Reagents:

  • Methyl 2-amino-4-thiazolecarboxylate (1.0 equiv)

  • 
    -Butyl nitrite (
    
    
    
    -BuONO) (1.5 equiv)
  • Copper(II) chloride (

    
    ) (1.2 equiv)
    
  • Acetonitrile (Anhydrous, 10 mL/mmol)

Protocol:

  • Activation: In a dry 3-neck flask under nitrogen, suspend

    
     in anhydrous acetonitrile. Heat to 60 °C.
    
  • Diazotization: Add

    
    -butyl nitrite in one portion.
    
  • Addition: Add the 2-aminothiazole precursor portion-wise over 15 minutes. Caution: Nitrogen gas evolution will be vigorous. Ensure proper venting.

  • Reaction: Stir at 60–65 °C for 1 hour. The solution will turn from green/blue to dark brown/black.

  • Quench: Cool to room temperature and pour into 1M HCl (aqueous) to quench the diazonium species and solubilize copper salts.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     20% EtOAc in Hexanes). The product is less polar than the amine.
    

SynthesisWorkflow Start 2-Amino Precursor Reagents CuCl2 + t-BuONO (in MeCN, 60°C) Start->Reagents Addition Intermediate Diazonium Species (Unstable) Reagents->Intermediate Diazotization Product 2-Chloro Product Intermediate->Product Radical Substitution (-N2 gas)

Figure 2: Reaction workflow for the Anhydrous Sandmeyer transformation.

Part 3: Characterization & Data[2]

The conversion from Amino (


) to Chloro (

) results in a significant downfield shift of the C-2 carbon signal and the disappearance of the broad

proton signal.
Physical Properties[1][3][4][5][6][7]
  • Appearance: White to pale yellow crystalline solid (or oil that solidifies upon standing).

  • Melting Point: ~60–65 °C (Note: Lower than the amino precursor).

  • Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

NMR Spectroscopy Data

The following data represents the expected shifts for Methyl 2-chloro-4-thiazolecarboxylate .

NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H NMR
8.25 Singlet (1H)H-5 (Aromatic)Deshielded by the adjacent N and S atoms.
3.94 Singlet (3H)-OCH

Typical methyl ester singlet.

C NMR
161.5 QuaternaryC=O (Ester)Carbonyl carbon.
153.2 QuaternaryC-2 (Cl-C=N)Highly deshielded due to electronegative Cl and N.
147.8 QuaternaryC-4 Bridgehead carbon attached to the ester.
128.5 CHC-5 Aromatic ring carbon.
52.6 CH

-OCH

Methoxy carbon.

(Solvent: CDCl


, 400 MHz)

Part 4: Safety & Troubleshooting

Critical Hazards
  • Diazonium Instability: Thiazole diazonium salts are notoriously unstable. Do not isolate the diazonium intermediate. Always perform the reaction in situ at the prescribed temperature.

  • Nitrogen Evolution: The Sandmeyer step generates stoichiometric quantities of

    
     gas. Ensure the reaction vessel is not sealed and is vented through a bubbler.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<40%) Wet reagents/SolventThe anhydrous method requires strict moisture control. Water competes with

to form the 2-hydroxy impurity.
Product is Red/Dark Copper contaminationPerform an EDTA wash or filtration through a short pad of silica/Celite during workup to remove residual copper salts.
Incomplete Reaction Old

-BuONO
Alkyl nitrites degrade over time. Use a fresh bottle or increase equivalents to 2.0.

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link

  • Anhydrous Sandmeyer (Doyle Method): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430 (1977). Link

  • Thiazole Characterization: Spectroscopic Properties of Thiazoles, National Institutes of Health (PubChem Compound Summary for Methyl 2-amino-4-thiazolecarboxylate). Link

  • Sandmeyer on Heterocycles: Hodgetts, K. J., et al. "Synthesis of 2-chlorothiazoles." Organic Letters, 4(17), 2905-2908.

Physicochemical Profile and Synthetic Utility of Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of "Methyl 2-chloro-4-thiazolecarboxylate" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate (CAS 850429-61-7) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its dual-electrophilic character. Characterized by a thiazole core substituted with a reactive chlorine atom at the C2 position and a methyl ester at the C4 position, this compound serves as a versatile scaffold for the synthesis of antitubercular, anticancer, and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, structural electronics, and reactivity profiles, grounded in empirical data and mechanistic logic.

Chemical Identity & Structural Analysis

The compound features a 1,3-thiazole ring, which is π-excessive but rendered electron-deficient by the electron-withdrawing ester group and the electronegative chlorine.

Attribute Detail
IUPAC Name Methyl 2-chloro-1,3-thiazole-4-carboxylate
Common Name Methyl 2-chloro-4-thiazolecarboxylate
CAS Registry Number 850429-61-7
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
SMILES COC(=O)C1=CSC(Cl)=N1
InChI Key PZLJTHDJLAXFAW-UHFFFAOYSA-N

Electronic Structure Analysis:

  • C2-Position (Chlorine): The carbon at position 2 is flanked by sulfur and nitrogen, making it naturally electrophilic. The presence of the chlorine atom enhances this character via inductive withdrawal (-I effect), activating the position for Nucleophilic Aromatic Substitution (S_NAr).

  • C4-Position (Ester): The carbomethoxy group at C4 acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but stabilizing anionic intermediates formed during nucleophilic attack at C2.

  • C5-Position (Proton): The proton at C5 is the only aromatic proton. It is significantly deshielded due to the combined electron-withdrawing effects of the C2-Cl and C4-Ester groups.

Physicochemical Properties

The following data consolidates experimental values with high-confidence predictive models where empirical data is limited.

Property Value / Range Source / Note
Physical State Solid (Crystalline Powder)Experimental [1, 2]
Color White to Off-whiteExperimental [1]
Melting Point 90 – 94 °C Experimental [1, 2]
Boiling Point 271.2 ± 32.0 °CPredicted (760 Torr) [1]
Density 1.456 ± 0.06 g/cm³Predicted [1]
LogP (Octanol/Water) 1.68 ± 0.3Predicted (Consensus)
pKa (Conjugate Acid) ~ -1.5 (Thiazole N)Predicted (Very weak base)
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterExperimental Observation

Expert Insight on Solubility & Handling: The moderate lipophilicity (LogP ~1.7) suggests good membrane permeability potential for derivatives. The solid state (MP > 90°C) indicates a stable crystal lattice, advantageous for handling and storage compared to liquid analogs like 2-chloro-4-methylthiazole.

Synthesis & Manufacturing Workflow

The most robust synthetic route involves the Sandmeyer reaction starting from the corresponding amino-thiazole. This pathway ensures regioselectivity and high yields.

Protocol: Sandmeyer Transformation
  • Starting Material: Methyl 2-amino-4-thiazolecarboxylate.

  • Diazotization: The amine is treated with sodium nitrite (

    
    ) in concentrated HCl or alkyl nitrites (e.g., 
    
    
    
    -BuONO) in acetonitrile to generate the diazonium salt in situ.
  • Substitution: Copper(II) chloride (

    
    ) is introduced as the chloride source and radical mediator.
    
  • Workup: Quenching with water, extraction with ethyl acetate, and recrystallization from ethanol/water.

SynthesisWorkflow Start Methyl 2-amino- 4-thiazolecarboxylate Inter Diazonium Salt Intermediate Start->Inter Diazotization Product Methyl 2-chloro- 4-thiazolecarboxylate Inter->Product Cl substitution Reagent1 NaNO2 / HCl (0-5 °C) Reagent1->Inter Reagent2 CuCl2 / RT (Sandmeyer) Reagent2->Product

Figure 1: Step-wise synthesis via the Sandmeyer reaction pathway.

Reactivity Profile & Applications

Methyl 2-chloro-4-thiazolecarboxylate acts as a bifunctional electrophile . The reactivity is dictated by the "hard" carbonyl electrophile and the "soft" aromatic carbon electrophile at C2.

A. Nucleophilic Aromatic Substitution (S_NAr)

The C2-Cl bond is highly activated. Nucleophiles (amines, thiols, alkoxides) readily displace the chloride.

  • Mechanism:[1][2] Addition-Elimination.[1] The intermediate Meisenheimer-like complex is stabilized by the electron-withdrawing ester at C4 and the ring nitrogen.

  • Application: Synthesis of 2-aminothiazole libraries for kinase inhibition.

B. Ester Manipulations

The C4-methyl ester undergoes standard acyl substitutions.

  • Hydrolysis: LiOH/THF/Water yields the free acid (2-chloro-4-thiazolecarboxylic acid).

  • Reduction:

    
     or 
    
    
    
    yields the alcohol (2-chloro-4-hydroxymethylthiazole).
  • Amidation: Direct reaction with amines (often requires higher temps or Lewis acids) yields amides.

ReactivityProfile Core Methyl 2-chloro- 4-thiazolecarboxylate Prod_Amine 2-Amino-thiazole derivatives Core->Prod_Amine R-NH2 / Base (SnAr at C2) Prod_Acid 2-Chloro-thiazole- 4-carboxylic acid Core->Prod_Acid LiOH / H2O (Hydrolysis at C4) Prod_Alc 2-Chloro-4- (hydroxymethyl)thiazole Core->Prod_Alc NaBH4 / EtOH (Reduction at C4) Prod_Suzuki 2-Aryl-thiazole derivatives Core->Prod_Suzuki Ar-B(OH)2 / Pd(0) (Suzuki Coupling at C2)

Figure 2: Divergent reactivity pathways available for medicinal chemistry optimization.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~8.15 ppm (s, 1H, C5-H ): The aromatic proton is deshielded by the ester and Cl.
      
    • 
       ~3.95 ppm (s, 3H, COO-CH₃ ): Characteristic methyl ester singlet.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected peaks at ~161 ppm (C=O), ~153 ppm (C2-Cl), ~145 ppm (C4), ~128 ppm (C5), ~52 ppm (OCH₃).

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion

      
       (³⁵Cl) and 
      
      
      
      (³⁷Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.
Safety & Handling (SDS Summary)
  • Hazard Classification: Irritant (Xi).[3]

  • GHS Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (

    
    ) to prevent slow hydrolysis of the ester.
    
References
  • ChemicalBook. (2025). Methyl 2-chloro-4-thiazolecarboxylate Properties and Safety. Retrieved from

  • Alchem Pharmtech. (2025). Technical Data Sheet: CAS 850429-61-7.[] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-Chloro-4-methylthiazole (Analogous Reactivity). National Library of Medicine. Retrieved from

  • Boc Sciences. (2025). Methyl 2-chlorothiazole-4-carboxylate Product Information. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from

Sources

role of thiazole ring in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Thiazole Scaffold: A Linchpin in Modern Medicinal Chemistry

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged structure" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics (e.g., Dasatinib , Ritonavir , Meloxicam ) stems from its unique physicochemical versatility. It serves not merely as a linker, but as a critical pharmacophore capable of modulating lipophilicity, engaging in specific


-hole interactions, and acting as a bioisostere for pyridine or phenol rings. This guide dissects the structural, synthetic, and metabolic dimensions of the thiazole ring to aid in rational drug design.

Part 1: Physicochemical Architecture[1]

The thiazole ring (


) is planar and aromatic (

electrons), yet its electron distribution is highly asymmetrical, dictating its ligand-target interactions.
Electronic Distribution & Basicity
  • Aromaticity: Thiazole possesses significant dienic character. The sulfur atom donates a lone pair to the

    
    -system, while the nitrogen atom withdraws electron density.
    
  • Basicity (

    
    ):  The N3 nitrogen is weakly basic compared to pyridine (
    
    
    
    ). This reduced basicity prevents protonation at physiological pH, allowing the neutral ring to permeate cell membranes effectively while still capable of accepting hydrogen bonds in hydrophobic pockets (e.g., kinase hinge regions).
  • Acidity: The C2 proton is relatively acidic (

    
    ), allowing for lithiation and subsequent functionalization, a key synthetic advantage.
    
The Sulfur -Hole Interaction

Unlike oxygen or nitrogen, the sulfur atom in thiazole is polarizable and exhibits a positive electrostatic potential region (the


-hole) along the extension of the C-S bonds.
  • Mechanism: This

    
    -hole allows sulfur to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygens) in protein targets.
    
  • Impact: These chalcogen bonds can be as strong as weak hydrogen bonds, stabilizing ligand conformation and enhancing potency.

Part 2: Synthetic Architecture

The construction of the thiazole core must be robust and scalable. The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and the availability of starting materials.

Protocol: Hantzsch Thiazole Synthesis

Reaction Type: Condensation / Cyclization Reagents:


-Haloketone + Thioamide
Mechanism: 

displacement followed by dehydration.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 1.0 eq of thioamide in ethanol/refluxing solvent.

  • Addition: Add 1.0 eq of

    
    -haloketone (e.g., 
    
    
    
    -bromoacetophenone) dropwise.
  • Cyclization: Heat to reflux for 2–4 hours. The sulfur atom performs a nucleophilic attack on the

    
    -carbon of the haloketone (
    
    
    
    ), displacing the halide.
  • Dehydration: The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by loss of water (dehydration) to aromatize the ring.

  • Workup: Cool, neutralize with

    
     (if amine salt forms), and recrystallize.
    

HantzschSynthesis Start Thioamide + alpha-Haloketone Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 SN2 Attack (S -> C-Br) Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 N-Attack on C=O Product Thiazole Ring (Aromatization) Inter2->Product - H2O (Dehydration)

Caption: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration to form the aromatic thiazole core.

Part 3: Therapeutic Utility & Target Engagement

The thiazole ring is not a passive scaffold; it actively drives binding affinity and selectivity.

Case Study 1: Dasatinib (Kinase Inhibitor)

Target: BCR-ABL / SRC Kinase Role of Thiazole: [1]

  • Hinge Binding: The aminothiazole moiety is the critical pharmacophore. The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of Met318 (in ABL kinase), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Thr315 .

  • Selectivity: The steric profile of the thiazole ring allows it to fit into the ATP-binding pocket of the active kinase conformation (DFG-in), distinguishing it from other inhibitors like Imatinib.

Case Study 2: Ritonavir (CYP3A4 Inhibitor/Booster)

Target: HIV Protease & Cytochrome P450 3A4 Role of Thiazole:

  • Mechanism-Based Inactivation: Ritonavir contains two thiazole rings.[2] It acts as a Type II ligand where the thiazole nitrogen coordinates directly to the heme iron of CYP3A4.[3][4]

  • Metabolic Suicide: The isopropyl-thiazole moiety is oxidized to a reactive intermediate (likely a sulfoxide or epoxide) which covalently modifies the CYP3A4 apoprotein (specifically Lys257 ), irreversibly inactivating the enzyme. This "boosting" effect increases the plasma half-life of co-administered drugs.

DrugIndicationThiazole FunctionKey Interaction
Dasatinib CML (Leukemia)Pharmacophore (Hinge Binder)H-bond to Met318 (ABL)
Ritonavir HIV / PK BoosterCYP3A4 InactivatorHeme coordination / Covalent binding
Meloxicam InflammationBioisostereBinding to COX-2 hydrophobic channel
Cefixime Bacterial InfectionStability EnhancerAminothiazole oxime stabilizes

-lactamase resistance

Part 4: Metabolic Liabilities & Structural Optimization

While potent, the thiazole ring carries metabolic risks. The C4-C5 double bond is electron-rich and susceptible to oxidative metabolism by CYPs.

Bioactivation Pathways[6][7]
  • Epoxidation: CYP450s can epoxidize the C4-C5 bond. The resulting epoxide is highly electrophilic and can ring-open to form reactive

    
    -thioketo-imines, leading to hepatotoxicity (structural alert).
    
  • S-Oxidation: Oxidation of the sulfur atom to sulfoxide/sulfone.

  • N-Oxidation: Less common due to low basicity but possible.

Optimization Strategy (SAR)

To mitigate toxicity, medicinal chemists block the metabolically labile sites (C4/C5).

  • Blocking: Substitution at C5 (e.g., with a methyl or halogen) prevents epoxidation.

  • Electron Withdrawal: Adding electron-withdrawing groups (EWG) reduces the electron density of the ring, making it less prone to oxidation.

ThiazoleMetabolism Thiazole Thiazole Scaffold Block Is C5 Substituted? Thiazole->Block Epoxide Thiazole-4,5-Epoxide (Reactive Intermediate) Toxicity Covalent Binding (Hepatotoxicity) Epoxide->Toxicity Ring Opening Safe Stable Metabolite (Ring Hydroxylation) Block->Epoxide No (H) Block->Safe Yes (Me/Cl)

Caption: Metabolic decision tree: Substitution at the C5 position is critical to prevent the formation of toxic epoxide intermediates.

References

  • Thiazole-Based Compounds in Medicinal Chemistry (2024 Review) Source: World Journal of Pharmaceutical Research 5

  • Structure and Mechanism of CYP3A4 Inhibition by Ritonavir Source: PNAS (Sevrioukova & Poulos, 2010) 4

  • Crystal Structure of Dasatinib Bound to ABL Kinase Source: RCSB Protein Data Bank (2GQG) 6

  • Reactive Metabolites from Thiazole-Containing Drugs Source: Chemical Research in Toxicology (2021) 7[7]

  • Hantzsch Thiazole Synthesis Mechanism Source: SynArchive 8

Sources

Technical Guide: Discovery of Novel Thiazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel thiazole-based antimicrobial agents. Targeted at medicinal chemists and drug discovery scientists, this document moves beyond basic methodology to explore the causal relationships between thiazole pharmacophores and their bactericidal mechanisms (DNA gyrase inhibition, cell wall disruption). It includes self-validating protocols for chemical synthesis and preclinical testing, supported by recent field data (2024–2025) and authoritative references.

Introduction: The Thiazole Scaffold in the AMR Crisis

Antimicrobial resistance (AMR) is projected to cause 10 million deaths annually by 2050. The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity. Unlike aliphatic linkers, the aromatic thiazole ring offers rigid directionality for substituents, facilitating pi-pi stacking interactions within the binding pockets of bacterial enzymes like DNA gyrase B and MurB.

Key Advantages:

  • Metabolic Stability: Resistance to oxidative degradation compared to furan or thiophene analogs.

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, while the sulfur (S1) can participate in non-covalent interactions.

  • Broad Spectrum: Efficacy against Gram-positive (e.g., MRSA, VRE) and Gram-negative pathogens.

Rational Design & Structure-Activity Relationship (SAR)

Successful ligand design requires precise modification of the thiazole core. The following SAR insights are synthesized from recent high-potency analogs.

SAR Optimization Table
PositionPreferred SubstituentMechanistic Rationale
C2 (Amino/Hydrazone) Hydrazone (-CH=N-NH-), Amides (-NH-CO-R)Provides a "linker" flexibility to reach deep hydrophobic pockets; Hydrazones form H-bonds with Asp73 in DNA gyrase.
C4 (Aryl/Heteroaryl) 4-Fluorophenyl, 4-Chlorophenyl, CoumarinElectron-withdrawing groups (EWGs) enhance lipophilicity and cell membrane permeability. Coumarin hybrids show dual-targeting capability.
C5 (H/Halogen) Hydrogen, Chlorine, MethylSmall hydrophobic groups prevent steric clash within the enzyme active site. C5-unsubstituted analogs often show superior docking scores.

Chemical Synthesis: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and adaptability. Below is an optimized, self-validating protocol for synthesizing 2,4-disubstituted thiazoles.

Optimized Hantzsch Synthesis Workflow

Reaction: Condensation of


-haloketones with thiourea or thioamides.
Step-by-Step Protocol:
  • Reagent Prep: Dissolve 1.0 equivalent of the thioamide (e.g., thiourea for 2-aminothiazoles) in absolute ethanol (0.1 M concentration).

  • Addition: Add 1.0 equivalent of the appropriate

    
    -bromoacetophenone dropwise at room temperature.
    
    • Causality: Dropwise addition prevents localized overheating and dimerization side products.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The disappearance of the starting

      
      -haloketone spot confirms completion.
      
  • Work-up: Cool to room temperature. If the product precipitates as a hydrobromide salt, filter directly. If not, neutralize with 10% NaHCO₃ to precipitate the free base.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Synthesis Pathway Visualization

The following diagram illustrates the mechanistic flow from reagents to the final bioactive scaffold.

HantzschSynthesis Reagents Reagents: Thioamide + α-Haloketone Intermediate Intermediate: Iminothioether / Hydroxythiazoline Reagents->Intermediate Nucleophilic Attack (S on C-Br) Dehydration Process: Acid-Catalyzed Dehydration Intermediate->Dehydration Cyclization Product Final Product: 2,4-Disubstituted Thiazole Dehydration->Product Aromatization (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis, highlighting the critical cyclization and aromatization steps.[1][2]

Mechanism of Action (MOA)

Novel thiazoles do not rely on a single target, reducing the likelihood of rapid resistance development.

Primary Targets
  • DNA Gyrase (GyrB subunit): Thiazoles compete with ATP for the binding site on the GyrB subunit, preventing the energy-dependent introduction of negative supercoils into DNA.

  • MurB Inhibition: Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) disrupts peptidoglycan biosynthesis, leading to cell lysis.

  • FtsZ Polymerization: Some 2-aminothiazoles inhibit the polymerization of FtsZ, a tubulin-homolog essential for bacterial cell division (Z-ring formation).

MOA Signaling Pathway

MOA_Pathway Thiazole Thiazole Derivative GyrB Target 1: DNA Gyrase B (ATP Competition) Thiazole->GyrB MurB Target 2: MurB Enzyme (Peptidoglycan Synthesis) Thiazole->MurB FtsZ Target 3: FtsZ Protein (Cell Division) Thiazole->FtsZ DNA_Fail Inhibition of DNA Supercoiling GyrB->DNA_Fail Wall_Fail Cell Wall Instability/Lysis MurB->Wall_Fail Div_Fail Z-Ring Formation Blocked FtsZ->Div_Fail Death BACTERIAL CELL DEATH DNA_Fail->Death Wall_Fail->Death Div_Fail->Death

Figure 2: Multi-target mechanism of action for thiazole derivatives, leading to systemic bacterial failure.

Preclinical Evaluation Protocol

To ensure data integrity and reproducibility, the following biological assays must be performed.

Minimum Inhibitory Concentration (MIC) - Resazurin Microtiter Assay

This colorimetric assay is superior to visual turbidity because it quantifies metabolic activity, reducing subjective error.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: In a 96-well plate, dispense 100 µL of Mueller-Hinton Broth (MHB).

  • Dilution: Perform serial 2-fold dilutions of the thiazole compound (Range: 512 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 30 µL of 0.015% Resazurin sodium solution. Incubate for 2–4 hours.

    • Interpretation:Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin to resorufin).

    • Self-Validation: Include a positive control (Ciprofloxacin) and a sterility control (MHB only).

Time-Kill Kinetics

Determines if the agent is bacteriostatic or bactericidal.

  • Method: Expose bacteria to

    
     MIC of the compound.[3] Aliquot samples at 0, 2, 4, 8, and 24 hours. Plate on agar and count colonies.
    
  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal  activity.[3]
    

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS ONE. [Link][3]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry. [Link]

Sources

initial screening of "Methyl 2-chloro-4-thiazolecarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Initial Screening & Derivatization of Methyl 2-chloro-4-thiazolecarboxylate

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate is a high-value pharmacophore scaffold, particularly privileged in the discovery of Type II kinase inhibitors (e.g., c-Met, VEGFR) and antimicrobial agents (DNA gyrase inhibitors). Its structural utility lies in its bifunctional reactivity: the electrophilic C2-chlorine allows for nucleophilic aromatic substitution (


), while the C4-methyl ester provides a handle for amidation or hydrolysis.

This guide outlines a self-validating workflow for the initial screening of this scaffold, covering library generation, physical characterization, and biological assay protocols.

The Scaffold Architecture & Reactivity

The thiazole ring is aromatic but electron-deficient, making the C2 position highly reactive toward nucleophiles. The C4-carboxylate mimics the peptide bond geometry found in many endogenous substrates.

Reactivity Profile:

  • C2-Position (Chlorine): The "Warhead" or "Hinge Binder." The chlorine atom is a good leaving group. Displacement with aromatic amines or thiols is the primary method for introducing diversity.

  • C4-Position (Ester): The "Tail" or "Solubilizing Region." Hydrolysis to the acid followed by amide coupling allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or lipophilic tails to tune ADMET properties.

Expert Insight: Synthesis of the Core

If the specific methyl 2-chloro-4-thiazolecarboxylate is unavailable, it is best synthesized via a modified Hantzsch synthesis followed by a Sandmeyer-type reaction .

  • Cyclization: React thiourea with methyl 3-chloro-2-oxopropanoate (or methyl dichloroacetate/aldehyde equivalents) to form Methyl 2-amino-4-thiazolecarboxylate.

  • Sandmeyer Conversion: Convert the 2-amino group to 2-chloro using

    
    -butyl nitrite and Copper(II) chloride (
    
    
    
    ) in acetonitrile. This method avoids the harsh conditions of aqueous diazotization and improves yields for hydrophobic esters [1].

Library Generation Strategy (The "Make")

To maximize screening efficiency, employ a Divergent Synthesis Strategy .

Workflow Diagram: Divergent Synthesis

SynthesisWorkflow Core Methyl 2-chloro- 4-thiazolecarboxylate RouteA Route A: C2 Substitution (S_NAr) Core->RouteA  Amines/Thiols  (NaH or DIPEA) RouteB Route B: C4 Modification (Hydrolysis + Amidation) Core->RouteB  1. LiOH  2. Amine coupling LibA Library A: 2-Amino/Thio-thiazoles RouteA->LibA LibB Library B: Thiazole-4-Carboxamides RouteB->LibB Final Final Hit Compounds (Dual substituted) LibA->Final  Secondary  Modification LibB->Final

Caption: Divergent synthesis pathways allowing independent optimization of the C2 "hinge-binding" and C4 "solvent-exposed" regions.

Protocol A: Displacement at C2
  • Reagents: 1.0 eq Scaffold, 1.2 eq Aromatic Amine, 2.0 eq DIPEA (or

    
    ).
    
  • Solvent: DMF or DMSO (High boiling point required).

  • Conditions: Heat to 80–100°C for 4–12 hours.

  • Purification: Precipitation with water is often sufficient due to the lipophilicity of the product.

  • Validation: Monitor disappearance of the C2-Cl signal in LCMS.

Physical Characterization (The "Check")

Before biological screening, you must validate the physical behavior of the derivatives. Thiazole esters are notoriously lipophilic, leading to false negatives in aqueous assays (precipitation).

Table 1: Solubility & Stability Thresholds

Parameter Method Acceptance Criteria
DMSO Solubility Visual/Turbidimetry > 10 mM (Clear solution)
Aqueous Solubility PBS (pH 7.4) dilution > 50 µM (No precipitation)

| Plasma Stability | Incubation (Human/Mouse) |


 > 60 min (Ester hydrolysis risk) |
| Chemical Purity  | LC-MS / 

-NMR | > 95% (Essential for SAR) |

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock in 100% DMSO.

  • Spike into PBS (pH 7.4) to reach final concentrations of 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubate for 2 hours at room temperature with shaking.

  • Filter (0.45 µm) and analyze filtrate via HPLC-UV.

  • Pass: >80% recovery compared to acetonitrile standard.

In Vitro Screening Protocols (The "Test")

A. Primary Screen: Kinase Inhibition (c-Met Example)

Thiazole-4-carboxylates are privileged scaffolds for c-Met and VEGFR inhibition [2].

  • Assay Type: ADP-Glo™ or LanthaScreen™ (FRET).

  • Concentration: Single-point screen at 10 µM.

  • Control: Staurosporine (Positive), DMSO only (Negative).

  • Threshold: Hits defined as >50% inhibition at 10 µM.

B. Secondary Screen: Antimicrobial (MIC)
  • Target: Bacterial DNA Gyrase B (GyrB) often binds thiazoles.

  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Method: Broth microdilution in 96-well plates.

  • Readout: Optical Density (

    
    ) after 18–24h.
    
Screening Cascade Diagram

ScreeningCascade Library Synthesized Library (>95% Purity) Solubility Solubility Filter (PBS, pH 7.4) Library->Solubility  Fail if < 10µM Primary Primary Bioassay (Single Point @ 10µM) Solubility->Primary  Pass DoseResp Dose-Response (IC50) (8-point serial dilution) Primary->DoseResp  >50% Inhibition Selectivity Selectivity Profiling (Counter-screening) DoseResp->Selectivity  IC50 < 1µM

Caption: A funnel-based screening cascade designed to eliminate false positives (solubility artifacts) early.

Data Analysis & SAR Trends

When analyzing "Hit" data from this scaffold, look for these established Structure-Activity Relationships (SAR):

  • The "2-Amino" Effect: Replacing the 2-Cl with an aromatic amine (e.g., 2-aminopyridine or aniline) typically increases potency against kinases by forming a key hydrogen bond with the hinge region [3].

  • Lipophilicity Balance: If the C4-methyl ester is too labile or lipophilic, hydrolyze it to the acid and couple with morpholine or N-methylpiperazine . This often retains potency while solving solubility issues [4].

  • Steric Clashes: Large substituents at C2 may clash with the gatekeeper residue in kinases; explore smaller 5-membered heterocycles (pyrazoles, imidazoles) if 6-membered rings lose activity.

References

  • Sandmeyer Conversion of Aminothiazoles: Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Source: National Institutes of Health (NIH) / J Org Chem. URL:[Link]

  • c-Met Kinase Inhibition: Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Antimicrobial & Anticancer Activity: Title: Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives.[1] Source: EXCLI Journal.[1] URL:[Link]

Sources

literature review of 2-chloro-4-thiazolecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Ethyl 2-chloro-4-thiazolecarboxylate (CAS: 5198-87-8), a critical pharmacophore in the development of kinase inhibitors and metabolic modulators.

Executive Summary

The 2-chloro-4-thiazolecarboxylate scaffold is a versatile electrophile. The chlorine atom at the C2 position is highly activated for nucleophilic aromatic substitution (


), while the C4 ester provides a handle for further functionalization (e.g., reduction to alcohols or amidation).

This guide prioritizes a two-step scalable protocol :

  • Hantzsch Thiazole Synthesis: Constructing the thiazole core.

  • Non-Aqueous Sandmeyer Reaction: Converting the C2-amine to a C2-chloride.

While classical aqueous Sandmeyer conditions (NaNO


/HCl) exist, they often suffer from low yields due to the instability of heteroaryl diazonium salts in water. This guide recommends a modified Doyle-type protocol  using alkyl nitrites in anhydrous media for superior yield and safety.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into commercially available precursors. The logic follows a disconnection of the C2-Cl bond back to an amine, and subsequent disassembly of the heterocyclic ring.

Retrosynthesis Target Ethyl 2-chloro-4-thiazolecarboxylate (Target) Intermediate Ethyl 2-aminothiazole-4-carboxylate (Stable Intermediate) Target->Intermediate Sandmeyer (C-N to C-Cl) Precursors Ethyl Bromopyruvate + Thiourea (Commercially Available) Intermediate->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic logic flow. The pathway leverages the high availability of ethyl bromopyruvate to establish the C4-carboxylate regiochemistry.

Step 1: The Hantzsch Thiazole Synthesis

The formation of the thiazole ring is achieved by condensing an


-haloketone with thiourea. For the 4-carboxylate regioisomer, ethyl bromopyruvate  is the required electrophile.
Reaction Scheme


Experimental Protocol

Objective: Synthesis of Ethyl 2-aminothiazole-4-carboxylate hydrobromide.

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Solvation: Charge the flask with Thiourea (7.61 g, 100 mmol) and absolute Ethanol (100 mL). Stir to create a suspension.

  • Addition: Add Ethyl Bromopyruvate (19.5 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <40°C during addition.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The hydrobromide salt often precipitates directly. Filter the solid.[1][2]

    • Neutralization (Critical): Suspend the salt in water and adjust pH to ~8 using saturated NaHCO

      
      . The free base will precipitate.
      
    • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

  • Yield Target: 85–95% (Off-white solid).

Mechanistic Insight: The sulfur atom of thiourea acts as a nucleophile, displacing the bromide. The resulting intermediate undergoes rapid intramolecular condensation with the ketone carbonyl to close the ring.

Step 2: The Modified Sandmeyer Reaction (Chlorination)

Converting the 2-amino group to a 2-chloro group is the most challenging step. Heteroaryl diazonium salts are prone to hydrolysis (forming the 2-hydroxy impurity) or violent decomposition. We utilize tert-butyl nitrite (


-BuONO)  and Copper(II) Chloride (CuCl

)
in acetonitrile.[3] This "anhydrous" approach minimizes side reactions.
Reaction Scheme


Experimental Protocol

Objective: Conversion to Ethyl 2-chloro-4-thiazolecarboxylate.

  • Reagent Prep: In a 500 mL flask under Nitrogen atmosphere, suspend CuCl

    
      (16.1 g, 120 mmol, 1.2 eq) in anhydrous Acetonitrile  (MeCN, 200 mL).
    
  • Activation: Add tert-Butyl Nitrite (15.5 g, 150 mmol, 1.5 eq) to the copper suspension. The mixture may turn dark green/black.

  • Addition: Add Ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) portion-wise over 20 minutes.

    • Caution: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

  • Reaction: Heat the mixture to 60–65°C for 1–2 hours.

  • Quenching:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into 20% aqueous HCl (200 mL) to decompose copper complexes.

    • Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Recrystallization: Purify the crude solid from hot Hexane/EtOH or via silica gel chromatography (10% EtOAc/Hexane).

  • Yield Target: 65–75% (White to pale yellow crystalline solid).

Process Control & Troubleshooting
ParameterStandardDeviation Consequence
Solvent Water Content < 0.1% (Karl Fischer)High water leads to hydrolysis (2-hydroxy impurity).
Temperature 60–65°C>80°C risks rapid diazonium decomposition (explosion hazard).
Addition Rate Slow/Portion-wiseFast addition causes uncontrollable foaming (

release).

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Ethyl Bromopyruvate + Thiourea Step1 Step 1: Reflux in EtOH (Hantzsch Cyclization) Start->Step1 Check1 QC: Isolate Free Base? (Remove HBr) Step1->Check1 Step2 Step 2: Anhydrous Sandmeyer (t-BuONO / CuCl2 / MeCN) Check1->Step2 Yes (Recommended) Quench Acidic Workup (Remove Copper Salts) Step2->Quench N2 Evolution Ceases Final Product: Ethyl 2-chloro-4- thiazolecarboxylate Quench->Final Recrystallization

Figure 2: Operational workflow for the 2-step synthesis emphasizing the isolation of the free base intermediate.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 332 (1955).
    • Context: Foundational methodology for thiazole construction using alpha-halo ketones.
  • Optimized Sandmeyer for Heterocycles (Doyle's Conditions)

    • Title: Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides.
    • Source: Doyle, M. P., et al. Journal of Organic Chemistry, 42(14), 2426–2430 (1977).
    • Context: Establishes the use of t-BuONO/CuCl2 for converting amines to chlorides in non-aqueous media, crucial for preventing hydrolysis in thiazoles.
  • Specific Synthesis of Ethyl 2-chloro-4-thiazolecarboxylate

    • Title: Synthesis and antitumor activity of 2-substituted-4-thiazolecarboxyl
    • Source:Journal of Medicinal Chemistry, various p
    • Context: Confirms the utility of the ethyl bromopyruvate route for the 4-carboxyl
  • Safety in Diazonium Chemistry

    • Title: Safety of Diazonium Salts.[4]

    • Source:Organic Process Research & Development.
    • Context: Guidelines for handling exothermic nitrogen-releasing reactions.

Sources

An In-depth Technical Guide to Methyl 2-chloro-4-thiazolecarboxylate and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-chloro-4-thiazolecarboxylate, a versatile heterocyclic building block, and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, reactivity, and burgeoning therapeutic applications of this important class of compounds, grounding the discussion in established chemical principles and contemporary research.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[2] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Methyl 2-chloro-4-thiazolecarboxylate serves as a key intermediate in the synthesis of a diverse array of these biologically active molecules, owing to its reactive sites that allow for facile structural modifications.[3]

Synthesis of Methyl 2-chloro-4-thiazolecarboxylate: A Mechanistic Perspective

The synthesis of Methyl 2-chloro-4-thiazolecarboxylate is a multi-step process that relies on fundamental organic reactions. A common and efficient route begins with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 2-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-thiazolecarboxylate Precursor

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[4] In the context of our target molecule, this translates to the condensation of an appropriate α-haloester with thiourea. This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[4]

Experimental Protocol: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

  • Reaction Setup: To a solution of methyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system like ethanol/water, to yield Methyl 2-amino-4-thiazolecarboxylate as a solid.

Hantzsch_Mechanism

Step 2: Sandmeyer Reaction for Chlorination

The conversion of the 2-amino group to a 2-chloro substituent is achieved through a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the copper(I) chloride-catalyzed substitution of the diazonium group with a chloride ion. The diazonium salt intermediate is highly reactive, and the evolution of nitrogen gas drives the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-chloro-4-thiazolecarboxylate

  • Diazotization: Methyl 2-amino-4-thiazolecarboxylate (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (catalytic amount) in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution.

  • Work-up and Isolation: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by column chromatography to yield Methyl 2-chloro-4-thiazolecarboxylate.

Sandmeyer_Mechanism

Physicochemical Properties and Spectroscopic Data

Table 1: Representative Spectroscopic Data for Thiazole Carboxylate Analogs

Spectroscopic TechniqueMethyl 2-amino-4-thiazolecarboxylate[5][6]Ethyl 2-amino-4-methylthiazole-5-carboxylate[7]
¹H NMR (DMSO-d₆, δ ppm) 7.45 (s, 1H, H-5), 7.20 (br s, 2H, NH₂), 3.70 (s, 3H, OCH₃)7.60 (s, 2H, NH₂), 4.15 (q, 2H, OCH₂CH₃), 2.40 (s, 3H, CH₃), 1.25 (t, 3H, OCH₂CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 168.0 (C=O), 162.0 (C-2), 145.0 (C-4), 110.0 (C-5), 51.0 (OCH₃)169.0 (C=O), 163.0 (C-2), 158.0 (C-4), 115.0 (C-5), 60.0 (OCH₂), 16.0 (CH₃), 14.0 (CH₃)
IR (cm⁻¹) ~3400-3200 (N-H str.), ~1710 (C=O str.), ~1620 (C=N str.)~3400-3250 (N-H str.), ~1700 (C=O str.), ~1610 (C=N str.)
Mass Spec. (m/z) 158 (M⁺)186 (M⁺)

Note: The data presented are for analogous compounds and should be used as a reference for the expected spectral features of Methyl 2-chloro-4-thiazolecarboxylate.

Reactivity and Synthetic Utility of the 2-Chloro Group

The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromatic system, which can stabilize the Meisenheimer-like intermediate formed during the reaction. This makes Methyl 2-chloro-4-thiazolecarboxylate a valuable precursor for introducing a wide range of functionalities at the C2 position.

SNAr_Reactivity

General Protocol for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol), dissolve Methyl 2-chloro-4-thiazolecarboxylate (1 equivalent) and the desired nucleophile (1-1.5 equivalents). A base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile.

  • Reaction Conditions: The reaction mixture is typically heated for several hours to overnight, with the temperature depending on the nucleophilicity of the attacking species.

  • Work-up and Isolation: After cooling, the reaction mixture is usually poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Biologically Active Analogs and Therapeutic Applications

The derivatization of the Methyl 2-chloro-4-thiazolecarboxylate core has led to the discovery of numerous compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Agents

Thiazole derivatives have been extensively investigated as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[8] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For instance, some 2-substituted thiazole-4-carboxylate analogs have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways.[9]

Table 2: Anticancer Activity of Selected Thiazole Analogs

Compound ClassTarget Cancer Cell LinesReported Activity (IC₅₀)Reference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549, Bel7402, HCT-8Moderate to high[10]
2-Substituted-aminothiazole-4-carboxylates60 human tumor cell linesPotential anticancer activity[11]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesNot specifiedEnhanced polyploidy and mitotic failure

The presence of a chlorophenyl group in some thiazole derivatives has been shown to enhance cytotoxic activity by improving cell membrane penetration and disrupting critical signaling pathways related to cell proliferation and apoptosis.

Anticancer_Workflow

Enzyme Inhibitors

The thiazole scaffold is also a key feature in the design of various enzyme inhibitors. For example, 2-aminothiazole derivatives have been identified as inhibitors of carbonic anhydrase and cholinesterases, enzymes implicated in various pathological conditions. The ability of the thiazole ring to participate in hydrogen bonding and other interactions within the active site of an enzyme is crucial for its inhibitory activity.

Conclusion and Future Perspectives

Methyl 2-chloro-4-thiazolecarboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse libraries of thiazole-containing compounds. The demonstrated biological activities of its analogs, particularly in the realm of anticancer and enzyme inhibition, underscore the continued importance of this scaffold in drug discovery. Future research will likely focus on the development of more selective and potent analogs through detailed structure-activity relationship studies and computational modeling, further expanding the therapeutic potential of this remarkable heterocyclic core.

References

  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Al-Ostoot, F. H., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1449. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]

  • Al-Warhi, T., et al. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE2023 , 18(8), e0289741. Available at: [Link]

  • Khabnadideh, S., et al. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Russian Journal of General Chemistry2004 , 74, 1293–1297. Available at: [Link]

  • Taha, M., et al. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules2021 , 26(17), 5291. Available at: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Sharma, V., et al. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Frontiers in Pharmacology2023 , 14, 1245894. Available at: [Link]

  • Al-Balas, Q., et al. Synthesis of the 2-aminothiazole-4-carboxylate analogues... ResearchGate2009 . Available at: [Link]

  • Cai, W.-X., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences2016 , 6(1), 10. Available at: [Link]

  • Cai, W.-X., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate2016 . Available at: [Link]

  • Reva, I., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules2020 , 25(21), 5098. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]

  • Blanchard, S., et al. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Bioorganic & Medicinal Chemistry Letters2014 , 24(2), 548-552. Available at: [Link]

  • Reva, I. D., et al. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE2017 . Available at: [Link]

  • Ghorab, M. M., et al. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie2000 , 333(10), 345-349. Available at: [Link]

  • Lombardo, L. J., et al. 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry2004 , 47(27), 6658-6661. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Sharma, K. C., et al. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry2001 , 13(4), 1471-1474. Available at: [Link]

Sources

The Thiazole Nucleus: A Theoretical & Experimental Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole nucleus (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) stands as a "privileged scaffold" in medicinal chemistry, forming the pharmacophore of essential therapeutics ranging from penicillin derivatives to modern antineoplastics like dasatinib. This guide bridges the gap between quantum mechanical theory  and wet-lab validation . It details the computational frameworks (DFT) required to predict electronic behavior and provides the experimental protocols (Hantzsch synthesis) to validate those predictions.

Part 1: Computational Framework & Electronic Structure

Level of Theory

For small heterocyclic systems like thiazole, Density Functional Theory (DFT) is the industry standard due to its balance of computational cost and accuracy.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the most widely cited functional for predicting geometry and vibrational frequencies of thiazoles. However, for studies involving non-covalent interactions (e.g., docking preparation or dimer stability), M06-2X or

    
    B97X-D  are recommended to account for dispersion forces.
    
  • Basis Set: The 6-311++G(d,p) split-valence triple-zeta basis set is the "Gold Standard" for this nucleus. The diffuse functions (++) are critical for describing the lone pairs on Nitrogen and Sulfur, which are essential for predicting hydrogen bonding in biological targets.

Aromaticity & Stability

Thiazole is aromatic, characterized by a planar geometry and a delocalized


-system (6 

electrons).
  • NICS (Nucleus-Independent Chemical Shift): To quantify aromaticity, calculate NICS(0) and NICS(1) values. A negative NICS value (typically around -13 to -14 ppm for thiazole) confirms diatropic ring currents and aromatic character.

  • Frontier Molecular Orbitals (FMO): The energy gap (

    
    ) is a direct measure of chemical hardness (
    
    
    
    ) and kinetic stability.[1]
    • HOMO: Located primarily on the Sulfur atom (p-orbitals) and the C=C bond.

    • LUMO: Delocalized over the C-N bond, indicating susceptibility to nucleophilic attack.

Computational Workflow Diagram

The following diagram outlines the standard protocol for theoretical characterization.

Thiazole_DFT_Workflow cluster_Props Property Calculation Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Freq->Input Imag Freq < 0 (Transition State) NICS Aromaticity (NICS) Freq->NICS Minima Found FMO Reactivity (HOMO/LUMO) Freq->FMO MEP Electrostatics (MEP Map) Freq->MEP

Figure 1: Standard DFT workflow for characterizing the thiazole nucleus. Note the critical check for imaginary frequencies to ensure a true local minimum.

Part 2: Reactivity Descriptors & Causality

Global & Local Reactivity

To design derivatives effectively, one must understand where the nucleus reacts. We utilize Fukui Functions to predict active sites.[2]

DescriptorSymbolPhysical MeaningThiazole Characteristic
Chemical Hardness

Resistance to charge transferHigh

implies stability (aromaticity).
Electrophilicity

Propensity to accept electronsHigh

suggests good Michael acceptor potential.
Fukui (+) (

)
--Nucleophilic Attack SiteC2 Position: The carbon between S and N is electron-deficient.
Fukui (-) (

)
--Electrophilic Attack SiteC5 Position: The carbon adjacent to Sulfur is electron-rich.
Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface reveals the "lock-and-key" features for drug binding:

  • Negative Regions (Red): Concentrated on the Nitrogen atom (lone pair). This is the primary Hydrogen Bond Acceptor (HBA) site.

  • Positive Regions (Blue): Concentrated on the ring hydrogens and the Sulfur atom (due to

    
    -orbital participation). These are Hydrogen Bond Donor (HBD) interaction points.
    

Part 3: Experimental Validation (The Hantzsch Protocol)

Theoretical predictions of stability must be validated by synthesis. The Hantzsch Thiazole Synthesis is the most robust method to validate the formation of the thiazole core.

Mechanism & Causality

The reaction involves the condensation of an


-haloketone with a thioamide.
  • Nucleophilic Attack: Sulfur attacks the

    
    -carbon (SN2).
    
  • Cyclization: Nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization (the driving force of the reaction).

Laboratory Protocol
  • Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-bromoacetophenone in ethanol (0.5 M concentration).

    • Add thiourea slowly with stirring.

    • Reflux for 2–4 hours. Note: Completion is monitored by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.[3]

    • Neutralize with 10%

      
       to liberate the free base.
      
    • Recrystallize from ethanol/water.

Mechanistic Visualization

Hantzsch_Mechanism Reactants Alpha-Haloketone + Thioamide Inter1 Intermediate 1: Thioether Formation (SN2) Reactants->Inter1 S-Alkylation Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 N-Attack on C=O Product Final Thiazole Nucleus (Aromatic) Inter2->Product Dehydration Byprod Loss of H2O + HBr Inter2->Byprod

Figure 2: The Hantzsch synthesis pathway.[3] The dehydration step is thermodynamically driven by the formation of the aromatic thiazole ring.

Part 4: Pharmacological Application (Docking)

Molecular Docking Strategy

Theoretical studies often culminate in predicting biological activity. Thiazoles are potent inhibitors of DNA Gyrase (antibacterial) and SARS-CoV-2 Mpro (antiviral).

  • Software: AutoDock Vina or GOLD.

  • Protocol:

    • Ligand Prep: Optimize ligand geometry using DFT (B3LYP/6-31G*) to ensure correct bond lengths before docking.

    • Protein Prep: Remove water molecules (unless structural), add polar hydrogens, and compute Gasteiger charges.

    • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., active site residues His41/Cys145 for Mpro).

    • Scoring: A binding affinity

      
       kcal/mol is generally considered a "hit" for thiazole derivatives.
      
Interaction Logic

The thiazole Nitrogen (N3) typically acts as a hydrogen bond acceptor for backbone NH groups in the protein active site, while substituents at C2 (e.g., -NH2) act as donors.

References

  • Design, synthesis, and evaluation of the antimicrobial activity of new heteroaryl (aryl) thiazole derivatives. Antibiotics (Basel). (2022).[4] [Link][4]

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules. (2012). [Link]

  • Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New Thiazole Clubbed Pyridine Scaffolds. Molecules. (2022). [Link]

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. (2026). [Link]

Sources

Methodological & Application

synthesis of "Methyl 2-chloro-4-thiazolecarboxylate" from ethyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Transesterification of Ethyl 2-chloro-4-thiazolecarboxylate

Executive Summary

This protocol details the synthesis of Methyl 2-chloro-4-thiazolecarboxylate via the transesterification of its ethyl analog. While transesterification is a routine organic transformation, this specific substrate presents a critical chemoselectivity challenge: the 2-chloro substituent on the thiazole ring is highly susceptible to nucleophilic aromatic substitution (


) under basic conditions.

To preserve the C-Cl bond, this guide rejects standard base-catalyzed methods (e.g.,


) in favor of a robust acid-catalyzed protocol . This method ensures >95% conversion with complete retention of the halogen pharmacophore, suitable for downstream SAR (Structure-Activity Relationship) studies or crystallographic optimization.

Scientific Rationale & Mechanistic Analysis

The Chemoselectivity Challenge

The thiazole ring is electron-deficient, making the C2 position highly electrophilic. In the presence of strong alkoxides (e.g., Sodium Methoxide), two competing pathways exist:

  • Pathway A (Desired): Attack at the carbonyl carbon (Transesterification).

  • Pathway B (Undesired): Attack at the C2 carbon (

    
    ), displacing chloride to form Methyl 2-methoxy-4-thiazolecarboxylate .
    

Literature confirms that reaction of 2-chloro-5-nitrothiazole (and similar electron-deficient thiazoles) with methoxide yields the methoxy-ether product almost exclusively at equimolar concentrations . Therefore, acid catalysis is mandatory to protonate the carbonyl oxygen, increasing its electrophilicity relative to the C2-position, thereby directing nucleophilic attack solely to the ester function.

Reaction Scheme & Pathway Logic

ReactionPathways Start Ethyl 2-chloro-4- thiazolecarboxylate Conditions_Base Condition A: NaOMe / MeOH (Basic) Start->Conditions_Base Conditions_Acid Condition B: H2SO4 / MeOH (Acidic) Start->Conditions_Acid Product_Desired TARGET: Methyl 2-chloro-4- thiazolecarboxylate Conditions_Base->Product_Desired Transesterification (Minor) Product_Side IMPURITY: Methyl 2-methoxy-4- thiazolecarboxylate Conditions_Base->Product_Side SNAr (Major) Conditions_Acid->Product_Desired Transesterification (Exclusive)

Figure 1: Chemoselectivity map. Acidic conditions (Green path) prevent the


 side reaction (Red path) common with alkoxides.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl 2-chloro-4-thiazolecarboxylate Substrate1.0Limiting Reagent
Methanol (Anhydrous) Solvent/Reactant40-50 volLarge excess drives equilibrium
Sulfuric Acid (

, conc.)
Catalyst0.5 - 1.0Acts as dehydrating agent & catalyst
Sodium Bicarbonate (

)
QuenchN/ASaturated aqueous solution
Ethyl Acetate / DCM ExtractionN/ASolvent for workup
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask (RBF) with Ethyl 2-chloro-4-thiazolecarboxylate (1.0 eq).

  • Add Anhydrous Methanol (0.2 M concentration relative to substrate). Note: Methanol acts as both solvent and reactant.

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add concentrated

    
      (0.5 eq). Caution: Exothermic.
    

Step 2: Reflux & Monitoring

  • Fit the RBF with a reflux condenser and drying tube (calcium chloride or nitrogen line).

  • Heat to Reflux (65°C) for 6–12 hours.

  • Process Control (TLC/HPLC): Monitor consumption of starting material.

    • TLC System: 20% EtOAc in Hexanes.

    • Observation: The methyl ester typically runs slightly lower or has a distinct Rf compared to the ethyl ester.

    • Validation: If conversion stalls <90%, add fresh MeOH to shift equilibrium (Le Chatelier’s principle).

Step 3: Workup & Isolation

  • Cool reaction mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove ~80% of Methanol.

  • Pour the residue slowly into ice-cold saturated

    
      solution. Caution: Gas evolution (
    
    
    
    ).
  • Extract with Dichloromethane (DCM) (

    
     volumes).
    
  • Wash combined organic layers with Brine.

  • Dry over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • Crude Product: Usually obtained as an off-white solid.

  • Recrystallization: If purity is <98%, recrystallize from minimal hot Methanol or Hexane/EtOAc mixture .

Process Validation & Quality Control

To ensure the protocol was successful, you must validate two features: the Loss of the Ethyl group and the Retention of the Chlorine .

NMR Interpretation Guide
FeatureEthyl Ester (Starting Material)Methyl Ester (Product)
Alkoxy Protons Quartet (~4.4 ppm, 2H)Triplet (~1.4 ppm, 3H)Singlet (~3.9 ppm, 3H)
Thiazole C5-H Singlet (~8.1 ppm)Singlet (~8.1–8.2 ppm)
Impurity Check If 2-methoxy impurity forms: Look for a second methyl singlet shifted upfield or changes in the aromatic region.
Workup Logic Diagram

WorkupFlow Reaction Reaction Mixture (MeOH, H2SO4, Product) Concentrate Evaporation (Remove excess MeOH) Reaction->Concentrate Quench Quench (Sat. NaHCO3) Concentrate->Quench Pour into base Extraction Extraction (DCM + Water) Quench->Extraction Organic Organic Phase (Product) Extraction->Organic Aqueous Aqueous Phase (Salts, H2SO4) Extraction->Aqueous Dry Drying (Na2SO4) & Concentration Organic->Dry Final FINAL PRODUCT Methyl 2-chloro-4- thiazolecarboxylate Dry->Final

Figure 2: Workup workflow designed to neutralize acid catalyst and isolate the lipophilic ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (Water presence).Use Anhydrous MeOH. Add molecular sieves (3Å) to the reaction flask to trap water produced.
Side Product Formation Temperature too high or contaminated reagents.Ensure strict temperature control (65°C). Verify MeOH is free of sodium methoxide traces.
Hydrolysis (Acid) Incomplete quenching or water in workup.Ensure rapid extraction after quenching. Do not leave product in acidic aqueous phase for extended periods.

References

  • Al-Shammari, B. (2013). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. Journal of Chemical Engineering & Process Technology. Link

  • Beier, C. et al. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7,932,386 B2. Link

  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207. Link

  • Organic Chemistry Portal. Fischer Esterification: Mechanisms and Conditions.Link

protocol for nucleophilic substitution on "Methyl 2-chloro-4-thiazolecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for


 Derivatization of Methyl 2-chloro-4-thiazolecarboxylate 

) on Thiazole Scaffolds

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate is a high-value scaffold in medicinal chemistry, serving as a precursor for Tiazofurin analogs, kinase inhibitors, and agrochemicals. Its reactivity profile is defined by the 2-chloro position, which is highly activated toward Nucleophilic Aromatic Substitution (


) due to the combined electron-withdrawing effects of the thiazole nitrogen (aza-activation) and the C4-carboxylate ester.

This guide provides validated protocols for substituting the C2-chlorine with amines, alcohols, and thiols while preserving the C4-methyl ester. Common pitfalls, particularly unintended ester hydrolysis, are addressed with specific "self-validating" control steps.

Mechanistic Foundation & Reactivity Profile

To design a successful experiment, one must understand the electronic landscape of the substrate.

  • The Activation: The C2 position is electron-deficient. The adjacent Nitrogen (N3) pulls electron density via induction and resonance, stabilizing the negative charge in the Meisenheimer-like transition state. The C4-ester further lowers the LUMO energy of the ring, making the C2-Cl bond significantly more labile than in non-esterified chlorothiazoles.

  • The Competition: The methyl ester at C4 is an electrophile. Hard nucleophiles (e.g., Grignard reagents, hydroxide) or unhindered alkoxides can attack the ester (saponification or transesterification) rather than the C2-Cl bond.

  • The Solution: Use soft nucleophiles (amines, thiols) or hindered/controlled bases (DIPEA,

    
    ) under anhydrous conditions to favor 
    
    
    
    over ester attack.
Visualizing the Mechanism

The following diagram illustrates the addition-elimination pathway and the critical stabilization of the intermediate.

SNAr_Mechanism cluster_stabilization Stabilization Factors Substrate Methyl 2-chloro-4- thiazolecarboxylate (Substrate) Complex Meisenheimer-like Intermediate (Resonance Stabilized) Substrate->Complex Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->Complex Product C2-Substituted Product Complex->Product Elimination Leaving Cl- Leaving Group Complex->Leaving Factor1 N3 Aza-effect Factor1->Complex Factor2 C4-Ester Inductive Pull Factor2->Complex

Caption: The


 pathway showing the addition of the nucleophile followed by the elimination of chloride. The intermediate is stabilized by the ring nitrogen and the C4-ester.

Experimental Protocols

Protocol A: Aminolysis (Reaction with Amines)

Best for: Primary and secondary amines (aliphatic or aromatic).

The Logic: Amines are generally good nucleophiles and poor bases compared to alkoxides, minimizing ester damage. However, HCl is generated as a byproduct, which can protonate the amine and kill the reaction. A scavenger base is required.

Reagents:

  • Substrate: Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (1.5 eq) or

    
    
    
  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA)

  • Temperature: 60°C – Reflux (80°C)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 2-chloro-4-thiazolecarboxylate in 5 mL of anhydrous Ethanol (0.2 M concentration).

  • Addition: Add 1.5 mmol of DIPEA . Then, add 1.1 mmol of the Amine .

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

  • Reaction: Attach a reflux condenser and heat the mixture to 75°C (oil bath temperature). Stir for 2–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear. The product is usually more polar (lower Rf).

    • Critical Check: If a new spot appears on the baseline, it may be the hydrolyzed acid (carboxylic acid). Confirm pH is not >10.[1]

  • Workup:

    • Method A (Precipitation): Cool to room temperature.[1] Pour into 20 mL ice water. If solid forms, filter and wash with cold water.

    • Method B (Extraction): Evaporate volatiles. Dissolve residue in EtOAc. Wash with 0.1 M HCl (to remove excess amine/DIPEA) and Brine. Dry over

      
      .
      
Protocol B: Etherification (Reaction with Phenols/Alcohols)

Best for: Aryl ethers and Alkyl ethers.

The Logic: Phenols are weak nucleophiles and must be deprotonated to phenoxides. Because phenoxides are basic, anhydrous aprotic solvents (DMF/DMSO) are strictly required to prevent saponification of the methyl ester.

Reagents:

  • Substrate: Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq)

  • Nucleophile: Phenol or Alcohol (1.05 eq)

  • Base:

    
     (powdered, dry) (1.5 eq) or 
    
    
    
    (1.2 eq)
  • Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: 60°C – 90°C

Step-by-Step Procedure:

  • Deprotonation: In a vial, suspend 1.05 mmol of Phenol and 1.5 mmol of

    
      in 3 mL anhydrous DMF. Stir at RT for 15 mins to ensure phenoxide formation.
    
  • Coupling: Add 1.0 mmol of Methyl 2-chloro-4-thiazolecarboxylate dissolved in 2 mL DMF.

  • Heating: Heat to 80°C. Monitor by LCMS or TLC every 2 hours.

    • Why

      
      ? It is milder than NaH, reducing the risk of attacking the ester. 
      
      
      
      is more soluble and reactive if the reaction is sluggish.
  • Workup: Pour the reaction mixture into 30 mL of water. Extract with EtOAc (3x). Wash the organic layer copiously with water (to remove DMF) and LiCl solution.

Data Summary & Troubleshooting

Solvent & Base Selection Matrix

Nucleophile TypeRecommended SolventRecommended BaseTemp (°C)Risk Factor
Aliphatic Amine Ethanol, THFDIPEA,

60–80Low. Very clean reaction.
Aniline (Aromatic) Ethanol, TolueneDIPEA, Pyridine80–110Medium. Anilines are slow; may require acid catalysis (pTSA) or Buchwald conditions if

fails.
Phenol DMF, MeCN

,

60–90Medium. Moisture leads to ester hydrolysis.
Aliphatic Alcohol THF, DMFNaH (careful), KOtBu0–25High. Alkoxides cause transesterification. Use bulky alcohols or strictly controlled stoichiometry.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Methyl Ester (Acid formed) Presence of water + base.Switch to anhydrous DMF/THF. Use molecular sieves. Lower reaction temperature.[1]
No Reaction (Starting Material remains) Nucleophile too weak or Cl too stable.Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase temp to 100°C. Use

.
Transesterification (Ethyl ester formed) Used Ethanol as solvent with alkoxide.If making an ether, do NOT use alcohol solvents. Use THF or DMF.

Decision Workflow

Use this logic tree to determine the optimal conditions for your specific derivative.

Workflow Start Start: Methyl 2-chloro-4- thiazolecarboxylate CheckNu Select Nucleophile Type Start->CheckNu Amine Amine (R-NH2) CheckNu->Amine Phenol Phenol/Thiol (Ar-OH/SH) CheckNu->Phenol Alcohol Aliphatic Alcohol (R-OH) CheckNu->Alcohol MethodA Method A: EtOH, DIPEA, 75°C (Standard) Amine->MethodA MethodB Method B: DMF, K2CO3, 80°C (Anhydrous) Phenol->MethodB MethodC Method C: THF, NaH, 0°C (High Risk of Transesterification) Alcohol->MethodC WorkupAq Workup: Precipitation in Water or Acidic Extraction MethodA->WorkupAq WorkupOrg Workup: EtOAc Extraction LiCl Wash (remove DMF) MethodB->WorkupOrg MethodC->WorkupOrg

Caption: Decision tree for selecting reaction conditions based on nucleophile class.

References

  • Context: Establishes the baseline reactivity of 2-chlorothiazoles and benzothiazoles in reactions.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[2] Pyrimidines.[2][3] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

    • Context: Provides mechanistic parallels for ester-activated heterocyclic chlorides reacting with amines and alkoxides.
  • Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

    • Context: General review of mechanisms supporting the "addition-elimin

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 2-chloro-4-thiazolecarboxylate for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry and chemical biology, forming the scaffold of numerous biologically active compounds.[1][2][3] Methyl 2-chloro-4-thiazolecarboxylate represents a particularly valuable starting material, offering two distinct and chemically orthogonal handles for modification: a reactive 2-chloro substituent and a 4-methyl ester. This guide provides a comprehensive framework for the strategic derivatization of this scaffold. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and synthesize novel probes for a wide range of biological assays, including high-throughput screening, cellular imaging, and target identification studies. Detailed, field-tested protocols for key transformations, including palladium-catalyzed cross-coupling and amide bond formation, are presented to empower researchers in drug discovery and chemical biology.

The Chemical Potential of the Methyl 2-chloro-4-thiazolecarboxylate Scaffold

The utility of Methyl 2-chloro-4-thiazolecarboxylate stems from the differential reactivity of its functional groups. Understanding this reactivity is paramount to designing a successful synthetic strategy. The two primary sites for modification are the C2-position, bearing a chloro leaving group, and the C4-position, with its methyl carboxylate group.

  • C2-Position (Electrophilic Site): The chlorine atom on the electron-deficient thiazole ring is an excellent leaving group, making this position highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This site is ideal for introducing molecular diversity and building core pharmacophores.

  • C4-Position (Carboxylate Handle): The methyl ester is stable under many reaction conditions used to modify the C2-position. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a versatile anchor point for conjugating reporter molecules (fluorophores), affinity tags (biotin), or linkers for attachment to biomolecules via stable amide bonds.[4]

Diagram 1: Key reactive sites on the Methyl 2-chloro-4-thiazolecarboxylate scaffold.

Strategic Functionalization at the C2-Position

Modifications at the C2-position are typically performed first, leveraging the reactivity of the chloro group. These reactions are fundamental for building complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[5][6] This reaction allows for the introduction of a vast array of aryl and heteroaryl boronic acids or esters, enabling extensive structure-activity relationship (SAR) studies.

Causality Behind the Protocol:

  • Catalyst: A palladium(0) species, generated in situ, is the active catalyst. Pd(PPh₃)₄ is a reliable choice.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A biphasic solvent system like toluene/water or a polar aprotic solvent like dioxane is often used to dissolve both the organic and inorganic reagents.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Methyl 2-chloro-4-thiazolecarboxylate177.601.01.0178 mg
Arylboronic Acid-1.21.2-
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
Toluene---8 mL
Water---2 mL

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add Methyl 2-chloro-4-thiazolecarboxylate (178 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation/QC: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling introduces an alkyne functionality, a uniquely valuable handle for downstream modifications.[7] Alkynes are key components in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the specific and efficient labeling of biomolecules in complex biological systems.[8][9]

Protocol 2.2: Copper-Free Sonogashira Coupling

Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Methyl 2-chloro-4-thiazolecarboxylate177.601.01.0178 mg
Terminal Alkyne-1.51.5-
[DTBNpP]Pd(crotyl)Cl Precatalyst471.530.0250.02512 mg
2,2,6,6-Tetramethylpiperidine (TMP)141.272.02.00.34 mL
Dimethyl Sulfoxide (DMSO), anhydrous---5 mL

Step-by-Step Methodology:

  • In an inert atmosphere glovebox, add the palladium precatalyst (12 mg, 0.025 mmol) to a vial.

  • Outside the glovebox, add Methyl 2-chloro-4-thiazolecarboxylate (178 mg, 1.0 mmol) to a separate flame-dried flask.

  • Seal the flask, purge with argon, and add anhydrous DMSO (5 mL), the terminal alkyne (1.5 mmol), and TMP (0.34 mL, 2.0 mmol) via syringe.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.[7]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

QC: Confirm structure and purity via NMR and HRMS. The presence of the alkyne can be confirmed by a characteristic C≡C stretch in the IR spectrum (~2100-2260 cm⁻¹).

Strategic Functionalization at the C4-Position

After modification at the C2-position, the C4-ester can be converted into a carboxylic acid, which serves as a key point of attachment for probes.

Saponification to Unmask the Carboxylic Acid

This is a standard hydrolysis of the methyl ester to a carboxylate salt, followed by acidification to yield the free carboxylic acid.

Protocol 3.1: Ester Hydrolysis (Saponification)

Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
C2-derivatized thiazole ester-1.01.0-
Lithium Hydroxide (LiOH) monohydrate41.963.03.0126 mg
Tetrahydrofuran (THF)---6 mL
Water---2 mL
1M Hydrochloric Acid (HCl)--As needed~3-4 mL

Step-by-Step Methodology:

  • Dissolve the C2-derivatized thiazole ester (1.0 mmol) in a mixture of THF (6 mL) and water (2 mL).

  • Add LiOH monohydrate (126 mg, 3.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid precipitates, extract the aqueous layer with ethyl acetate.

QC: The product can be verified by LC-MS (observing the mass change from the ester to the acid) and the disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR spectrum.

Amide Coupling to Attach Biological Probes

Amide bond formation is a robust and widely used reaction in medicinal chemistry for linking carboxylic acids and amines. Reagents like EDC (a carbodiimide) in combination with HOBt or DMAP are commonly used to activate the carboxylic acid for nucleophilic attack by an amine.[10][11]

Protocol 3.2: EDC/DMAP Mediated Amide Coupling

Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Thiazole-4-carboxylic acid derivative-1.01.0-
Amine-functionalized Probe (e.g., Fluorophore-NH₂)-1.11.1-
EDC·HCl (EDAC)191.701.51.5288 mg
4-Dimethylaminopyridine (DMAP)122.171.51.5183 mg
N,N-Diisopropylethylamine (DIPEA)129.242.02.00.35 mL
Acetonitrile (CH₃CN), anhydrous---10 mL

Step-by-Step Methodology:

  • To a solution of the thiazole-4-carboxylic acid (1.0 mmol) in anhydrous acetonitrile (10 mL), add EDC·HCl (288 mg, 1.5 mmol) and DMAP (183 mg, 1.5 mmol).[11]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the amine-functionalized probe (1.1 mmol) followed by DIPEA (0.35 mL, 2.0 mmol).

  • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete in 6-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final conjugate by flash chromatography or preparative HPLC.

QC: Successful conjugation is confirmed by HRMS, which will show the mass of the final product. NMR spectroscopy will confirm the full structure.

Integrated Workflow and Biological Application

By combining these strategies, highly functionalized probes can be synthesized. The following workflow illustrates the creation of a fluorescently labeled, biologically targeted molecule.

Diagram 2: A multi-step workflow for synthesizing a functional biological probe.

Conceptual Application: A Fluorescent Probe for Kinase Assays

A derivative synthesized using the workflow above can serve as a potent tool in biological assays. For instance, a molecule where an ATP-competitive kinase inhibitor scaffold is introduced at the C2-position and a fluorophore (like a rhodamine derivative) is attached at the C4-position can be used in fluorescence polarization (FP) or FRET-based binding assays.

Diagram 3: Conceptual model of a thiazole-based probe in a biological assay.

Conclusion

Methyl 2-chloro-4-thiazolecarboxylate is a powerful and versatile starting material for the development of sophisticated chemical probes. By strategically addressing the C2 and C4 positions using robust and reliable protocols such as palladium-catalyzed cross-coupling and amide bond formation, researchers can generate a vast library of derivatives. These molecules can be tailored for specific biological applications, from screening for new drug leads to visualizing complex cellular processes, thereby accelerating research and development in the life sciences.

References

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. (URL: [Link])

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: [Link])

  • Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells - PubMed. (URL: [Link])

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA | ACS Applied Bio Materials. (URL: [Link])

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL: [Link])

  • CN113461635A - 4- (2-chloroethyl)
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (URL: [Link])

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. (URL: [Link])

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - MDPI. (URL: [Link])

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction - INIS-IAEA. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Ethyl 1-[(2-chloro-1,3-thia-zol-5-yl)methyl] - PubMed. (URL: [Link])

  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (URL: [Link])

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. (URL: [Link])

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC - NIH. (URL: [Link])

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - MDPI. (URL: [Link])

  • Bioorthogonal Chemistry and Its Applications - ACS Publications. (URL: [Link])

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (URL: [Link])

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PubMed. (URL: [Link])

  • Total synthesis of a biotinylated derivative of phorboxazole A via sonogashira coupling. (URL: [Link])

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-chloro-4-thiazolecarboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity and quantification critical for quality control.[1] The method utilizes a C18 stationary phase with a UV detector, providing a reliable and efficient analytical solution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3]

Introduction and Scientific Rationale

Methyl 2-chloro-4-thiazolecarboxylate is a heterocyclic building block whose thiazole ring structure is a common motif in a wide array of biologically active compounds.[1] Ensuring the purity of this intermediate is paramount as impurities can carry through the synthesis process, impacting the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The primary objective of this work was to develop a straightforward and reliable RP-HPLC method suitable for routine quality control. The scientific approach was grounded in a systematic evaluation of the analyte's physicochemical properties to logically select the chromatographic conditions. Reversed-phase chromatography was chosen as the separation mode due to the predicted moderate hydrophobicity of the analyte, a strategy that is effective for a wide range of non-polar and weakly polar compounds.[4]

Analyte Characterization

A thorough understanding of the analyte's properties is the foundation of logical method development.

Structure:

  • IUPAC Name: Methyl 2-chloro-1,3-thiazole-4-carboxylate

  • CAS Number: 850429-61-7[5][6]

  • Molecular Formula: C₅H₄ClNO₂S[5][6]

  • Molecular Weight: 177.61 g/mol [5][6]

Figure 1: Chemical Structure of Methyl 2-chloro-4-thiazolecarboxylate

Physicochemical Properties: A summary of the key properties influencing chromatographic behavior is presented in Table 1. The presence of the thiazole ring provides UV absorbance, making UV detection a suitable choice. The molecule is neutral, meaning its retention will be largely unaffected by mobile phase pH, simplifying method development.

PropertyValue / ObservationRationale for Method Development
Molecular Weight 177.61 g/mol [5][6]Suitable for standard HPLC analysis.
Polarity (LogP) Estimated ~1.5 - 2.5The chloro, ester, and thiazole groups suggest moderate polarity, making it an ideal candidate for reversed-phase chromatography on a C18 column.
UV Absorbance Thiazole ring system exhibits UV absorbance.Allows for sensitive and direct detection using a Diode Array Detector (DAD) or UV-Vis detector. A wavelength of ~270 nm is a logical starting point based on similar thiazole structures.[4][7]
pKa Not applicable (neutral compound)The molecule lacks strongly acidic or basic functional groups, so mobile phase pH control is not critical for consistent retention. This simplifies the mobile phase and enhances method robustness.

Table 1: Physicochemical properties of Methyl 2-chloro-4-thiazolecarboxylate and their impact on HPLC method design.

Method Development Strategy

A systematic, multi-stage approach was employed to develop and finalize the analytical method. This ensures that the final protocol is not only fit for purpose but also well-understood and robust.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization B Define Analytical Target Profile (ATP) A->B informs C Column & Mobile Phase Screening B->C guides D Select Initial Conditions C->D leads to E Optimize Organic % & Flow Rate D->E input for F Finalize Method Parameters E->F defines G Validate Method per ICH Q2(R1) Guidelines F->G prerequisite for H Implement for Routine Use G->H enables OptimizationLogic cluster_0 Isocratic Screening Start Initial Condition: C18 Column ACN/Water Mobile Phase T1 Test 60% ACN Start->T1 T2 Test 50% ACN Start->T2 T3 Test 40% ACN Start->T3 Eval1 Evaluate Retention (Target k' = 2-10) T1->Eval1 T2->Eval1 T3->Eval1 Result1 50% ACN gives optimal retention (k' ~ 4.5) and good peak shape. Eval1->Result1 50% ACN is optimal

Sources

Application Note: Elucidating the Fragmentation Pathways of Methyl 2-chloro-4-thiazolecarboxylate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-chloro-4-thiazolecarboxylate is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a substituted thiazole ring, presents a unique analytical challenge requiring robust methods for characterization and quantification. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of small molecules.[2] This application note provides a detailed guide to the anticipated mass spectrometry fragmentation of Methyl 2-chloro-4-thiazolecarboxylate under both Electrospray Ionization (ESI) and Electron Ionization (EI), offering researchers a foundational protocol for method development and data interpretation. Understanding the fragmentation patterns is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies in drug development.

The thiazole moiety is a common feature in many therapeutic agents, and its fragmentation behavior under mass spectrometric conditions has been a subject of interest.[3] By leveraging established fragmentation patterns of related thiazole derivatives, we can predict the primary fragmentation pathways of Methyl 2-chloro-4-thiazolecarboxylate. This document outlines detailed protocols for sample preparation and mass spectrometry analysis, designed to be a self-validating system for researchers.

Materials and Methods

Sample Preparation Protocol

A robust and reproducible sample preparation protocol is paramount for obtaining high-quality mass spectrometry data. The following protocol is designed for the analysis of Methyl 2-chloro-4-thiazolecarboxylate using LC-MS.

Materials:

  • Methyl 2-chloro-4-thiazolecarboxylate (Purity: ≥98%)[4]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing positive ionization)

  • Ammonium hydroxide (optional, for enhancing negative ionization)

  • 2 mL screw-top vials with septa[5]

  • Micropipettes and sterile tips

  • Vortex mixer

  • Syringe filters (0.22 µm)

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh and dissolve Methyl 2-chloro-4-thiazolecarboxylate in a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.[5] Ensure complete dissolution by vortexing.

  • Working Solution Preparation: From the stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water).[6] The final concentration should be optimized based on instrument sensitivity.

  • Acidification/Alkalinization (Optional): To promote protonation for positive ion mode ESI, a small amount of formic acid (0.1% final concentration) can be added to the working solution. For negative ion mode, a trace amount of ammonium hydroxide can be added to aid deprotonation.[7]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.[5]

  • Sample Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a soft septum.

  • Blank Samples: Prepare blank samples using the same solvent composition as the working solution to be run before and after the sample analysis to prevent carry-over.[5]

Mass Spectrometry Parameters

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. Both ESI and EI methods are presented here.

Table 1: Recommended Mass Spectrometry Parameters

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Mode Positive and NegativeN/A
Capillary Voltage 3.5 - 4.5 kVN/A
Ionization Energy N/A70 eV[3]
Nebulizer Gas (N2) 30 - 50 psiN/A
Drying Gas (N2) Flow 8 - 12 L/minN/A
Drying Gas Temp. 300 - 350 °CN/A
Fragmentor Voltage 100 - 150 VN/A
Collision Energy Ramped (10 - 40 eV) for MS/MSN/A
Mass Range 50 - 300 m/z40 - 300 m/z
Source Temperature N/A200 - 250 °C

Predicted Results and Discussion: Fragmentation Pathways

The fragmentation of Methyl 2-chloro-4-thiazolecarboxylate is predicted based on the known fragmentation of thiazole and related heterocyclic compounds.[8][9] The molecular weight of Methyl 2-chloro-4-thiazolecarboxylate (C₅H₄ClNO₂S) is 177.61 g/mol .[4] The molecular ion peak [M]⁺˙ is expected at m/z 177 (and m/z 179 due to the ³⁷Cl isotope). In ESI, the protonated molecule [M+H]⁺ at m/z 178 (and m/z 180) is anticipated in positive ion mode.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will undergo fragmentation through several key pathways initiated by the radical cation [M]⁺˙.

  • Loss of Methoxy Radical (•OCH₃): A primary fragmentation is the loss of the methoxy radical from the ester group, leading to a stable acylium ion at m/z 146 .

  • Loss of Carbonyl Group (CO): Subsequent loss of a neutral CO molecule from the m/z 146 fragment would result in an ion at m/z 118 .

  • Thiazole Ring Cleavage: The thiazole ring is susceptible to cleavage. A characteristic fragmentation of thiazoles involves the cleavage of the S-C2 and C4-C5 bonds, which could lead to various smaller fragments.

  • Loss of Chlorine Radical (•Cl): The loss of a chlorine radical from the molecular ion would produce a fragment at m/z 142 .

Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS of [M+H]⁺)

For ESI in positive ion mode, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 178) is expected to yield the following fragments:

  • Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters is the neutral loss of methanol, resulting in an acylium ion at m/z 146 .

  • Loss of Carbon Monoxide (CO): The fragment at m/z 146 can further lose carbon monoxide to produce an ion at m/z 118 .

  • Loss of Chloromethanol (CH₂ClO): A rearrangement followed by the loss of a neutral chloromethanol molecule could lead to a fragment ion.

Table 2: Predicted Major Fragment Ions of Methyl 2-chloro-4-thiazolecarboxylate

m/z (EI)m/z (ESI, [M+H]⁺)Proposed Fragment StructureNeutral Loss
177/179178/180[C₅H₄ClNO₂S]⁺˙ / [C₅H₅ClNO₂S]⁺-
146/148146/148[C₄H₂ClNOS]⁺•OCH₃ (EI) / CH₃OH (ESI)
142-[C₅H₄NO₂S]⁺˙•Cl
118/120118/120[C₃H₂ClNS]⁺CO
8484[C₃H₂NS]⁺HCl

Visualizing the Fragmentation and Workflow

To provide a clearer understanding of the proposed fragmentation and the overall analytical process, the following diagrams have been generated.

Fragmentation_Pathway cluster_ESI ESI Fragmentation cluster_EI EI Fragmentation M [M+H]+ m/z 178/180 F1 m/z 146/148 M->F1 - CH3OH F2 m/z 118/120 F1->F2 - CO F3 [M]+. m/z 177/179 F3->F1 - .OCH3 F4 m/z 142 F3->F4 - .Cl

Caption: Predicted ESI and EI fragmentation pathways.

Experimental_Workflow SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation MS_Analysis Mass Spectrometry (ESI or EI) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (MS and MS/MS) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric analysis of Methyl 2-chloro-4-thiazolecarboxylate. The detailed protocols for sample preparation and the proposed fragmentation pathways for both ESI and EI ionization techniques offer a solid starting point for researchers in pharmaceutical and related industries. The provided tables and diagrams serve as a quick reference for experimental setup and data interpretation. By understanding these fragmentation patterns, scientists can more effectively identify and quantify this important heterocyclic compound, facilitating its use in drug discovery and development. Further experimental verification is recommended to confirm the proposed fragmentation pathways.

References

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Sources

application of "Methyl 2-chloro-4-thiazolecarboxylate" in creating fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with Google searches to explore "Methyl 2-chloro-4-thiazolecarboxylate" for fluorescent probe creation, specifically its advantages, limitations, and potential reactivity in probe design. I'm focusing on the compound's structure-property relationships in the context of fluorescence. I'm now exploring databases for relevant literature and patents.

Defining Application Note Scope

I've decided to structure my application note to highlight the utility of "Methyl 2-chloro-4-thiazolecarboxylate" in fluorescent probe synthesis. I'm focusing on its reactivity and role as a building block. My plan involves detailing synthetic strategies, reaction conditions, and including example protocols for probe synthesis and characterization. I'll explain my choices, including necessary characterization techniques.

Outlining Project Scope

I'm now diving into Google searches on "Methyl 2-chloro-4-thiazolecarboxylate" for fluorescent probes, highlighting its building-block role. Next, I'll scrutinize results, identifying reaction principles, probe examples, targets, and properties. I'll outline the note, starting with thiazole fluorophores, and its unique advantages. I'll then move onto the core of the note, outlining synthetic strategies, conditions, and protocols.

Gathering Initial Insights

I've made good headway by establishing a strong base. My search yielded valuable data on fluorescent probe design principles, particularly FRET, PET, and ICT mechanisms. Also, I have notes on the photophysical properties of thiazole-based fluorophores.

Refining Specific Search Criteria

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Deepening My Knowledge

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Application Notes and Protocols: Synthetic Routes to Novel Pesticides Using Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Agrochemicals

The thiazole ring is a privileged scaffold in contemporary agrochemical research, prized for its metabolic stability and diverse biological activities.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the molecular architecture of numerous commercial pesticides, including the neonicotinoid insecticide thiamethoxam and the fungicide thifluzamide.[2] Its utility stems from its ability to engage in a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of biological efficacy.

Methyl 2-chloro-4-thiazolecarboxylate is a particularly versatile starting material for the synthesis of novel pesticidal agents. The molecule presents three key functional handles for chemical modification: the reactive 2-chloro group, susceptible to nucleophilic aromatic substitution (SNAr); the methyl ester at the 4-position, which can be hydrolyzed, reduced, or otherwise derivatized; and the thiazole ring itself, which can be a key pharmacophore. This guide provides a detailed exploration of synthetic routes starting from this key intermediate to generate novel fungicides, insecticides, and herbicides, complete with detailed protocols and an analysis of the structure-activity relationships (SAR) that underpin their design.

Core Synthetic Strategies and Mechanistic Considerations

The primary gateway to derivatizing Methyl 2-chloro-4-thiazolecarboxylate is through the displacement of the chloride atom at the C2 position. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at C4. This activation facilitates reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a robust platform for generating diverse compound libraries.

Further modifications can be achieved through transformations of the C4-ester group. Hydrolysis to the corresponding carboxylic acid is a common step, enabling the formation of amides—a key functional group in many fungicides. Alternatively, reduction of the ester to an alcohol provides a handle for introducing other functionalities or for constructing more complex heterocyclic systems.

dot```dot graph "Synthetic_Hub" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Proposed synthesis of a novel neonicotinoid analogue.

Protocol 3: Synthesis of a 2-Chloro-4-(chloromethyl)thiazole Intermediate

Step 1: Reduction of the Ester

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-4-(hydroxymethyl)thiazole, which can often be used in the next step without further purification.

Step 2: Chlorination of the Alcohol

  • Dissolve the crude 2-chloro-4-(hydroxymethyl)thiazole (1.0 eq) in an anhydrous solvent such as DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the 2-chloro-4-(chloromethyl)thiazole intermediate.

Protocol 4: Coupling to form the Neonicotinoid Analogue
  • To a solution of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and the 2-chloro-4-(chloromethyl)thiazole intermediate (1.1 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the novel neonicotinoid analogue.

Application III: Prospective Routes to Novel Herbicides

The thiazole scaffold is also present in herbicides that inhibit acyl-ACP thioesterases. B[3]y leveraging the reactivity of both the C2 and C4 positions of Methyl 2-chloro-4-thiazolecarboxylate, novel herbicidal compounds can be pursued. A plausible route could involve an initial nucleophilic substitution at C2, followed by conversion of the C4-ester into a moiety capable of forming a fused ring system, such as a 2,3-dihydroth[1][4]iazolo[4,5-b]pyridine.

Conceptual Workflow for Herbicide Synthesis

dot

Herbicide_Workflow start Methyl 2-chloro-4-thiazolecarboxylate Versatile Starting Material step1 Step 1: SNAr at C2 Introduce R1 group via nucleophilic substitution with R1-NH2 start->step1 step2 Step 2: Ester Reduction Reduce C4-ester to a primary alcohol step1->step2 step3 Step 3: Functional Group Interconversion e.g., Oxidation to aldehyde step2->step3 step4 Step 4: Cyclization Reaction with a suitable bifunctional reagent to form a fused pyridine ring step3->step4 product {Novel Thiazolopyridine Herbicide Candidate | Acyl-ACP Thioesterase Inhibitor} step4->product

Figure 3: Conceptual workflow for the synthesis of thiazolopyridine herbicides.

This conceptual pathway highlights the modularity of using Methyl 2-chloro-4-thiazolecarboxylate. Each step allows for the introduction of diversity, enabling the synthesis of a library of compounds for screening and optimization of herbicidal activity.

Conclusion

Methyl 2-chloro-4-thiazolecarboxylate is a high-value, versatile building block for the synthesis of novel pesticides. Its dual reactivity at the C2 and C4 positions allows for the construction of a wide array of derivatives targeting different biological pathways in fungi, insects, and plants. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to explore the rich chemical space accessible from this starting material, paving the way for the discovery of next-generation agrochemicals.

References

  • Hao, Z., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(28), 7337–7347. Available at: [Link]

  • Arshad, M. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18976–18987. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Drug Discovery Technologies, 16(3), 255-271. Available at: [Link]

  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available at: [Link]

  • Kiełbasa, A., et al. (2024). Synthesis and biological profile of 2,3-dihydroth[1][4]iazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 540-551. Available at: [Link]

  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(2), 153-176. Available at: [Link]

  • Singh, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-241. Available at: [Link]

  • Yadav, P., et al. (2022). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. Bioorganic Chemistry, 128, 106076. Available at: [Link]

  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. Available at: [Link]

  • Byers, J. R., & Dickey, J. B. (1939). 2-amino-4-methylthiazole. Organic Syntheses, 19, 10. Available at: [Link]

  • Gsell, L., & Meyer, W. (1995). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1.
  • Kiełbasa, A., et al. (2024). Synthesis and biological profile of 2,3-dihydroth[1][4]iazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 540–551. Available at: [Link]

  • Hao, Z., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(28), 7337-7347. Available at: [Link]

  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205-214. Available at: [Link]

  • Li, Y., et al. (2021). 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. CN113461635A.

Sources

experimental procedure for amide coupling with "Methyl 2-chloro-4-thiazolecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-chloro-4-thiazolecarboxamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to reliably synthesize a diverse library of amide derivatives from key building blocks like Methyl 2-chloro-4-thiazolecarboxylate is therefore of critical importance for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the synthesis of 2-chloro-4-thiazolecarboxamides, starting from the corresponding methyl ester. It addresses the essential prerequisite of ester hydrolysis and offers two robust, field-proven protocols for the subsequent amide coupling reaction. The causality behind experimental choices, troubleshooting advice, and mechanistic insights are provided to empower researchers to successfully implement and adapt these procedures for their specific needs.

The Synthetic Pathway: A Two-Step Approach

The overall synthesis is a two-stage process. First, the chemically inert methyl ester of the starting material must be converted to the corresponding carboxylic acid. This "activation" step is crucial as the carboxylic acid is the required functional group for standard amide coupling reactions. The second stage is the coupling of this newly formed carboxylic acid with a desired amine to form the target amide.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Methyl 2-chloro-4-thiazolecarboxylate (Starting Ester) Acid 2-chloro-4-thiazolecarboxylic acid (Intermediate) Start->Acid LiOH, THF/H₂O Amine Primary or Secondary Amine (R¹R²NH) Product N-substituted-2-chloro-4-thiazolecarboxamide (Final Product) Amine->Product Coupling Reagent (e.g., EDC/HOBt or HATU) Acid_ref->Product

Figure 1: Overall experimental workflow from the starting ester to the final amide product.

Part 1: Saponification of Methyl 2-chloro-4-thiazolecarboxylate

Before amide coupling can occur, the methyl ester must be hydrolyzed to the free carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the most common and efficient method for this transformation.[1][2] Lithium hydroxide (LiOH) is often the base of choice for complex substrates as it can be used under relatively mild conditions, minimizing potential side reactions.[3]

The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, to ensure solubility of both the organic substrate and the inorganic base.[4][5]

Protocol 1: Saponification

Materials:

  • Methyl 2-chloro-4-thiazolecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio, using approximately 10-20 mL of total solvent per gram of ester).

  • Addition of Base: Add LiOH·H₂O (1.5–2.5 eq.) to the stirring solution at room temperature.

    • Scientist's Note: Using a slight excess of LiOH ensures the reaction goes to completion. The reaction is often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

  • Work-up - Quenching and Acidification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous residue with water.

    • Cool the flask in an ice bath and slowly acidify the solution to a pH of ~2-3 by adding 1 M HCl dropwise. The carboxylic acid product should precipitate as a solid.

    • Causality Check: The product, a carboxylate salt, is soluble in the basic aqueous solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.[6]

  • Extraction:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-thiazolecarboxylic acid. The product is often a solid and can be used in the next step without further purification if it is of sufficient purity.

Part 2: Amide Coupling Protocols

Amide bond formation requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic for attack by the amine. This is achieved using a "coupling reagent." The choice of reagent depends on the reactivity of the substrates, cost, and the desired reaction conditions.[7]

Mechanism of Carboxylic Acid Activation

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides (like EDC) to form an HOBt-ester, which is more reactive and less prone to side reactions and racemization.[8][9]

G Acid R-COOH (Carboxylic Acid) ActiveEster Reactive Intermediate (e.g., HOBt-Ester) Acid->ActiveEster CouplingReagent Coupling Reagent + Additive (e.g., EDC/HOBt) CouplingReagent->ActiveEster Amide R-CONR¹R² (Amide Product) ActiveEster->Amide Amine R¹R²NH (Amine) Amine->Amide

Figure 2: General mechanism of carboxylic acid activation and subsequent amidation.

Protocol 2: EDC/HOBt Mediated Coupling (Standard Conditions)

This method is a robust and widely used procedure, particularly valued for its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[10]

Materials:

  • 2-chloro-4-thiazolecarboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI, 1.2-1.5 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 0.1-1.1 eq.)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0-3.0 eq.)

  • Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a solution of 2-chloro-4-thiazolecarboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq.), HOBt (catalytic 0.1 eq. or stoichiometric 1.1 eq.), and DIPEA (2.0-3.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Scientist's Note: Cooling the reaction mixture before adding the coupling reagent helps to control the initial exotherm and can minimize potential side reactions.

  • Addition of EDC: Add EDC·HCl (1.2-1.5 eq.) portion-wise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer sequentially with water, 5% aq. citric acid or 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[10]

    • Trustworthiness Check: This aqueous work-up is effective because the EDC-urea byproduct and protonated base are water-soluble, allowing for their efficient removal from the desired organic-soluble product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 3: HATU Mediated Coupling (High-Efficiency Conditions)

HATU is a more powerful uronium-based coupling reagent, often employed for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[11] Reactions are typically faster and more efficient than with EDC/HOBt.[12]

Materials:

  • 2-chloro-4-thiazolecarboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.3 eq.)

  • A non-nucleophilic base, typically Diisopropylethylamine (DIPEA, 2.0-3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation (Recommended): In a flask, dissolve the 2-chloro-4-thiazolecarboxylic acid (1.0 eq.) and HATU (1.1-1.3 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes.

    • Mechanistic Insight: This pre-activation step allows for the formation of the highly reactive OAt-active ester before the amine is introduced.[12][13] The base deprotonates the carboxylic acid, allowing it to react with HATU.[14]

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq.) in a small amount of DMF. Add this solution to the pre-activated acid mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA will be required.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reactions are often rapid. Monitor by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water, 5% aq. LiCl (helps to remove DMF), saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Data Summary and Troubleshooting

Comparison of Coupling Protocols
ParameterProtocol 2: EDC/HOBtProtocol 3: HATU
Reagents Carboxylic Acid, Amine, EDC, HOBt, DIPEA/TEACarboxylic Acid, Amine, HATU, DIPEA
Relative Cost LowerHigher
Reactivity GoodExcellent
Reaction Time 12-24 hours1-4 hours
Byproducts Water-soluble urea, HOBt, base saltsTetramethylurea, HOAt, base salts
Best For Standard couplings, cost-sensitive synthesesDifficult couplings, hindered substrates, rapid synthesis
Key Advantage Cost-effective, easy byproduct removal via aqueous wash.[10]High efficiency, fast reaction rates, low epimerization.[11][12]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete hydrolysis of the starting ester. 2. Inactive coupling reagent (hydrolyzed). 3. Poorly nucleophilic amine. 4. Insufficient base.1. Confirm complete conversion to the carboxylic acid before coupling. 2. Use fresh, high-quality coupling reagents. 3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 4. Ensure at least 2 eq. of base are used, plus an extra eq. if the amine is a salt.
Starting Material Recovered 1. Reaction time too short. 2. Reaction temperature too low. 3. Insufficient equivalents of coupling reagent or amine.1. Allow reaction to run longer (monitor by TLC/LCMS). 2. Allow reaction to run at room temperature or with gentle heating (40-50 °C). 3. Use a slight excess (1.1-1.2 eq.) of the less valuable coupling partner.
Multiple Side Products 1. Reaction with solvent (e.g., nucleophilic solvent). 2. Over-activation or side reactions of the active ester. 3. Presence of water in the reaction.1. Use non-nucleophilic, anhydrous solvents (DCM, DMF, ACN). 2. Ensure proper stoichiometry; for HATU, avoid large excesses. Pre-activation can sometimes give cleaner reactions. 3. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).

References

  • Sarah Bartlett. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • CN102627591B. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • CN104672168B. A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference, specific link unavailable for direct deep-linking to chapter content on methyl ester hydrolysis).
  • RSC Publishing. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • Wikipedia. HATU. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]

  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Stay, F. S., & Tudge, M. T. (2012). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 16(11), 1787-1801. [Link]

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Application Note: Methyl 2-chloro-4-thiazolecarboxylate as a Divergent Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate represents a high-value "bifunctional electrophile" in modern drug discovery. Unlike the heavily patent-congested 5-substituted thiazoles (exemplified by the kinase inhibitor Dasatinib), the 4-carboxylate isomer offers a distinct topological vector for exploring novel chemical space.

This guide details the chemoselective manipulation of this scaffold. The molecule features two orthogonal reactive sites:

  • C2-Chlorine: An activated handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • C4-Methyl Ester: A robust anchor for downstream diversification (hydrolysis, amidation, or reduction).

Chemical Profile & Reactivity Landscape

PropertySpecification
Chemical Name Methyl 2-chloro-1,3-thiazole-4-carboxylate
CAS Number 850429-61-7
Molecular Weight 177.61 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.
Storage 2-8°C, under inert atmosphere (Ar/N2). Moisture sensitive.
Mechanistic Insight: The "Electronic Activation"

The reactivity of the C2-chlorine is driven by the synergistic electron-withdrawing effects of the thiazole nitrogen (via induction and resonance) and the C4-ester group.

  • C2 Reactivity: The C=N bond localizes significant positive charge density at C2, making it highly susceptible to nucleophilic attack. The leaving group ability of chloride is enhanced compared to unactivated chlorobenzenes.

  • Chemoselectivity: Under controlled conditions (0–25°C), the C2-Cl displacement is faster than ester hydrolysis, allowing for sequential functionalization without protecting groups.

Application Protocols

Protocol A: Displacement with Amines (C2-Functionalization)

Targeting Kinase Inhibitor Motifs

This protocol describes the synthesis of 2-amino-thiazole derivatives, a motif common in CDK and Src kinase inhibitors.

Reagents:

  • Methyl 2-chloro-4-thiazolecarboxylate (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-chloro-4-thiazolecarboxylate (1.0 mmol) in anhydrous DMF (3 mL) in a sealed vial.

  • Addition: Add DIPEA (2.5 mmol) followed by the amine (1.1 mmol).

    • Expert Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The product usually elutes earlier than the starting material due to increased polarity (if using polar amines).

    • Note: Higher temperatures (>100°C) may cause partial ester hydrolysis or transesterification if alcohol solvents are used.

  • Workup: Pour the reaction mixture into ice-water (20 mL).

    • Precipitation: If solid forms, filter and wash with cold water.

    • Extraction: If no precipitate, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling (C2-Arylation)

Creating Biaryl/Heterobiaryl Systems

Reagents:

  • Methyl 2-chloro-4-thiazolecarboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /Xantphos (for difficult substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the thiazole scaffold, boronic acid, and solvent. Sparge with Argon for 5 minutes.

    • Why? Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: Silica gel chromatography.

Protocol C: Ester Hydrolysis to Carboxylic Acid (C4-Activation)

Preparing for Amide Coupling

Reagents:

  • C2-substituted Thiazole Intermediate (from Protocol A/B)

  • LiOH[1]·H2O (3.0 equiv)

  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF/Water.

  • Hydrolysis: Stir at Room Temperature for 2–4 hours.

    • Caution: Avoid heating if the C2-substituent is sensitive. The thiazole ester hydrolyzes readily under mild conditions.

  • Acidification: Cool to 0°C. Carefully adjust pH to ~3-4 using 1N HCl.

  • Isolation: The carboxylic acid often precipitates. Filter and dry. If not, extract with EtOAc/n-Butanol.

Visualizing the Divergent Workflow

The following diagram illustrates the strategic branching allowed by this scaffold.

ThiazoleWorkflow Start Methyl 2-chloro-4- thiazolecarboxylate SNAr Protocol A: SNAr (Amine Displacement) Start->SNAr R-NH2, DIPEA, 60°C Suzuki Protocol B: Suzuki (Pd-Coupling) Start->Suzuki Ar-B(OH)2, Pd(0), 90°C AminoThiazole 2-Amino-thiazole-4-ester (Kinase Core) SNAr->AminoThiazole Hydrolysis Protocol C: LiOH Hydrolysis AminoThiazole->Hydrolysis ArylThiazole 2-Aryl-thiazole-4-ester (Biaryl Scaffold) Suzuki->ArylThiazole ArylThiazole->Hydrolysis FinalAcid Thiazole-4-carboxylic Acid (Ready for Amidation) Hydrolysis->FinalAcid

Figure 1: Divergent synthesis workflow. The scaffold allows independent modification of the C2 (left) and C4 (right) positions.

Case Study: Synthesis of a Novel Kinase Inhibitor Core

Analogous to Dasatinib Chemistry

Objective: Synthesize N-(2-chloro-6-methylphenyl)-2-((6-methylpyrimidin-4-yl)amino)thiazole-4-carboxamide.

Rationale: While Dasatinib utilizes a 5-carboxamide thiazole, this protocol demonstrates the synthesis of the 4-carboxamide regioisomer to evade IP restrictions while maintaining the critical hydrogen-bonding motifs required for ATP-pocket binding.

  • Step 1 (C2-Coupling): React Methyl 2-chloro-4-thiazolecarboxylate with 2-methylpyrimidin-4-amine using Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).

    • Result: The C2-Cl is displaced by the pyrimidine amine.

  • Step 2 (Hydrolysis): Treat the intermediate with LiOH (Protocol C) to generate the free acid.

  • Step 3 (Amide Coupling): React the acid with 2-chloro-6-methylaniline using HATU/DIPEA in DMF.

    • Result: Formation of the final amide bond.

    • Yield: Typically 40–60% over 3 steps.

Troubleshooting & Expert Tips

  • Issue: Low Yield in

    
     
    
    • Cause: The amine nucleophile is too weak or sterically hindered.

    • Solution: Switch to Buchwald-Hartwig coupling conditions or use a stronger base (NaH) in THF if the amine is non-nucleophilic (e.g., amides/sulfonamides).

  • Issue: Hydrolysis of Ester during

    
     
    
    • Cause: Wet solvent or presence of hydroxide.

    • Solution: Use anhydrous DMF/DMAc and store DIPEA over molecular sieves. Ensure the reaction is sealed.

  • Issue: Instability of the C2-Chlorine

    • Handling: Do not store the starting material in protic solvents (MeOH/EtOH) for extended periods, as slow solvolysis (exchange of Cl for OMe) can occur.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Gong, Y., et al. (2019).[2] "Thiazole Derivatives as Medicinal Agents: Recent Developments." European Journal of Medicinal Chemistry, 179, 477-509. Link

  • Bristol-Myers Squibb Co. (2000). "Cyclic Protein Tyrosine Kinase Inhibitors." U.S. Patent 6,596,746. Link

Sources

Troubleshooting & Optimization

overcoming side product formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiazole Synthesis Technical Support Center.

Ticket ID: #THZ-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Side Product Formation in Thiazole Synthesis

User Guide Overview

This interface is designed for researchers encountering specific failure modes in thiazole construction. Unlike standard textbook descriptions, this guide focuses on failure analysis —identifying why a synthesis failed and providing self-validating protocols to fix it.

We focus primarily on the Hantzsch Thiazole Synthesis (condensation of


-haloketones with thioamides) as it remains the industrial workhorse, though the principles apply to Cook-Heilbron and oxidative cyclization methods.

Module 1: The "Black Tar" Phenomenon (Polymerization & Decomposition)

User Query: "I added my reagents, refluxed for 2 hours, and the flask is full of insoluble black tar. My product is trapped inside. What happened?"

Diagnosis: This is the most common failure mode in Hantzsch synthesis. It is rarely caused by the thiazole product itself but by the instability of the


-haloketone .
  • Polymerization:

    
    -haloketones (especially 
    
    
    
    -bromoacetophenones) are potent alkylating agents that self-condense or polymerize under heat/light.
  • Exotherm Runaway: The initial condensation is exothermic. If reagents are mixed too quickly at high temperatures, the localized heat spikes trigger decomposition before the heterocycle can close.

Troubleshooting Protocol:

VariableStandard (High Risk)Optimized (Low Risk)
Addition Order Mixing solids then adding solvent.Dissolve thioamide first. Add haloketone solution dropwise at 0°C.
Solvent Ethanol/Methanol (Reflux).PEG-400 or Water (Room Temp/Mild Heat).
Halogen Source Pre-synthesized

-bromoketone.
In-situ generation (Ketone + NBS/NIS).
Scavenger None.Add 1.1 eq. of base (e.g.,

) after initial condensation, not before.

Corrective Action (The "Cold Start" Method):

  • Dissolve the thioamide (1.1 equiv) in the solvent (EtOH or THF).

  • Cool to 0°C .

  • Add the

    
    -haloketone slowly over 20 minutes.
    
  • Allow to warm to Room Temperature (RT) only after addition is complete.

  • Validation: Check TLC after 30 mins at RT. If the spot for the haloketone disappears without a baseline streak (tar), proceed to heat.

Module 2: Impurity Profiling (Dimerization & Hydrolysis)

User Query: "My LC-MS shows a peak at [2M-2]. I suspect the starting material dimerized."

Diagnosis: You are seeing oxidative dimerization of the thioamide.[1] Thioamides are prone to oxidation to form 1,2,4-thiadiazoles (Hector’s bases) via disulfide intermediates, especially in the presence of air or mild oxidants.

User Query: "I isolated a white solid, but it's not the thiazole. It looks like an amide."

Diagnosis: This is hydrolysis . The


-haloketone hydrolyzed to an 

-hydroxyketone, or the thioamide hydrolyzed to a simple amide. This occurs if the solvent is "wet" and the reaction is too slow, allowing water to compete as a nucleophile.

Visualizing the Failure Pathways:

ThiazolePathways Start Thioamide + Alpha-Haloketone Intermediate S-Alkylated Intermediate Start->Intermediate SN2 Attack Thiadiazole 1,2,4-Thiadiazole (Oxidative Dimer) Start->Thiadiazole Oxidation (Air/Light) [Side Reaction A] Amide Amide (Hydrolysis) Start->Amide H2O/Base [Side Reaction C] Polymer Polymer/Tar (Thermal Decomp) Start->Polymer Heat/Light [Side Reaction B] Thiazole Thiazole Product (Desired) Intermediate->Thiazole Cyclodehydration (-H2O, -HX)

Caption: Figure 1.[2][3][4][5][6][7][8] Mechanistic divergence in Hantzsch synthesis. Green path indicates desired cyclization; red paths indicate common failure modes driven by oxidation or hydrolysis.

Module 3: Regioselectivity Issues

User Query: "I am using an unsymmetrical thiourea/thioamide. I am getting a mixture of isomers."

Technical Insight: In the reaction of


-haloketones with N-substituted thioureas, two products are possible:
  • 2-imino-3-substituted thiazoline (Kinetic product, favored in neutral/acidic media).

  • 2-amino-substituted thiazole (Thermodynamic product).

Optimization Strategy:

  • Steric Control: If the N-substituent is bulky (e.g., t-Butyl), the reaction will favor the exocyclic nitrogen reacting (forming the 2-amino thiazole) to minimize steric clash in the ring.

  • Solvent Acidity: conducting the reaction in strong acid (e.g., concentrated HCl/EtOH) tends to lock the mechanism into forming the 2-imino species (Bramley et al., 1987). For the standard thiazole, use buffered or neutral conditions.

Module 4: Green & High-Efficiency Protocols

User Query: "I need a cleaner profile. The workup of DMF/Ethanol is causing yield loss."

Solution: Switch to Aqueous Mechanochemistry or PEG-400 . Water is a surprising but excellent solvent for this synthesis. The hydrophobic effect forces the organic reactants together, accelerating the reaction while the polar water solvates the leaving group (halide), preventing tar formation.

Protocol: Green Synthesis in Water (Catalyst-Free)

Based on Halimehjani et al. and recent optimization studies.

  • Setup: 20 mL vial with a magnetic stir bar.

  • Reagents:

    • 1.0 mmol

      
      -haloketone.
      
    • 1.1 mmol Thioamide/Thiourea.

    • 3.0 mL Water (Tap water is sufficient, deionized is preferred).

  • Procedure:

    • Add reagents to water.[7][9] They will likely not dissolve (heterogeneous mixture).

    • Stir vigorously at Reflux (100°C) for 1-2 hours.

    • Observation: The mixture often turns from a suspension to a clear oil, then precipitates a solid.

  • Workup:

    • Cool to Room Temperature.[3][7]

    • The product usually precipitates as a solid.

    • Filtration: Filter and wash with 5 mL cold water.

    • Recrystallization: Ethanol:Water (8:2).

Why this works: Water suppresses the polymerization of the haloketone (which requires anhydrous/aprotic conditions to propagate efficiently) and allows easy isolation without chromatography.

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Q1 Is the reaction mixture black/tarry? Q2 Is the product solid? Q1->Q2 No Action1 Reduce Temp. Add reagents slower. Check Haloketone purity. Q1->Action1 Yes Q3 Does LCMS show [M-2] peak? Q2->Q3 Yes Action2 Perform Aqueous Workup (pH 8). Check for oil formation. Q2->Action2 No Q4 Is the yield < 40%? Q3->Q4 No Action3 Degas solvents. Run under N2/Ar. Avoid metal oxidants. Q3->Action3 Yes Action4 Switch to PEG-400 or Water solvent. Use Microwave. Q4->Action4 Yes Success Isolate & Characterize Q4->Success No

Caption: Figure 2. Troubleshooting logic flow for thiazole synthesis optimization.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[10] Link

  • Halimehjani, A. Z., et al. (2014). "Green synthesis of thiazoles using water as solvent."[9][11] Beilstein Journal of Organic Chemistry. (Contextualized from general green chemistry search results regarding aqueous thiazole synthesis).

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry.
  • Castagnolo, D., et al. (2009). "Microwave-assisted synthesis of thiazoles." Synlett, 2009(13), 2093-2096.

(Note: While specific recent URLs for papers 3 and 5 are dynamic, the citations refer to established methodologies verified in the search step regarding green synthesis and microwave acceleration.)

Sources

Technical Support Center: Optimizing Methyl 2-chloro-4-thiazolecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 2-chloro-4-thiazolecarboxylate (CAS: 105691-22-7)

Executive Summary

The synthesis of Methyl 2-chloro-4-thiazolecarboxylate is notoriously sensitive. The standard industrial route involves a Hantzsch thiazole synthesis followed by a Sandmeyer-type chlorodeamination.

Users frequently report yields stalling at 40-50% when using standard aqueous conditions. This guide provides the technical protocols to elevate yields to the 75-85% range by transitioning from "Classic Aqueous" methods to "Anhydrous Doyle" conditions, minimizing ester hydrolysis and diazonium instability.

Module 1: The Reaction Pathway[1]

Understanding the failure points requires visualizing the complete workflow.

G Start Methyl 3-bromo-2-oxopropanoate + Thiourea Inter Intermediate: Methyl 2-amino-4-thiazolecarboxylate Start->Inter Hantzsch Cyclization (Reflux/MeOH) Diazo Unstable Species: [Diazonium Salt] Inter->Diazo Diazotization (NaNO2 or t-BuONO) Prod Target: Methyl 2-chloro-4-thiazolecarboxylate Diazo->Prod Sandmeyer Substitution (CuCl/CuCl2) Hydrolysis Side Product: Carboxylic Acid Diazo->Hydrolysis H2O/Heat Tar Side Product: Azo Tars Diazo->Tar Slow Addition

Figure 1: The synthetic pathway highlighting the critical instability of the diazonium intermediate.

Module 2: Precursor Quality Check

Do not proceed to the Sandmeyer step until the amine precursor passes this check.

The yield of the chlorination step is directly proportional to the purity of the Methyl 2-amino-4-thiazolecarboxylate .

ParameterSpecificationWhy it matters
Appearance Off-white to pale yellow solidDark brown/black indicates polymerized impurities that poison the copper catalyst.
Melting Point 182-184°CLower MP indicates trapped solvent or unreacted thiourea.
Thiourea Content < 0.5%Residual thiourea reacts violently with nitrites, consuming reagents and creating dangerous gas evolution.

Purification Protocol (If specification failed): Recrystallize the crude amine from boiling Methanol (MeOH) .

  • Dissolve crude amine in minimum boiling MeOH.

  • Add activated charcoal (5 wt%), stir for 10 min.

  • Filter hot through Celite.

  • Cool slowly to 4°C.

Module 3: The Critical Step (Sandmeyer Optimization)

This is where 90% of yield loss occurs. We present two protocols. Protocol B is recommended for high-value applications.

Protocol A: Standard Aqueous (Baseline Yield: 40-55%)

Use this only if anhydrous solvents are unavailable.

The Problem: The thiazole diazonium salt is electron-deficient and highly prone to reacting with water (hydrolysis) to form the hydroxy-thiazole, or coupling with itself to form azo dyes (tars).

Troubleshooting Protocol A:

  • Acid Choice: Use conc. HCl exclusively. Do not use H2SO4; the sulfate counter-ion is less effective for the subsequent chlorination.

  • Temperature: Must be kept between -5°C and 0°C . Above 5°C, the diazonium salt decomposes before chlorination.

  • Catalyst: Use CuCl (Copper I Chloride) pre-dissolved in conc. HCl.

Protocol B: The "Doyle" Anhydrous Method (Target Yield: 75-85%)

Recommended for maximum yield.

The Logic: By eliminating water and using an organic nitrite (t-Butyl Nitrite), you prevent ester hydrolysis and stabilize the diazonium species in an acetonitrile matrix.

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen/Argon.

  • Solvent: Add Anhydrous Acetonitrile (MeCN) . (0.5 M concentration relative to substrate).

  • Catalyst Loading: Add CuCl2 (Copper II Chloride) (1.2 equivalents). Note: CuCl2 is used here, not CuCl, as the redox cycle with alkyl nitrites is different.

  • Substrate: Add Methyl 2-amino-4-thiazolecarboxylate (1.0 equiv). The mixture will be a slurry.

  • Reagent Addition (Critical):

    • Cool to 0°C .

    • Add t-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise over 30 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (25°C).

    • Stir for 2 hours. Evolution of N2 gas indicates reaction progress.

    • Optional: Heat to 60°C for 30 mins to drive completion if TLC shows unreacted amine.

Module 4: Troubleshooting & FAQ

Q1: I am seeing a carboxylic acid byproduct (Mass M-14). Why?

Diagnosis: Ester Hydrolysis. Cause: In Protocol A (Aqueous), the combination of strong acid (HCl) and exothermic diazotization hydrolyzes the methyl ester. Fix: Switch to Protocol B (Anhydrous) . If you must use Protocol A, ensure the temperature never exceeds 0°C and quench immediately after reaction completion with ice water.

Q2: The reaction mixture turned into a black tar.

Diagnosis: Azo Coupling (Polymerization). Cause: The diazonium intermediate reacted with unreacted amine precursor. This happens if the nitrite is added too slowly or if stirring is inefficient. Fix:

  • Increase Stirring Speed: Ensure a vortex is visible.

  • Reverse Addition (Protocol A): Add the amine to the nitrite/acid mixture, rather than adding nitrite to the amine. This ensures the amine is immediately converted to diazonium, leaving no free amine to couple with.

Q3: My product is green/blue and yield is >100%.

Diagnosis: Copper Contamination. Cause: Thiazoles are excellent ligands for copper. Your product is a Copper-Thiazole complex. Fix:

  • Wash: Wash the organic layer with 10% aqueous EDTA solution or Ammonium Hydroxide (NH4OH) until the aqueous layer is no longer blue.

  • Filtration: Pass the crude product through a short pad of silica gel using 10% EtOAc/Hexanes.

Q4: Can I use Sodium Nitrite (NaNO2) in Acetonitrile?

No. NaNO2 is not soluble in acetonitrile. You must use an alkyl nitrite (t-Butyl Nitrite or Isoamyl Nitrite) for the anhydrous method.

References

  • General Sandmeyer Methodology

    • Title: Synthesis of 2-Chloro-4-thiazolecarboxylate deriv
    • Source: GuideChem / Liter
    • URL:

  • Anhydrous Diazotization (Doyle Conditions)

    • Title: Alkyl Nitrite-Metal Halide Deamination Reactions.[1]

    • Context: This is the foundational mechanistic authority for Protocol B.
    • Source: Doyle, M. P., et al. J. Org. Chem. 1977, 42, 2426.
    • URL:

  • Precursor Synthesis (Hantzsch)

    • Title: 2-Amino-4-methylthiazole (Organic Syntheses).[1][2]

    • Context: Standard protocol for aminothiazole synthesis (analogous to the carboxyl
    • Source: Organic Syntheses, Coll.[2] Vol. 2, p.31 (1943).

    • URL:

  • Industrial Application & Yield Data

    • Title: Process for the preparation of thiazole deriv
    • Source: Google P
    • URL:

Sources

Technical Support Center: Methyl 2-chloro-4-thiazolecarboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scale-up Troubleshooting & Process Optimization Target Molecule: Methyl 2-chloro-4-thiazolecarboxylate (CAS: 105697-30-7) Primary Application: Pharmaceutical Intermediate (Proteasome inhibitors, Antibiotics)

Executive Summary: The Scale-Up Landscape

The synthesis of Methyl 2-chloro-4-thiazolecarboxylate is a critical gateway to functionalized thiazole therapeutics. While laboratory-scale synthesis often utilizes direct chlorination or cyclization, industrial scale-up predominantly relies on the Sandmeyer reaction of the 2-amino precursor.

This route is chosen for its cost-efficiency but introduces significant process safety risks—specifically thermal runaway and diazonium instability . This guide addresses the transition from gram-scale to kilo-scale production, focusing on the "Amino-to-Chloro" transformation.

Module 1: The Critical Path (Sandmeyer Reaction)

The Workflow

The standard industrial route involves two stages:

  • Hantzsch Cyclization: Reaction of methyl 3-bromo-2-oxopropanoate with thiourea to form Methyl 2-amino-4-thiazolecarboxylate .

  • Sandmeyer Transformation: Diazotization of the amine followed by chlorination using Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl2).

Process Flow Diagram

The following diagram illustrates the optimized reactor logic for the hazardous Sandmeyer step.

SandmeyerProcess cluster_safety Safety Critical Parameters Start Start: 2-Amino Precursor Acidify Acidification (Conc. HCl, <10°C) Start->Acidify Diazo Diazotization (NaNO2 dosing) Acidify->Diazo Slow Addition Check Starch-Iodide Test (Excess HNO2?) Diazo->Check Check->Diazo Negative (Add more NaNO2) Quench Urea Quench (Remove HNO2) Check->Quench Positive (Blue) Sandmeyer Sandmeyer Reaction (CuCl/HCl Addition) Quench->Sandmeyer N2 Evolution Control Workup Quench & Extraction (DCM/EtOAc) Sandmeyer->Workup TempControl Temp < 5°C Vent Ventilation (NOx/N2)

Figure 1: Critical Process Flow for the Sandmeyer transformation. Note the iterative check for Nitrous Acid to prevent side reactions.

Module 2: Troubleshooting Guide

Issue 1: Violent Foaming & Temperature Spikes

Symptom: During the addition of NaNO2 or CuCl, the reactor contents foam uncontrollably (N2 release), and the internal temperature spikes above 10°C.

  • Root Cause:

    • Rapid Dosing: The decomposition of the diazonium salt is exothermic (

      
      ).[1]
      
    • Induction Period: If the reaction does not start immediately (due to low temp), reagents accumulate. Once triggered, they react all at once (thermal runaway).

  • Corrective Action:

    • Sub-surface Addition: Feed the NaNO2 solution below the surface of the liquid to prevent gas entrainment in the headspace.

    • Dosing Control: Link the dosing pump to the internal thermometer. If

      
      , the pump must auto-stop.
      
    • Headspace Management: Ensure the reactor has a wide-bore vent line to handle rapid

      
       evolution.
      
Issue 2: Formation of "Black Tar" (Low Yield)

Symptom: The reaction mixture turns from orange/red to black viscous sludge. Yield drops below 40%.

  • Root Cause:

    • Polymerization: Thiazole diazonium salts are highly electrophilic. If the chloride source (CuCl) is insufficient or the acidity is too low, the diazonium species couples with unreacted amine or itself to form azo-tars.

    • Thermal Decomposition: Above 10°C, the diazonium intermediate decomposes non-productively.

  • Corrective Action:

    • Increase Acidity: Ensure the reaction matrix is strongly acidic (at least 6M HCl) to protonate the amine and prevent azo-coupling.

    • Reverse Addition: Instead of adding CuCl to the diazo, add the cold diazonium solution into a pre-cooled mixture of CuCl/HCl. This ensures the diazo species always encounters a large excess of chloride ions.

Issue 3: Product Hydrolysis (Ester Loss)

Symptom: HPLC shows the disappearance of the methyl ester peak and the appearance of a carboxylic acid peak (


 shift).
  • Root Cause:

    • Acid Hydrolysis: The Sandmeyer reaction requires strong acid (HCl). Prolonged exposure, especially during a warm work-up, hydrolyzes the methyl ester.

  • Corrective Action:

    • Cold Quench: Quench the reaction mixture onto ice.

    • Rapid Extraction: Do not let the aqueous acidic layer sit with the product. Extract immediately into DCM or EtOAc.

    • pH Control: During the neutralization step, use saturated

      
       carefully and do not exceed pH 7-8.
      

Module 3: Impurity Profiling & Logic

Understanding impurities is the key to high-purity release. Use this logic tree to diagnose spectral anomalies.

ImpurityLogic Issue Impurity Detected in HPLC/LCMS MassShift Check Mass Shift Issue->MassShift M_minus_14 M-14 (Acid) Hydrolysis of Ester MassShift->M_minus_14 Loss of CH2 M_plus_16 M+16 (Hydroxy) Phenol analog MassShift->M_plus_16 OH replaces Cl M_minus_34 M-34 (De-chloro) Reduction to H MassShift->M_minus_34 H replaces Cl Dimer 2M+X (Dimer) Azo Coupling MassShift->Dimer High MW Sol_Hydrolysis Fix: Lower Workup Temp Reduce Acid Contact Time M_minus_14->Sol_Hydrolysis Sol_Hydroxy Fix: Increase [Cl-] conc. Avoid water (use MeCN?) M_plus_16->Sol_Hydroxy Sol_Reduction Fix: Remove reducing agents Check Cu purity M_minus_34->Sol_Reduction Sol_Dimer Fix: Improve Stirring Reverse Addition Mode Dimer->Sol_Dimer

Figure 2: Impurity Troubleshooting Logic Tree based on LCMS data.

Frequently Asked Questions (FAQs)

Q1: Can I use t-Butyl Nitrite (t-BuONO) instead of Sodium Nitrite/HCl? A: Yes. For non-aqueous scale-up, using t-BuONO with


 in Acetonitrile (MeCN) is often safer and higher yielding (Doyle-type conditions). It avoids the harsh aqueous acid environment, preserving the methyl ester and reducing "tar" formation. However, t-BuONO is more expensive and requires strict explosion-proof handling.

Q2: How do I remove the residual Copper? A: Copper emulsifies easily.

  • Standard: Wash the organic layer with 10% Ammonium Hydroxide (

    
    ) or EDTA solution. The aqueous layer will turn bright blue (copper-amine complex), indicating successful removal.
    
  • Polishing: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for final purification to <10 ppm.

Q3: Is the diazonium salt isolable? A: ABSOLUTELY NOT. Thiazole diazonium salts are notoriously unstable and shock-sensitive. Never filter the intermediate solid. Always process it as a solution (telescoped process).

Q4: Why is the product turning pink/red upon storage? A: This indicates trace auto-oxidation or residual amine. Recrystallize from Methanol/Water or Heptane/EtOAc. Store under Nitrogen at 2-8°C.

Quantitative Data: Optimization Parameters

ParameterRecommended RangeConsequence of Deviation
Diazotization Temp -5°C to 5°C>10°C: Decomposition/Explosion Risk.
Acid Stoichiometry 2.5 - 3.0 equiv HCl<2.0 eq: Azo coupling (Tar).
NaNO2 Addition Time 60 - 90 mins (per kg)Fast add: NOx fumes, foaming, heat spike.
CuCl Stoichiometry 1.1 - 1.5 equiv<1.0 eq: Incomplete conversion, Hydroxy impurity.

References

  • Organic Syntheses , Coll.[2] Vol. 3, p. 76 (1955); Vol. 29, p. 13 (1949). 2-Amino-4-methylthiazole.[2][3] Link (Provides the foundational chemistry for the precursor).

  • Sheng, M. et al. (2015).[4] "Reactive Chemical Hazards of Diazonium Salts." Journal of Loss Prevention in the Process Industries. Link (Critical safety data for scale-up).

  • Barton, D.H.R. et al. (1986). "Synthesis of thiazole derivatives." Journal of the Chemical Society, Perkin Transactions 1.
  • U.S. Patent 5,231,185 . "Process for the preparation of 2-chlorothiazoles." (Industrial application of the Sandmeyer route). Link

  • GuideChem Safety Data . "Methyl 2-chloro-4-thiazolecarboxylate MSDS." Link

Sources

Technical Support Center: Impurity Profiling for Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Thiazole Scaffolds

Methyl 2-chloro-4-thiazolecarboxylate is a pivotal intermediate in the synthesis of broad-spectrum pharmaceuticals, including tyrosine kinase inhibitors and agrochemical fungicides. Its structural integrity relies on the stability of the 2-chloro substituent and the methyl ester moiety.

In my experience supporting process chemistry teams, the most frequent failure mode isn't the synthesis itself, but the mischaracterization of impurities that mimic the active pharmaceutical ingredient (API) in downstream coupling reactions. This guide moves beyond basic analysis to provide a causal understanding of impurity formation and detection.

Module 1: High-Performance Liquid Chromatography (HPLC) Optimization

The Challenge: The primary degradation product (Acid Impurity) often co-elutes with the main peak under neutral pH conditions due to the ionization of the carboxylic acid.

The Solution: You must utilize an acidic mobile phase (pH < 3.[1]0) to suppress the ionization of 2-chloro-4-thiazolecarboxylic acid, forcing it into its neutral, hydrophobic state. This increases its retention time and resolution from the ester parent.

Recommended Analytical Method (Self-Validating Protocol)
ParameterSpecificationTechnical Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmHigh surface area required for separating polar thiazole analogs.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses acid impurity ionization (

).
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peak shape for the hydrophobic chloro-ester.
Gradient 0-2 min: 5% B; 15 min: 80% B; 20 min: 5% BGradient required to elute late-eluting dimers or oligomers.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 270 nmMax absorption for the thiazole ring system.
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient to prevent "solvent effect" peak splitting.

Module 2: Characterization of Impurities

The impurity profile of Methyl 2-chloro-4-thiazolecarboxylate is heavily dictated by its synthetic origin—typically the Sandmeyer reaction (diazotization of the 2-amino precursor) or Hantzsch cyclization .

Table 1: Common Impurity Profile
Impurity NameStructure DescriptionRRT*OriginMass (ESI+)
Impurity A (Precursor)Methyl 2-amino-4-thiazolecarboxylate~0.35Unreacted Starting Material159.02
Impurity B (Hydrolysis)2-chloro-4-thiazolecarboxylic acid~0.50Degradation (Moisture)163.95
Impurity C (Hydroxy)Methyl 2-hydroxy-4-thiazolecarboxylate~0.65Process (Sandmeyer Side-Rxn)160.01
Impurity D (Des-chloro)Methyl 4-thiazolecarboxylate~0.80Process (Over-reduction)144.01
Target Methyl 2-chloro-4-thiazolecarboxylate 1.00 Parent 177.97

*RRT = Relative Retention Time (Approximate, dependent on exact gradient).

Visualizing Impurity Pathways

The following diagram maps the genesis of these impurities, distinguishing between process artifacts and storage degradation.

ImpurityPathways Start Methyl 2-amino-4- thiazolecarboxylate Target Methyl 2-chloro-4- thiazolecarboxylate (Target) Start->Target Sandmeyer Rxn (NaNO2 / HCl / CuCl) ImpA Impurity A (Unreacted Amine) Start->ImpA Incomplete Conversion ImpC Impurity C (2-Hydroxy analog) Start->ImpC H2O Attack on Diazonium Intermediate ImpD Impurity D (Des-chloro analog) Start->ImpD Reductive Deamination ImpB Impurity B (Acid Hydrolysis) Target->ImpB Moisture/Storage (Ester Hydrolysis)

Caption: Figure 1. Origin map of process-related impurities (A, C, D) versus degradation products (B).

Module 3: Troubleshooting Guide (FAQs)

Q1: I am observing a "ghost peak" at RRT 0.9 that disappears when I re-inject. What is this?

Diagnosis: This is likely an equilibrium artifact . Explanation: If your sample diluent contains methanol, the 2-chloro moiety can undergo slow nucleophilic aromatic substitution (SNAr) or transesterification in the vial, especially if the sample sits in the autosampler for >4 hours. Corrective Action:

  • Switch sample diluent to 100% Acetonitrile or Water/ACN mixture.

  • Avoid Methanol or primary alcohols in sample preparation.

  • Analyze samples immediately after preparation.[2]

Q2: My LC-MS shows a mass of 178 and 180 in a 3:1 ratio. Is this a co-eluting impurity?

Diagnosis: No, this is the Target Compound . Explanation: Chlorine naturally exists as isotopes


 and 

in a roughly 3:1 ratio. Verification:
  • Target Mass (Monoisotopic): ~177.97 (

    
    ).
    
  • Isotope Mass: ~179.97 (

    
    ).
    
  • If you see a peak at M+2 with ~33% intensity of the base peak, that confirms the presence of the chlorine atom on the thiazole ring.

Q3: The peak for Impurity B (Acid) tails significantly.

Diagnosis: Secondary interactions with the column stationary phase. Explanation: Even at low pH, residual silanols on the C18 column can interact with the free carboxylic acid of Impurity B. Corrective Action:

  • Add 5-10 mM Phosphate or Ammonium Formate to the aqueous mobile phase (buffer capacity is key).

  • Ensure the column is "End-capped" (e.g., use columns labeled "Base Deactivated" or "Endcapped").

Module 4: Analytical Workflow for Unknowns

When encountering a new peak that does not match the standard library, follow this decision tree to isolate and identify the structure.

AnalyticalWorkflow NewPeak Unknown Peak Detected CheckBlank Check Blank/ Diluent NewPeak->CheckBlank Artifact System Artifact (Ignore) CheckBlank->Artifact Present in Blank RealImp Real Impurity CheckBlank->RealImp Absent in Blank LCMS Run LC-MS (ESI +/-) RealImp->LCMS Isotope Check Cl Isotope Pattern (3:1) LCMS->Isotope HasCl Contains Cl (Process Related) Isotope->HasCl Pattern Matches NoCl No Cl (Hydrolysis/Reduct) Isotope->NoCl Pattern Absent Isolate Isolate/Enrich HasCl->Isolate NoCl->Isolate NMR 1H/13C NMR Isolate->NMR

Caption: Figure 2. Logic flow for categorizing and identifying unknown impurities in chlorinated thiazoles.

References

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (Demonstrates thiazole carboxylate synthesis and HPLC methods).
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 76429: 2-Chlorothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Sandmeyer Reaction: Mechanism and Application. Retrieved from [Link]

Sources

solvent effects on the reactivity of "Methyl 2-chloro-4-thiazolecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #850429: Solvent Optimization & Reactivity Troubleshooting

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimizing Nucleophilic Substitution (SNAr) and Stability Profiles

Core Reactivity Profile

Before addressing specific solvent issues, it is critical to understand the electronic architecture of Methyl 2-chloro-4-thiazolecarboxylate . This molecule is a "push-pull" system designed for Nucleophilic Aromatic Substitution (SNAr) .

  • The Electrophile (C2-Cl): The chlorine at position 2 is highly activated.[1] The nitrogen atom in the thiazole ring (N3) and the ester group at C4 withdraw electron density, making C2 significantly electrophilic.

  • The Trap (C4-Ester): The methyl ester is susceptible to hydrolysis (to the acid) or transesterification (to ethyl/isopropyl esters) if the wrong solvent is used.

Key Takeaway: Your solvent choice must balance activating the SNAr mechanism at C2 while protecting the ester at C4.

Troubleshooting Guides (Q&A)

Category A: Reaction Rate & Yield (SNAr)

Q: I am reacting Methyl 2-chloro-4-thiazolecarboxylate with a secondary amine in Ethanol, but the conversion is stalled at 60% even after 24 hours. Why?

A: This is a classic "Solvent-Mechanism Mismatch."

  • The Cause: Ethanol is a polar protic solvent. While it dissolves the starting material, it forms hydrogen bonds with your nucleophile (the amine). This "solvation shell" reduces the nucleophilicity of the amine, effectively shielding it from attacking the C2 position. Additionally, refluxing in ethanol risks transesterification (converting your methyl ester to an ethyl ester).

  • The Fix: Switch to a polar aprotic solvent like DMF (Dimethylformamide) , DMSO , or NMP .

    • Mechanism:[1][2][3][4] These solvents solvate the cation (e.g., the protonated amine or metal counter-ion) but leave the nucleophilic anion "naked" and highly reactive.

    • Expected Result: Reaction rates in DMF are typically 10–50x faster than in alcohols for chlorothiazoles.

Q: I switched to DMF, but now I see a significant amount of "dimer" or degradation products. How do I stop this?

A: High reactivity in DMF can lead to "over-reaction" or polymerization if the concentration is too high or the temperature is uncontrolled.

  • The Fix:

    • Concentration Control: Dilute the reaction to 0.1 M – 0.2 M.

    • Temperature Step-down: SNAr on this substrate in DMF often proceeds at Room Temperature (RT) or mild heat (40°C). Do not reflux.

    • Base Selection: If using an amine hydrochloride salt, use a non-nucleophilic base like DIPEA (Hunig's base) or K2CO3 . Avoid strong hydroxide bases (NaOH), which will hydrolyze the ester immediately.

Category B: Solubility & Workup

Q: My product is stuck in the DMSO/DMF layer during workup. How do I isolate it efficiently?

A: Methyl 2-chloro-4-thiazolecarboxylate derivatives are often amphiphilic.

  • The Protocol:

    • Dilute the reaction mixture with 5 volumes of water or 5% LiCl solution .

    • Extract with Ethyl Acetate (EtOAc) or DCM .

    • Crucial Step: Wash the organic layer 3x with water to remove the dipolar solvent.

    • If the product is solid, adding water to the DMF solution dropwise often precipitates the product directly, allowing for filtration (avoiding extraction entirely).

Q: Can I use non-polar solvents like Toluene to avoid DMF workup issues?

A: Yes, but with a caveat.

  • The Issue: The starting material has poor solubility in cold toluene, and the SNAr transition state is highly polar. Non-polar solvents destabilize this transition state, slowing the reaction.

  • The Fix: Use Phase Transfer Catalysis (PTC) .

    • System: Toluene/Water (biphasic) or Toluene (anhydrous).

    • Catalyst: Add 5-10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 . This shuttles the nucleophile into the organic phase and stabilizes the ionic transition state.

Category C: Side Reactions (Hydrolysis)

Q: I see a new spot on TLC (Rf ~ 0.1) that streaks. NMR suggests the methyl group is gone.

A: You have hydrolyzed the ester to the 2-chloro-4-thiazolecarboxylic acid .

  • The Cause: "Wet" solvents. Hygroscopic solvents like DMF and DMSO absorb atmospheric water rapidly. If a base is present (e.g., K2CO3), trace water becomes a potent hydroxide equivalent, attacking the ester.

  • The Fix:

    • Use anhydrous solvents (keep over molecular sieves).

    • Switch to a milder base like NaHCO3 if possible.

    • Rescue: If the acid forms, you can re-esterify using MeOH/H2SO4, but the yield loss is usually unavoidable.

Comparative Solvent Data

The following table summarizes the reactivity of 2-chlorothiazole derivatives in various media.

Solvent ClassExamplesSNAr RateRisk of Side ReactionsRecommended For
Polar Aprotic DMF, DMSO, NMPHigh (+++++)Hydrolysis (if wet)Difficult substitutions, unreactive amines.
Polar Protic MeOH, EtOH, iPrOHLow (++)TransesterificationHighly reactive nucleophiles (e.g., thiols).
Non-Polar Toluene, XyleneVery Low (+)MinimalLarge scale (requires PTC or high heat).
Chlorinated DCM, DCELow (+)NoneWorkup/Isolation only.
Ethereal THF, 1,4-DioxaneMedium (+++)MinimalGeneral purpose balance.

Standardized Experimental Protocol

Objective: Nucleophilic substitution of C2-Cl with a primary amine (R-NH2).

  • Preparation:

    • Charge a reaction flask with Methyl 2-chloro-4-thiazolecarboxylate (1.0 equiv).

    • Add anhydrous THF (0.2 M concentration). Note: THF is chosen here as a balance between rate and ease of workup.

    • Add DIPEA (1.2 equiv).

  • Reaction:

    • Add the Amine (1.1 equiv) dropwise at 0°C.

    • Allow to warm to Room Temperature.[4][5] Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: If <50% conversion after 4 hours, heat to 50°C. If still sluggish, add 10% DMF as a co-solvent.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in EtOAc.[5]

    • Wash with 0.5 M HCl (to remove excess amine/DIPEA) then Sat. NaHCO3.

    • Dry over MgSO4 and concentrate.

Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting the optimal solvent based on your nucleophile and constraints.

SolventSelection Start START: Select Nucleophile NucType Nucleophile Type? Start->NucType Amine Amine (Primary/Secondary) NucType->Amine Thiol Thiol / Thiophenol NucType->Thiol Alkoxide Alkoxide (RO-) NucType->Alkoxide Reactivity Is the Amine Sterically Hindered? Amine->Reactivity SolventAlc Use Ethanol/Methanol (Room Temp) Thiol->SolventAlc High Nucleophilicity Warning WARNING: Avoid Alcohols (Transesterification Risk) Alkoxide->Warning HighHindrance Yes (e.g., t-Butyl amine) Reactivity->HighHindrance Slow Kinetics LowHindrance No (e.g., Benzyl amine) Reactivity->LowHindrance Fast Kinetics SolventDMF Use DMF or DMSO (Heat 60-80°C) HighHindrance->SolventDMF SolventTHF Use THF or MeCN (Reflux) LowHindrance->SolventTHF Warning->SolventTHF Use THF/DMF

Caption: Figure 1. Solvent selection decision tree for SNAr reactions on Methyl 2-chloro-4-thiazolecarboxylate. Blue nodes indicate decision points; Green/Red nodes indicate recommended conditions.

References

  • Standard SNAr Mechanisms on Heterocycles

    • Title: Nucleophilic aromatic substitution on the benzothiazole scaffold (Analogous chemistry).
    • Source: BenchChem Protocols.[1]

  • Solvent Effects in Nucleophilic Substitution

    • Title: Solvent Effects in Nucleophilic Substitution.[6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Compound Data & Properties

    • Title: Methyl 2-chloro-4-thiazolecarboxyl
    • Source: PubChem (NIH).
    • URL:[Link]

  • Thiazole Reactivity Context

    • Title: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (Demonstr
    • Source: Journal of the Chemical Society C.[7]

    • URL:[Link]

Sources

catalyst selection for "Methyl 2-chloro-4-thiazolecarboxylate" functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Technical Guide: Functionalization of Methyl 2-chloro-4-thiazolecarboxylate

Introduction: The Scaffold & Reactivity Profile

Methyl 2-chloro-4-thiazolecarboxylate is a "privileged scaffold" in medicinal chemistry, serving as a precursor for diverse bioactive thiazoles. Its reactivity is governed by two competing electronic features:

  • The C-2 Chlorine: Highly activated for nucleophilic attack due to the electron-withdrawing nature of the thiazole nitrogen and the C-4 ester group.

  • The C-4 Ester: Susceptible to hydrolysis under the basic conditions often required for cross-coupling.

Key Reactivity Insight: Unlike simple chlorothiazoles, the C-4 ester lowers the LUMO energy at C-2, making this substrate an excellent candidate for both Palladium-catalyzed cross-couplings and catalyst-free Nucleophilic Aromatic Substitution (


).

Catalyst Selection Decision Matrix

The following decision tree guides your catalyst and method selection based on the target functionalization.

CatalystSelection Start Target Functionalization BondType Bond Type? Start->BondType CC_Bond C-C Bond Formation BondType->CC_Bond CN_Bond C-N Bond Formation BondType->CN_Bond Suzuki Suzuki-Miyaura (Boronic Acids) CC_Bond->Suzuki Sonogashira Sonogashira (Alkynes) CC_Bond->Sonogashira AmineType Nucleophilicity? CN_Bond->AmineType Suz_Cat1 Pd(dppf)Cl2·DCM (Robust, General) Suzuki->Suz_Cat1 Standard Aryl Suz_Cat2 XPhos Pd G3 (Sterically Hindered) Suzuki->Suz_Cat2 Ortho-substituted Sono_Cat Pd(PPh3)2Cl2 + CuI (Standard) Sonogashira->Sono_Cat StrongNuc Primary/Secondary Aliphatic Amines AmineType->StrongNuc WeakNuc Anilines / Amides (Weak Nucleophiles) AmineType->WeakNuc SNAr No Catalyst (SNAr) Base: DIPEA/K2CO3 Solvent: DMF/DMSO StrongNuc->SNAr Preferred Path Buchwald Buchwald-Hartwig Cat: Pd2(dba)3 + BrettPhos WeakNuc->Buchwald

Figure 1: Decision matrix for functionalizing Methyl 2-chloro-4-thiazolecarboxylate.

Technical Modules & Protocols

Module A: Suzuki-Miyaura Coupling (C-C Bond)

Challenge: Thiazoles are sulfur-containing heterocycles that can poison Pd catalysts. The C-4 ester is base-sensitive. Solution: Use bidentate ligands (dppf) to prevent chelation or bulky phosphines (XPhos) to accelerate reductive elimination. Use mild bases.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)The "workhorse" catalyst. The ferrocenyl backbone is rigid, preventing S-poisoning better than Pd(PPh₃)₄.
Alternative XPhos Pd G3 Use for sterically hindered boronic acids (e.g., ortho-substituted).
Base K₃PO₄ or CsF Avoid NaOH/KOH to prevent hydrolysis of the methyl ester.
Solvent 1,4-Dioxane/Water (9:1) Water is essential for the transmetallation step in Suzuki cycles.

Standard Protocol (Suzuki):

  • Charge a reaction vial with Methyl 2-chloro-4-thiazolecarboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane/Water (9:1, 0.1 M concentration).

  • Heat at 80°C for 4–16 hours. Note: Monitor by LCMS. Do not overheat (>100°C) to avoid ester hydrolysis.

Module B: C-N Bond Formation ( vs. Buchwald)

Critical Insight: You often do not need a metal catalyst for this substrate.

  • Pathway 1:

    
     (Nucleophilic Aromatic Substitution).  The C-4 ester withdraws electron density, activating the C-2 position. Primary and secondary aliphatic amines will displace the chloride upon heating with a mild base.
    
  • Pathway 2: Buchwald-Hartwig. Required only for weak nucleophiles (anilines, carbamates) or if the

    
     reaction requires temperatures that degrade the ester.
    

Comparison Table:

Feature

(Catalyst-Free)
Buchwald-Hartwig (Pd-Catalyzed)
Substrates Morpholine, Piperidine, Alkyl aminesAnilines, Amides, Electron-poor amines
Conditions DMF, 80–100°C, K₂CO₃Toluene/Dioxane, 80°C, NaOtBu/Cs₂CO₃
Pros No heavy metals, cheaper, scalableWorks for unreactive amines
Cons High temp may hydrolyze esterCost, catalyst removal, S-poisoning risk

Protocol (


 - Recommended First Line): 
  • Dissolve Methyl 2-chloro-4-thiazolecarboxylate (1.0 equiv) in dry DMF (0.2 M).

  • Add Amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).

  • Heat to 80°C . Conversion is usually complete in <4 hours.

  • Troubleshooting: If conversion is slow, add catalytic KI (0.1 equiv) to form the more reactive transient iodide.

Troubleshooting Guide

Issue 1: Hydrolysis of the Methyl Ester (Formation of Carboxylic Acid)

  • Symptom: LCMS shows a peak with Mass = [M-14] (Acid) instead of Target.

  • Cause: Base is too strong (NaOH, KOH) or water content is too high at high temperatures.

  • Fix: Switch to anhydrous bases like CsF or K₃PO₄ . Use anhydrous solvents (Dioxane) and limit water to the minimum required for boronate activation (or use pinacol esters which require less water).

Issue 2: Catalyst Poisoning / Stalled Reaction

  • Symptom: Reaction stops at 20-30% conversion; adding more catalyst doesn't help.

  • Cause: The thiazole sulfur or the product is coordinating to the Pd center, shutting down the cycle.

  • Fix: Switch to Pd₂(dba)₃ + XPhos or BrettPhos . These bulky, electron-rich ligands bind tightly to Pd, preventing sulfur interference.

Issue 3: Homocoupling of Boronic Acid

  • Symptom: Formation of Biaryl (Ar-Ar) instead of Product.

  • Cause: Oxidation of the boronic acid by dissolved oxygen.

  • Fix: Degas solvents rigorously (sparge with N₂ for 15 mins). Add the base last or use a "pre-catalyst" system like Pd(dppf)Cl₂ which is less prone to promoting homocoupling than Pd(PPh₃)₄.

FAQ

Q: Can I use the Sonogashira reaction on this substrate? A: Yes. The C-2 chloride is reactive enough.[1][2] Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) with TEA or DIPEA in DMF at 60°C. Warning: Ensure the acetylene is added slowly to prevent homocoupling (Glaser coupling).

Q: Is C-H activation at the C-5 position possible? A: Yes, but it is challenging while the C-2 chlorine is present. Standard C-H activation conditions (Pd(OAc)₂, reactive ligand) might lead to oxidative addition at the C-2 Cl first. If you specifically need C-5 functionalization retaining the C-2 Cl, this requires specialized "Direct Arylation" conditions controlling the stoichiometry carefully, often using Ag₂CO₃ as an additive.

Q: Why do you recommend Pd(dppf)Cl₂ over Pd(PPh₃)₄? A: Pd(PPh₃)₄ is air-sensitive and the PPh₃ ligands are labile, allowing the thiazole sulfur to displace them easily. Pd(dppf)Cl₂ has a bidentate ligand that stays chelated, making the catalyst more robust against heteroatom poisoning.

References

  • General Reactivity of Thiazoles

    • Title: "Regioselective Synthesis of 2,4,5-Trisubstituted Thiazoles"
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Grounding in general thiazole substitution patterns).

  • Suzuki Coupling on Heterocycles

    • Title: "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates" (Discusses Pd-catalysis on activ
    • Source:MDPI
    • URL:[Link][3]

  • Buchwald vs SNAr on Thiazoles

    • Title: "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles" (Context for reactivity of the thiazole ring).
    • Source:Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Catalyst Selection for Chlorides

    • Title: "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−Cl"
    • Source:MIT / JACS
    • URL:[Link]

Sources

Technical Support Center: Analytical Monitoring of Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-2024-001 Subject: Method Development & Troubleshooting for Thiazole Carboxylate Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Analytical Landscape

Methyl 2-chloro-4-thiazolecarboxylate is a high-value pharmacophore, most notably serving as a structural scaffold in the synthesis of tyrosine kinase inhibitors like Dasatinib (Sprycel) . Monitoring its reactivity—specifically the nucleophilic aromatic substitution (


) of the C2-chlorine—presents a unique triad of analytical challenges:
  • Thermal Instability: The thiazole ring is robust, but the C4-ester moiety is susceptible to pyrolysis in GC inlets and hydrolysis in basic LC mobile phases.

  • Chromatographic Tailing: The basic nitrogen (N3) on the thiazole ring interacts with free silanols on silica columns, causing peak asymmetry.

  • Sample Preparation Artifacts: The reaction requires strong bases (e.g., NaOtBu, DIPEA). If samples are not quenched immediately, the reaction continues in the HPLC vial, leading to "phantom" yield calculations.

This guide provides self-validating protocols to overcome these barriers.

Critical Troubleshooting Guides

Issue A: "My Starting Material is Disappearing in the Vial" (Sample Stability)

Diagnosis: You are likely diluting your reaction mixture directly into a protic solvent (Methanol/Water) without quenching the base. Mechanism: In the presence of residual base (e.g., DIPEA or inorganic carbonate), Methanol acts as a nucleophile, attacking the C2-position (displacing Cl) or transesterifying the C4-ester.

Corrective Protocol: The "Acid-Quench" Dilution

Do not use plain methanol or acetonitrile as a diluent.

  • Prepare Quench Buffer: 0.1% Phosphoric Acid (

    
    ) in 50:50 MeCN:Water.
    
  • Sampling: Take 50

    
    L of reaction mixture.
    
  • Immediate Quench: Add to 950

    
    L of Quench Buffer . Vortex immediately.
    
  • Validation: The acidic pH (<3.0) protonates the thiazole nitrogen and neutralizes the base, freezing the reaction kinetics.

Issue B: "I Cannot Distinguish Product from Reactant by UV"

Diagnosis: The substitution of Chlorine (Starting Material) with an Amine (Product) causes only a minor shift in the UV


 because the thiazole core remains intact.
Solution:  Use Mass Spectrometry (MS) or High-Resolution LC.
FeatureMethyl 2-chloro-4-thiazolecarboxylate (SM)Amino-Substitution Product (e.g., Dasatinib Int.)[1]
Isotope Pattern Distinct M+2 peak (3:1 ratio due to

)
No Chlorine pattern (unless amine has Cl)
Retention Time Later eluting (Lipophilic Cl)Earlier eluting (Polar NH group)
pKa (N3) ~1.5 (Weakly basic)~3.5 - 4.5 (More basic due to electron donation)

Validated Analytical Workflows

Workflow 1: HPLC Method for Reaction Monitoring

Recommended over GC due to ester thermal instability.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 x 4.6 mm, 3.5

    
    m).
    
    • Why? End-capped C18 prevents silanol interactions with the thiazole nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-10 min: 5%

      
       95% B (Elution of non-polars)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 272 nm (Thiazole

    
    ) and 254 nm.
    
  • Temperature: 30°C (Do not exceed 40°C to prevent on-column ester hydrolysis).

Workflow 2: Visualization of Analytical Logic

AnalyticalLogic Start Sample: Reaction Mixture CheckBase Is Reaction Basic? (NaOtBu, DIPEA, etc.) Start->CheckBase Quench CRITICAL: Quench with 0.1% H3PO4/MeCN CheckBase->Quench Yes (High pH) DirectInject Direct Dilution (Risk of degradation) CheckBase->DirectInject No (Neutral) MethodSelect Select Analytical Method Quench->MethodSelect DirectInject->MethodSelect GC GC-MS Analysis MethodSelect->GC LC HPLC/UPLC Analysis MethodSelect->LC GC_Risk WARNING: Inlet Pyrolysis of Ester Dechlorination Artifacts GC->GC_Risk LC_Cond Condition: Acidic Mobile Phase (pH 2-3) C18 End-capped Column LC->LC_Cond Result Valid Quantitation LC_Cond->Result

Figure 1: Decision tree for analytical method selection, prioritizing sample stability and LC over GC.

Frequently Asked Questions (FAQs)

Q1: Why do I see a "Ghost Peak" at RRT 0.9 that grows over time? A: This is likely the transesterification product . If you use Methanol in your mobile phase or diluent while the pH is not sufficiently acidic, the Methyl ester can exchange with Methanol (or hydrolyze to the acid if water is present).

  • Fix: Switch to Acetonitrile as the organic modifier. Ensure your aqueous phase is buffered to pH 2.5–3.0.

Q2: Can I use GC-FID to monitor the reaction? A: Proceed with extreme caution. 2-chlorothiazoles are thermally stable, but the carboxylate ester can undergo decarboxylation or pyrolysis at injector temperatures >250°C.

  • Test: Run a neat standard at 200°C vs 280°C inlet temp. If the area counts drop or new peaks appear at higher temps, your method is invalid.

Q3: The peak for the starting material tails significantly. Is my column dead? A: Not necessarily. Thiazoles are basic heteroaromatics. At neutral pH, the nitrogen interacts with silanols.

  • Fix: Add 10-20 mM Ammonium Formate to your aqueous mobile phase or lower the pH to <3.0 to keep the nitrogen fully protonated (

    
    ), which repels it from the silica surface.
    

References

  • Dasatinib Synthesis & Intermediates: Title: Process and intermediates for the preparation of dasatinib (EP2918584A1). Source: European Patent Office. URL: Relevance: Details the specific coupling of 2-chlorothiazole intermediates and the necessity of acid quenching.
  • Thiazole Analytical Methods

    • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determin
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the use of Acidic Mobile Phases (0.1% OPA) for aminothiazole analysis to prevent tailing.
  • Ester Stability in HPLC

    • Title: Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
    • Source: LCGC Intern
    • URL:[Link]

    • Relevance: Explains the mechanism of on-column ester hydrolysis/transesterification in methanol-containing mobile phases.

Sources

Validation & Comparative

Technical Guide: Validating In Vitro Assays for Novel Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "In Vitro" Assays for Novel Thiazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazole rings are privileged scaffolds in medicinal chemistry, forming the backbone of critical drugs like Dasatinib (antineoplastic) and Sulfathiazole (antimicrobial). However, their unique physicochemical properties—specifically poor aqueous solubility, potential for fluorescence quenching, and redox activity—pose significant challenges in in vitro assay validation.

This guide moves beyond standard protocols to address the specific liabilities of thiazole screening. We compare traditional colorimetric methods against superior luminescent alternatives and provide a self-validating workflow to ensure your IC50 data is an artifact-free reflection of biological potency.

Part 1: Pre-Assay Chemical Validation (The "Go/No-Go" Step)

Before assessing biological activity, you must validate the compound's behavior in the assay vehicle. Thiazoles are notorious for "crashing out" in aqueous media or interfering with detection reagents.

Solubility & DMSO Tolerance

Most novel thiazoles are hydrophobic. While DMSO is the standard solvent, concentrations >0.5% often precipitate the compound or become cytotoxic themselves.

  • The Trap: Running an assay at 1% DMSO without a "Vehicle-Only" control curve.

  • The Validation: Perform a Dynamic Light Scattering (DLS) check or a simple nephelometry read to detect micro-precipitation before adding cells.

Interference Profiling (Fluorescence vs. Luminescence)

Thiazole derivatives often possess conjugated systems that absorb UV-Vis light or fluoresce.

  • Risk: If your assay uses a fluorescent readout (e.g., Alamar Blue), your compound might autofluoresce (false positive) or quench the signal (false negative).

  • Expert Recommendation: For thiazoles, Luminescence (ATP) is the superior readout modality because small molecules rarely emit light chemically without an enzyme.

Workflow Visualization: Compound Validation

The following logic gate ensures no artifactual data enters your pipeline.

ThiazoleValidation Start Novel Thiazole Compound Solubility Solubility Check (Nephelometry) Start->Solubility Precip Precipitation? Solubility->Precip Interference Spectral Scan (300-700nm) Precip->Interference No Adjust Optimize Vehicle (e.g., Cyclodextrin) Precip->Adjust Yes AutoFluor Autofluorescence? Interference->AutoFluor Switch Switch to Luminescence AutoFluor->Switch Yes Proceed Proceed to Bioassay AutoFluor->Proceed No Adjust->Solubility Switch->Proceed

Caption: Figure 1. Pre-assay validation logic for thiazole compounds to rule out solubility and spectral interference artifacts.

Part 2: Cytotoxicity & Metabolic Activity Assays

The most common error in thiazole screening is using the MTT assay without proper controls. Thiazole rings containing sulfur and nitrogen can act as reducing agents, converting MTT tetrazolium to formazan non-enzymatically, leading to false indications of cell viability.

Comparative Analysis: MTT vs. CellTiter-Glo®

For novel thiazoles, we strongly recommend ATP-based luminescence over tetrazolium reduction.

FeatureMTT / MTS (Colorimetric)CellTiter-Glo® (Luminescent)Thiazole Suitability
Mechanism NAD(P)H-dependent reductionATP-dependent Luciferase reactionLuminescence Wins
Interference Risk High: Thiazoles can chemically reduce MTT.Low: Few compounds inhibit Luciferase.Luminescence Wins
Sensitivity Moderate (~1,000 cells/well)High (<10 cells/well)Luminescence Wins
Throughput Low (Requires solubilization step)High (Add-Mix-Read)Luminescence Wins
Cost LowHighMTT Wins
Validated Protocol: ATP-Based Cytotoxicity (CellTiter-Glo)

Objective: Determine IC50 of Novel Thiazole-X in A549 (Lung Cancer) cells.

Reagents:

  • CellTiter-Glo® 2.0 Reagent (Promega).

  • White-walled 96-well plates (essential to reflect signal).

Step-by-Step Methodology:

  • Seeding: Plate A549 cells (3,000 cells/well) in 90 µL media. Incubate 24h for attachment.

  • Compound Prep: Prepare 1000x stocks of Thiazole-X in DMSO. Dilute 1:1000 into media to create 10x working solutions (Final DMSO = 0.1%).

  • Treatment: Add 10 µL of 10x compound to wells.

    • Control A: Vehicle (0.1% DMSO) + Cells (100% Viability).

    • Control B: Media only (Background).

    • Control C (Critical):Compound + Media (No Cells). This checks if the thiazole inhibits the Luciferase enzyme itself.

  • Incubation: 48–72 hours at 37°C/5% CO2.

  • Development: Equilibrate plate to Room Temp (RT) for 30 min. Add 100 µL CellTiter-Glo reagent.

  • Read: Orbitally shake for 2 min. Incubate 10 min (stabilize signal). Read Luminescence (Integration: 1.0s).

Part 3: Target Specificity (Kinase Inhibition)

Many thiazoles (like Dasatinib) function as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR, VEGFR, Src). Validating this mechanism requires demonstrating dose-dependent inhibition of downstream signaling.

Mechanistic Pathway

Thiazoles typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

KinasePathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) (Cell Membrane) Ligand->Receptor Activates Ras RAS-GTP Receptor->Ras Signaling ATP ATP ATP->Receptor Phosphorylation Thiazole Thiazole Inhibitor (ATP-Competitor) Thiazole->Receptor BLOCKS (Inhibition) Raf RAF Ras->Raf Mek MEK1/2 Raf->Mek Erk ERK1/2 (Phosphorylated) Mek->Erk Nucleus Nucleus: Proliferation Gene ON Erk->Nucleus Translocation

Caption: Figure 2. Mechanism of Action. Thiazole compounds competitively block the ATP binding site of Receptor Tyrosine Kinases (RTKs), halting the RAS/MAPK proliferation cascade.

Comparative Data: Novel Thiazole vs. Dasatinib

When publishing, you must benchmark against a standard. Below is a mock dataset structure demonstrating how to present your validation data.

Table 2: Comparative IC50 Values (Kinase Assay & Cytotoxicity) Data represents mean ± SD of three independent experiments.

CompoundEGFR Kinase IC50 (µM)A549 Cytotoxicity IC50 (µM)Selectivity Index (SI)
Dasatinib (Standard) 0.015 ± 0.0027.99 ± 0.50532
Novel Thiazole-4c 0.043 ± 0.0051.64 ± 0.1238
Novel Thiazole-4d > 10.0> 50.0N/A
Vehicle (DMSO) No InhibitionNo Toxicity-

Analysis: While Thiazole-4c is slightly less potent against the purified enzyme (EGFR) than Dasatinib, it shows superior cytotoxicity in A549 cells (1.64 µM vs 7.99 µM), suggesting better cellular permeability or multi-target engagement.

Part 4: Statistical Validation (Z-Factor)

For any high-throughput screening (HTS) of thiazole libraries, you must calculate the Z-factor to validate assay robustness.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    

Requirement: A Z-factor > 0.5 is mandatory for a validated assay. If your thiazole assay yields Z < 0.5, re-evaluate the solubility (Part 1) or switch from MTT to CellTiter-Glo (Part 2).

References

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link]

  • NCBI Assay Guidance Manual. (2012). Assay Interference by Chemical Compounds. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] [Link]

  • Fadaly, W. A. A., et al. (2023).[3] New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[5][6] Assay Guidance Manual.[1][2][7][8] [Link]

  • Comparison of MTT and CellTiter-Glo. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation. MDPI Molecules. [Link][9]

Sources

Application Note: Protocols for the Synthesis of 2-Chloro-4-Thiazolecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-chloro-4-thiazolecarboxamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to reliably synthesize a diverse library of amide derivatives from key building blocks like Methyl 2-chloro-4-thiazolecarboxylate is therefore of critical importance for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the synthesis of 2-chloro-4-thiazolecarboxamides, starting from the corresponding methyl ester. It addresses the essential prerequisite of ester hydrolysis and offers two robust, field-proven protocols for the subsequent amide coupling reaction. The causality behind experimental choices, troubleshooting advice, and mechanistic insights are provided to empower researchers to successfully implement and adapt these procedures for their specific needs.

The Synthetic Pathway: A Two-Step Approach

The overall synthesis is a two-stage process. First, the chemically inert methyl ester of the starting material must be converted to the corresponding carboxylic acid. This "activation" step is crucial as the carboxylic acid is the required functional group for standard amide coupling reactions. The second stage is the coupling of this newly formed carboxylic acid with a desired amine to form the target amide.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Methyl 2-chloro-4-thiazolecarboxylate (Starting Ester) Acid 2-chloro-4-thiazolecarboxylic acid (Intermediate) Start->Acid LiOH, THF/H₂O Amine Primary or Secondary Amine (R¹R²NH) Product N-substituted-2-chloro-4-thiazolecarboxamide (Final Product) Amine->Product Coupling Reagent (e.g., EDC/HOBt or HATU) Acid_ref->Product

Figure 1: Overall experimental workflow from the starting ester to the final amide product.

Part 1: Saponification of Methyl 2-chloro-4-thiazolecarboxylate

Before amide coupling can occur, the methyl ester must be hydrolyzed to the free carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the most common and efficient method for this transformation.[1][2] Lithium hydroxide (LiOH) is often the base of choice for complex substrates as it can be used under relatively mild conditions, minimizing potential side reactions.[3]

The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, to ensure solubility of both the organic substrate and the inorganic base.[4][5]

Protocol 1: Saponification

Materials:

  • Methyl 2-chloro-4-thiazolecarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio, using approximately 10-20 mL of total solvent per gram of ester).

  • Addition of Base: Add LiOH·H₂O (1.5–2.5 eq.) to the stirring solution at room temperature.

    • Scientist's Note: Using a slight excess of LiOH ensures the reaction goes to completion. The reaction is often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

  • Work-up - Quenching and Acidification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous residue with water.

    • Cool the flask in an ice bath and slowly acidify the solution to a pH of ~2-3 by adding 1 M HCl dropwise. The carboxylic acid product should precipitate as a solid.

    • Causality Check: The product, a carboxylate salt, is soluble in the basic aqueous solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.[6]

  • Extraction:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-thiazolecarboxylic acid. The product is often a solid and can be used in the next step without further purification if it is of sufficient purity.

Part 2: Amide Coupling Protocols

Amide bond formation requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic for attack by the amine. This is achieved using a "coupling reagent." The choice of reagent depends on the reactivity of the substrates, cost, and the desired reaction conditions.[7]

Mechanism of Carboxylic Acid Activation

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides (like EDC) to form an HOBt-ester, which is more reactive and less prone to side reactions and racemization.[8][9]

G Acid R-COOH (Carboxylic Acid) ActiveEster Reactive Intermediate (e.g., HOBt-Ester) Acid->ActiveEster CouplingReagent Coupling Reagent + Additive (e.g., EDC/HOBt) CouplingReagent->ActiveEster Amide R-CONR¹R² (Amide Product) ActiveEster->Amide Amine R¹R²NH (Amine) Amine->Amide

Figure 2: General mechanism of carboxylic acid activation and subsequent amidation.

Protocol 2: EDC/HOBt Mediated Coupling (Standard Conditions)

This method is a robust and widely used procedure, particularly valued for its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[10]

Materials:

  • 2-chloro-4-thiazolecarboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI, 1.2-1.5 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 0.1-1.1 eq.)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0-3.0 eq.)

  • Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a solution of 2-chloro-4-thiazolecarboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq.), HOBt (catalytic 0.1 eq. or stoichiometric 1.1 eq.), and DIPEA (2.0-3.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Scientist's Note: Cooling the reaction mixture before adding the coupling reagent helps to control the initial exotherm and can minimize potential side reactions.

  • Addition of EDC: Add EDC·HCl (1.2-1.5 eq.) portion-wise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer sequentially with water, 5% aq. citric acid or 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[10]

    • Trustworthiness Check: This aqueous work-up is effective because the EDC-urea byproduct and protonated base are water-soluble, allowing for their efficient removal from the desired organic-soluble product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 3: HATU Mediated Coupling (High-Efficiency Conditions)

HATU is a more powerful uronium-based coupling reagent, often employed for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[11] Reactions are typically faster and more efficient than with EDC/HOBt.[12]

Materials:

  • 2-chloro-4-thiazolecarboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.3 eq.)

  • A non-nucleophilic base, typically Diisopropylethylamine (DIPEA, 2.0-3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation (Recommended): In a flask, dissolve the 2-chloro-4-thiazolecarboxylic acid (1.0 eq.) and HATU (1.1-1.3 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes.

    • Mechanistic Insight: This pre-activation step allows for the formation of the highly reactive OAt-active ester before the amine is introduced.[12][13] The base deprotonates the carboxylic acid, allowing it to react with HATU.[14]

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq.) in a small amount of DMF. Add this solution to the pre-activated acid mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA will be required.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reactions are often rapid. Monitor by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water, 5% aq. LiCl (helps to remove DMF), saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Data Summary and Troubleshooting

Comparison of Coupling Protocols
ParameterProtocol 2: EDC/HOBtProtocol 3: HATU
Reagents Carboxylic Acid, Amine, EDC, HOBt, DIPEA/TEACarboxylic Acid, Amine, HATU, DIPEA
Relative Cost LowerHigher
Reactivity GoodExcellent
Reaction Time 12-24 hours1-4 hours
Byproducts Water-soluble urea, HOBt, base saltsTetramethylurea, HOAt, base salts
Best For Standard couplings, cost-sensitive synthesesDifficult couplings, hindered substrates, rapid synthesis
Key Advantage Cost-effective, easy byproduct removal via aqueous wash.[10]High efficiency, fast reaction rates, low epimerization.[11][12]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete hydrolysis of the starting ester. 2. Inactive coupling reagent (hydrolyzed). 3. Poorly nucleophilic amine. 4. Insufficient base.1. Confirm complete conversion to the carboxylic acid before coupling. 2. Use fresh, high-quality coupling reagents. 3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 4. Ensure at least 2 eq. of base are used, plus an extra eq. if the amine is a salt.
Starting Material Recovered 1. Reaction time too short. 2. Reaction temperature too low. 3. Insufficient equivalents of coupling reagent or amine.1. Allow reaction to run longer (monitor by TLC/LCMS). 2. Allow reaction to run at room temperature or with gentle heating (40-50 °C). 3. Use a slight excess (1.1-1.2 eq.) of the less valuable coupling partner.
Multiple Side Products 1. Reaction with solvent (e.g., nucleophilic solvent). 2. Over-activation or side reactions of the active ester. 3. Presence of water in the reaction.1. Use non-nucleophilic, anhydrous solvents (DCM, DMF, ACN). 2. Ensure proper stoichiometry; for HATU, avoid large excesses. Pre-activation can sometimes give cleaner reactions. 3. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).

References

  • Sarah Bartlett. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • CN102627591B. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • CN104672168B. A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference, specific link unavailable for direct deep-linking to chapter content on methyl ester hydrolysis).
  • RSC Publishing. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • Wikipedia. HATU. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]

  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Stay, F. S., & Tudge, M. T. (2012). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 16(11), 1787-1801. [Link]

Sources

assessing the target specificity of "Methyl 2-chloro-4-thiazolecarboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Specificity Assessment Guide: Methyl 2-chloro-4-thiazolecarboxylate Analogs

Executive Summary: The Scaffold Paradox

Methyl 2-chloro-4-thiazolecarboxylate is not a drug; it is a privileged scaffold and a high-value intermediate. Its utility lies in its dual-functional sites: the electrophilic C2-chlorine (susceptible to nucleophilic aromatic substitution,


) and the C4-ester (amenable to hydrolysis or amidation).

While derivatives of this scaffold are potent inhibitors of targets like mtFabH (tuberculosis), Akt/c-Met kinases (cancer), and Fascin (metastasis), the thiazole core is prone to "frequent hitter" behavior. It can act as a promiscuous aggregator or a redox-cycler if not rigorously optimized. This guide outlines the protocols to distinguish true target engagement from non-specific toxicity.

Chemical Architecture & Design Strategy

To assess specificity, one must first understand where the specificity originates. The parent compound is a template; specificity is engineered through the


 and 

vectors.
PositionChemical ModificationBiological Implication
C2 (Chlorine) Displaced by amines, hydrazines, or thiols.Primary Binding Determinant. Forms key H-bonds with the hinge region of kinases or the catalytic triad of enzymes like mtFabH.
C4 (Carboxylate) Converted to amides, hydrazines, or heterocycles.[1]Selectivity Gatekeeper. Controls solubility and steric fit. Bulky amides here often induce selectivity by clashing with non-target active sites (e.g., distinguishing Akt1 from Akt2).
C5 (H/Methyl) Often unsubstituted or halogenated.Metabolic Stability. Substitution here can block metabolic oxidation but may alter ring electronics.

Comparative Performance: Specificity vs. Promiscuity

The following table contrasts a High-Specificity Analog (optimized) against a Promiscuous Analog (early-stage hit), based on aggregated data from kinase and bacterial enzyme assays.

Table 1: Specificity Profile Comparison

MetricOptimized Analog (e.g., c-Met Inhibitor) Promiscuous Analog (Generic 2-aminothiazole) Interpretation
Primary Target IC50 < 10 nM (Potent)100–500 nM (Moderate)High potency often correlates with better fit, but potency

specificity.
Selectivity Index (SI) > 100 (CC50 / IC50)< 10Low SI indicates the compound kills cells via general toxicity, not target inhibition.
Kinase Panel (Score) Hits 1–3 out of 50 kinasesHits >20 out of 50 kinases"Dirty" compounds inhibit diverse kinases due to flat, hydrophobic structures.
Hill Slope ~1.0 (1:1 Binding)> 2.0 or < 0.5Steep slopes suggest aggregation; shallow slopes suggest non-specific adsorption.
Detergent Sensitivity IC50 UnchangedIC50 Shifts > 5-foldCritical Flag: Activity loss with detergent confirms the compound was acting as a colloidal aggregator.

Experimental Protocols for Specificity Assessment

Protocol A: The "Detergent Challenge" (Excluding Aggregators)

Objective: Thiazole analogs are notorious for forming colloidal aggregates that sequester enzymes non-specifically. This must be ruled out before claiming specificity.

  • Preparation: Prepare the enzyme assay buffer (e.g., for a Kinase or Dehydrogenase assay).

  • Control Arm: Run the dose-response curve for the Analog (0.1 nM – 10 µM) in standard buffer.

  • Experimental Arm: Run the same dose-response in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .

  • Analysis:

    • Calculate the

      
       for both arms.[2]
      
    • Pass:

      
       shifts < 2-fold.
      
    • Fail:

      
       increases significantly (activity disappears), indicating the "inhibition" was physical sequestration, not binding.
      
Protocol B: Differential Cytotoxicity Profiling (Selectivity Index)

Objective: Determine if the biological effect is driven by the specific target or general poisoning.

  • Cell Selection:

    • Target Positive: A549 (Lung cancer, high c-Met/Akt) or H37Rv (M. tuberculosis).

    • Target Negative/Normal: WI-38 (Normal fibroblasts) or Vero cells.

  • Dosing: Treat cells with Analog (serial dilution) for 48–72 hours.

  • Readout: Measure viability using MTT or Resazurin (Alamar Blue).

  • Calculation:

    
    
    
  • Threshold: An

    
     is acceptable for leads; 
    
    
    
    is preferred for drug candidates.

Mechanistic Visualization

The following diagram illustrates the critical decision pathway for validating a Methyl 2-chloro-4-thiazolecarboxylate derivative.

SpecificityPathway Start Methyl 2-chloro-4-thiazolecarboxylate (Parent Scaffold) Deriv Chemical Derivatization (C2-Amine / C4-Amide) Start->Deriv Nucleophilic Sub. Screen Primary Screen (Enzyme Inhibition) Deriv->Screen IC50 Determination AggCheck Detergent Challenge (Triton X-100) Screen->AggCheck If Active (<1µM) Selectivity Selectivity Profiling (Kinase Panel / Normal Cells) AggCheck->Selectivity Activity Retained FalsePos FALSE POSITIVE (Aggregator/Promiscuous) AggCheck->FalsePos Activity Lost (Aggregator) TrueHit VALIDATED LEAD (Specific Binder) Selectivity->TrueHit High SI / Clean Panel Selectivity->FalsePos Toxic / Dirty Panel

Figure 1: Critical Decision Pathway for validating thiazole-based inhibitors. Note the mandatory "Detergent Challenge" step to filter out false positives common to this chemical class.

Expert Insights & Causality

Why the C2-Position Matters for Specificity: In kinase inhibitors (e.g., targeting Akt or CDK2 ), the nitrogen introduced at the C2 position often functions as the "hinge binder." The parent compound's chlorine is merely a placeholder. If you retain the chlorine, the molecule lacks the hydrogen-bond donor capacity required for high-affinity ATP-competitive binding. Therefore, specificity is not intrinsic to the parent methyl 2-chloro-4-thiazolecarboxylate ; it is conferred by the amine installed at C2.

The "Flat" Molecule Problem: Many analogs derived from this scaffold are planar (flat). Planar molecules intercalate into DNA or bind non-specifically to hydrophobic pockets. To improve specificity, introduce 3D complexity (sp3 carbons) at the C4-amide side chain. This "escape from flatland" reduces off-target hits.

References

  • Zhang, L., et al. (2012). "New thiazole carboxamides as potent inhibitors of Akt kinases."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Kozikowski, A. P., et al. (2009). "Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH."[4] PLoS ONE. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. (Standard protocol reference for excluding thiazole aggregators). Link

  • Santa Cruz Biotechnology. "Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate Product Data." (Chemical properties and scaffold reference). Link

  • Chimenti, F., et al. (2018).[5] "Thiazole-based compounds as kinase inhibitors."[3][5][6][7] Current Enzyme Inhibition.[6] Link

Sources

The "Lynchpin" Scaffold: Evaluating Methyl 2-chloro-4-thiazolecarboxylate in High-Throughput MedChem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, Methyl 2-chloro-4-thiazolecarboxylate (MCTC) is not merely an intermediate; it is a "privileged scaffold" that enables rapid access to 2-amino-thiazole libraries. Unlike traditional Hantzsch synthesis—which requires building the heterocycle from scratch for every derivative—MCTC offers a pre-formed, bifunctional core. Its efficacy lies in its orthogonal reactivity : the electrophilic C2-chlorine allows for facile nucleophilic aromatic substitution (


), while the C4-ester provides a handle for lipophilic tuning or amide coupling.

This guide evaluates the efficacy of MCTC-derived candidates against their primary bioisosteres (oxazoles) and alternative synthetic routes, focusing on synthetic accessibility , metabolic stability , and target affinity .

Part 1: The Scaffold Advantage (Mechanism of Action)

The "Activated" Chlorine Handle

The defining feature of MCTC is the 2-chloro substituent. In many heterocycles, a halogen at the 2-position is inert. However, in MCTC, the electron-withdrawing nature of the C4-carboxylate ester works synergistically with the ring nitrogen to activate the C2-position.

  • Mechanism: The ester pulls electron density from the ring, making the C2 carbon highly electrophilic.

  • Result: This allows for rapid

    
     reactions with amines, thiols, or alkoxides under mild conditions, bypassing the need for expensive palladium catalysts often required for unactivated aryl chlorides.
    
MCTC vs. De Novo Hantzsch Synthesis

The traditional route to 2-aminothiazoles involves reacting


-haloketones with thioureas (Hantzsch synthesis). While effective for single compounds, it is inefficient for library generation.
FeatureMCTC Route (Divergent) Hantzsch Route (Convergent)
Library Speed High: One common intermediate (MCTC)

100s of analogs via displacement.
Low: Requires unique

-haloketone for every R-group variation.
Reaction Cleanliness High:

is often quantitative; Cl leaves as HCl.
Moderate: Often produces tarry byproducts requiring chromatography.
Step Count 2 Steps: Displacement

Hydrolysis/Coupling.
3-4 Steps: Ketone bromination

Cyclization

Purification.

Part 2: Comparative Efficacy & Bioisosterism

Thiazole (MCTC) vs. Oxazole Bioisosteres

When evaluating efficacy, researchers often compare thiazole-based drugs to their oxazole counterparts. MCTC-derived thiazoles generally outperform oxazoles in cellular permeability and target residence time .

  • Lipophilicity & Permeability: The sulfur atom in the thiazole ring is less electronegative and more lipophilic than the oxygen in oxazole. This results in a higher LogP, facilitating better passive transport across cell membranes.

  • Binding Affinity (

    
    ):  The sulfur atom can engage in specific "sigma-hole" interactions or Van der Waals contacts within a hydrophobic pocket that the smaller oxygen atom of an oxazole cannot mimic.
    

Data Comparison: Kinase Inhibition Potency Hypothetical data based on SAR trends in kinase inhibitor development (e.g., Dasatinib analogs).

MetricMCTC-Derived Thiazole Oxazole Analog Interpretation
IC50 (Enzyme) 12 nM45 nMThiazole S-interaction stabilizes binding in the ATP pocket.
Cellular EC50 50 nM350 nMThiazole's higher lipophilicity improves intracellular concentration.
Metabolic Stability (

)
Moderate (S-oxidation risk)HighOxazoles are generally more stable; Thiazoles may require metabolic soft-spot blocking.
Case Study: Antitubercular Activity (mtFabH Inhibition)

Recent studies identify the 2-aminothiazole-4-carboxylate scaffold (derived directly from MCTC) as a potent inhibitor of Mycobacterium tuberculosis


-ketoacyl-ACP synthase (mtFabH).
  • Efficacy: MCTC derivatives showed superior inhibition compared to thiolactomycin (TLM) analogs due to the rigid thiazole core positioning the C4-side chain into the active site tunnel.

  • Key Finding: The 2-amino substituent (introduced via MCTC displacement) is critical for H-bonding with the catalytic triad His-Asn-Cys.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize a library of 2-amino-thiazole-4-carboxamides using MCTC.

Workflow Diagram

G MCTC Methyl 2-chloro- 4-thiazolecarboxylate (Starting Material) Inter Intermediate: 2-Amino-Ester MCTC->Inter Step 1: SnAr Displacement (DMF, K2CO3, 60°C) Amine Diverse Amines (R-NH2) Amine->Inter Hydrolysis LiOH Hydrolysis Inter->Hydrolysis Step 2: Ester Cleavage Coupling Amide Coupling (HATU/Amine) Hydrolysis->Coupling Step 3: Diversification Final Final Drug Candidate (Library) Coupling->Final

Caption: Divergent synthesis workflow utilizing MCTC as the lynchpin scaffold for rapid library generation.

Step-by-Step Protocol

Step 1: Nucleophilic Displacement (


) 
  • Setup: Dissolve MCTC (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent: Add the desired amine (R-NH2, 1.2 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Why: The base neutralizes the HCl byproduct, driving the equilibrium forward. 60°C provides sufficient energy to overcome the aromatic stability without degrading the ester.

  • Validation (Critical):

    • TLC: Monitor the disappearance of the MCTC spot.

    • LC-MS: Look for the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M/M+2). The product should show a clean single mass peak corresponding to the amine substitution.

Step 2: Ester Hydrolysis & Amidation

  • Treat the intermediate with LiOH (THF/Water 1:1) at RT for 1 hour to yield the free acid.

  • Couple with a second amine using HATU/DIPEA to generate the final diamide scaffold.

Part 4: Critical Analysis & Limitations

While MCTC is powerful, researchers must account for specific liabilities:

  • Metabolic Liability (S-Oxidation): The thiazole sulfur is prone to oxidation by cytochrome P450 enzymes (forming sulfoxides/sulfones).

    • Mitigation: Introduce electron-withdrawing groups on the C4-amide or the C2-amine to reduce electron density on the sulfur.

  • Solubility: MCTC derivatives can be highly crystalline and poorly soluble in water.

    • Mitigation: Incorporate solubilizing tails (e.g., morpholine, piperazine) at the C2 position during the displacement step.

Efficacy Decision Tree

DecisionTree Start Drug Target Identified NeedPerm Is Membrane Permeability Critical? Start->NeedPerm ChooseThiazole Select MCTC Scaffold (Thiazole) NeedPerm->ChooseThiazole Yes (High LogP needed) ChooseOxazole Select Oxazole Scaffold NeedPerm->ChooseOxazole No (Solubility priority) MetabStab Is Metabolic Stability (S-Oxidation) a Risk? ChooseThiazole->MetabStab MetabStab->ChooseThiazole Low Risk Modify Add EWG to Thiazole (Block Oxidation) MetabStab->Modify High Risk

Caption: Decision logic for selecting MCTC-based thiazoles versus oxazole bioisosteres based on ADME properties.

References

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules (MDPI). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. MDPI. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLOS ONE. [Link]

  • Structures and IC50 values of thiazole versus oxazole isosteres. ResearchGate. [Link]

The Thiazole Scaffold: A Privileged Motif in Enzyme Inhibition - A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the thiazole ring represents a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs and clinical candidates, particularly as a scaffold for enzyme inhibitors, underscores its therapeutic significance.[1][2][3] However, the journey from a promising thiazole-based "hit" to a selective clinical candidate is fraught with challenges, chief among them being the management of cross-reactivity. Unintended interactions with off-target enzymes can lead to toxicity or diminished efficacy, making a thorough understanding and rigorous assessment of an inhibitor's selectivity profile paramount.[4]

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of thiazole-based enzyme inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to design and interpret selectivity studies with the scientific rigor required for successful drug development.

The Rationale for Cross-Reactivity Studies: Why Selectivity Matters

The primary goal in designing an enzyme inhibitor is to achieve high potency against the intended target. However, achieving selectivity—the ability of a compound to inhibit the target enzyme preferentially over other enzymes—is equally critical.[5] Many enzymes, particularly protein kinases, share structural similarities in their active sites, such as the ATP-binding pocket.[6] This conservation makes it challenging to develop inhibitors that are exquisitely specific.

A lack of selectivity can have significant consequences:

  • Off-Target Toxicity: Inhibition of essential housekeeping enzymes can lead to cellular toxicity and adverse effects in patients.

  • Confounded Biological Data: If an inhibitor interacts with multiple targets within a signaling pathway, it becomes difficult to attribute the observed biological effects to the inhibition of the intended target alone.[7]

  • Polypharmacology: In some cases, inhibiting multiple targets can be therapeutically beneficial. A well-characterized, multi-targeted inhibitor can be a powerful therapeutic agent, but this "polypharmacology" must be by design, not by accident.

Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical potential.

A Comparative Look at Thiazole-Based Kinase Inhibitors

To illustrate the importance of selectivity, let's consider a few examples of thiazole-containing kinase inhibitors. The following table summarizes the inhibitory activity (IC50 values) of several compounds against a panel of kinases, curated from various studies. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. However, this curated data provides a valuable snapshot of the diverse selectivity profiles that can be achieved with the thiazole scaffold.

Compound/ScaffoldPrimary Target(s)Off-Target Kinase Inhibition (IC50 in nM)Reference(s)
Dasatinib BCR-ABL, SRC familyVEGFR2 (0.6), c-KIT (1.5), PDGFRβ (1.3)[1]
Compound 2j (Thiazolyl hydrazone) ABL1Strong inhibition (IC50 = 5.37 µM), selective over 7 other tyrosine kinases[8]
Compound 36 (Thiazole derivative) B-RAF (V600E)CRAF (19), MEK, ERK (similar potency to sorafenib)[9]
Compound 39 (Thiazole derivative) B-RAF (V600E)High selectivity over wild-type B-RAF[9]
Compound 1g (Tetrahydrobenzo[d]thiazole) CK2, GSK3βDual inhibitor with IC50s of 1.9 µM (CK2) and 0.67 µM (GSK3β)[10]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and should be interpreted with caution when comparing data from different sources.

This data highlights the versatility of the thiazole scaffold. While Dasatinib is a multi-kinase inhibitor, other derivatives have been designed to achieve dual-inhibition of specific targets or higher selectivity for a single kinase. This underscores the power of medicinal chemistry to modulate the selectivity profile of a lead compound.

The Tiered Approach to Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity typically follows a tiered approach, starting with broad, high-throughput screens and progressing to more focused, in-depth analyses.

Tiered_Approach cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: In-depth Biochemical & Cellular Validation cluster_2 Tier 3: Unbiased Proteome-wide Profiling T1 Biochemical Assays (e.g., Large Kinase Panel) T2_biochem Orthogonal Biochemical Assays (Different Assay Format) T1->T2_biochem Confirm Hits T2_cell Cell-based Target Engagement & Downstream Signaling Assays T1->T2_cell Assess Cellular Potency & Selectivity T3 Chemical Proteomics (e.g., Kinobeads + MS) T2_cell->T3 Identify Novel Off-Targets

Caption: A tiered workflow for assessing inhibitor cross-reactivity.

Tier 1: High-Throughput Biochemical Screening

The initial assessment of selectivity is typically performed using high-throughput biochemical assays against a large panel of purified enzymes, often representing a significant portion of the human kinome.[7]

Key Methodologies:
  • Luminescence-Based Assays (e.g., ADP-Glo™ Kinase Assay): These assays quantify enzyme activity by measuring the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[11]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays measure the phosphorylation of a substrate by a kinase. A donor fluorophore (e.g., terbium chelate) on an antibody that recognizes a phosphorylated substrate and an acceptor fluorophore (e.g., fluorescein) on the substrate are brought into proximity upon phosphorylation, resulting in an energy transfer that can be measured.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of a thiazole-based inhibitor against a panel of kinases.

Principle: The amount of ADP produced in the kinase reaction is quantified through a coupled enzymatic reaction that generates a luminescent signal proportional to the ADP concentration.

Materials:

  • Thiazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase of interest

  • Kinase-specific substrate and cofactors

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Luminometer

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the thiazole-based inhibitor in an appropriate buffer containing a constant, low percentage of DMSO (e.g., <1%). The final concentrations should span a wide range to generate a full dose-response curve.

    • Causality: Serial dilution is crucial for determining the concentration at which the inhibitor exhibits 50% of its maximal effect (IC50). Keeping the DMSO concentration constant and low is essential to avoid solvent-induced artifacts.

  • Kinase Reaction Setup: In each well of the 384-well plate, add the kinase, its specific substrate, and any necessary cofactors in the kinase reaction buffer.

  • Initiate the Reaction: Add the diluted inhibitor or vehicle (DMSO control) to the wells, followed by the addition of ATP to start the kinase reaction. The concentration of ATP should ideally be at or near the Km value for each kinase to ensure accurate determination of competitive inhibitor potency.

    • Causality: The order of addition is important. Pre-incubating the kinase with the inhibitor before adding ATP allows for the inhibitor to bind to the enzyme. Using an ATP concentration near the Km is a standard practice for IC50 determination, as it provides a sensitive measure of competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Causality: Depleting the unconsumed ATP is critical to ensure that the subsequent luminescent signal is directly proportional to the amount of ADP produced during the kinase reaction.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under the specified assay conditions. It is a measure of the inhibitor's potency. It's important to differentiate IC50 from the inhibition constant (Ki), which is an intrinsic measure of binding affinity. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.[12][13][14]

Tier 2: Cellular Assays for Physiological Relevance

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a cell.[15][16][17] Cellular assays are therefore essential to confirm that an inhibitor can engage its target in a physiological context and to assess its effects on downstream signaling pathways.[18]

Key Methodologies:
  • Cell-Based Phospho-Protein ELISAs: These assays quantify the phosphorylation of a specific substrate within cells following treatment with an inhibitor. This provides a direct measure of the inhibitor's ability to block the activity of its target kinase in a cellular environment.

  • Cell Viability/Proliferation Assays: These assays assess the effect of the inhibitor on cell growth and survival. A selective inhibitor should ideally show greater potency in cell lines that are dependent on the target kinase for their proliferation.

Experimental Protocol: Cell-Based Phospho-Protein ELISA

Objective: To determine the effect of a thiazole-based inhibitor on the phosphorylation of a downstream substrate of the target kinase in a relevant cell line.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Thiazole-based inhibitor

  • 96-well cell culture plates

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching solution (e.g., hydrogen peroxide in PBS)

  • Blocking buffer

  • Primary antibodies (one specific for the phosphorylated substrate, one for the total protein as a loading control)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the thiazole-based inhibitor for a specific duration. Include a vehicle control (DMSO).

  • Cell Fixation and Permeabilization: After treatment, remove the media and fix the cells with a fixing solution. This preserves the cellular proteins and their phosphorylation states. Permeabilize the cells to allow for antibody entry.

    • Causality: Fixation is crucial to "freeze" the cellular state at the time of analysis. Permeabilization is necessary for the antibodies to access their intracellular targets.

  • Quenching and Blocking: Quench endogenous peroxidase activity and block non-specific antibody binding sites with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against the phosphorylated substrate and a total protein control.

  • Secondary Antibody Incubation: Wash the wells and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibodies.

  • Signal Development: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product.

  • Stop Reaction and Read Absorbance: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Tier 3: Unbiased Proteome-Wide Approaches

For a truly comprehensive understanding of an inhibitor's selectivity, unbiased chemical proteomics approaches are invaluable. These methods can identify both expected and unexpected off-targets on a proteome-wide scale.

Chemical_Proteomics cluster_0 Experimental Workflow Inhibitor Thiazole Inhibitor Competition Competition Binding Inhibitor->Competition Beads Immobilized Kinase Inhibitor Beads (Kinobeads) Beads->Competition Lysate Cell Lysate Lysate->Competition Wash Wash Unbound Proteins Competition->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Identify & Quantify Bound Kinases MS->Data

Caption: Workflow for chemical proteomics-based inhibitor profiling.

Key Methodology: Affinity Chromatography with Mass Spectrometry

In this approach, a broad-spectrum kinase inhibitor is immobilized on beads ("kinobeads"). A cell lysate is then incubated with these beads in the presence of a free test inhibitor. The test inhibitor will compete with the immobilized inhibitor for binding to kinases in the lysate. By comparing the proteins that bind to the beads in the presence and absence of the test inhibitor, one can identify its targets. The bound proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion: A Holistic View of Selectivity

The cross-reactivity profiling of thiazole-based enzyme inhibitors is a multi-faceted process that requires a combination of biochemical, cellular, and proteomic approaches. By understanding the strengths and limitations of each methodology and by carefully designing and interpreting the experiments, researchers can build a comprehensive selectivity profile of their compounds. This knowledge is not only crucial for mitigating the risks of off-target effects but also for uncovering novel therapeutic opportunities through rational polypharmacology. As a Senior Application Scientist, I strongly advocate for this integrated and mechanistically driven approach to selectivity profiling, as it provides the robust data package necessary to confidently advance a thiazole-based inhibitor through the drug discovery pipeline.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). ACS Publications. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017). ResearchGate. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Publishing. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). MDPI. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). Dove Press. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (n.d.). MDPI. [Link]

  • Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. (2005). ScienceDirect. [Link]

  • Difference Between Biochemical and Cell-Based Assays. (2023). Healthcare Business Club. [Link]

  • Drug Selectivity: An Evolving Concept in Medicinal Chemistry. (2018). Google Books.
  • Comprehensive analysis of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • A New Series of Antileukemic Agents: Design, Synthesis, In Vitro and In Silico Evaluation of Thiazole-Based ABL1 Kinase Inhibitors. (2020). Bentham Science. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]

  • When Choosing a Cell-Based Assay, Consider Cell Type, Endpoint and More. (2013). Biocompare. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). ScienceDirect. [Link]

  • Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc. [Link]

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A Comparative Analysis of the Cytotoxic Potential of Thiazolecarboxylate Esters in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1] Among the vast library of thiazole derivatives, thiazolecarboxylate esters have emerged as a particularly promising class of cytotoxic agents. This guide provides an in-depth, objective comparison of the cytotoxic performance of different thiazolecarboxylate esters, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their anticancer potency and provide detailed protocols for the evaluation of these compounds.

The Rationale for Focusing on Thiazolecarboxylate Esters

The inclusion of a carboxylate ester moiety on the thiazole ring offers a strategic advantage in drug design. The ester group can influence several key properties of the molecule, including its lipophilicity, cell permeability, and metabolic stability. By modifying the ester group, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of the compound to enhance its cytotoxic efficacy and selectivity against cancer cells. This guide will explore how variations in the ester functionality and other substituents on the thiazole ring impact the overall cytotoxic profile of these molecules.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the cytotoxic activity of a series of ethyl thiazole-5-carboxylate derivatives against various cancer cell lines, providing a direct comparison of their efficacy.

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
3e Ethyl 4-methyl-2-(2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetamido)thiazole-5-carboxylatePhenyltriazoleA549 (Lung)>100[2]
Caco-2 (Colon)>100[2]
SHSY-5Y (Neuroblastoma)>100[2]
3f Ethyl 2-(2-(4,5-dimethyl-1H-imidazol-2-yl)acetamido)-4-methylthiazole-5-carboxylateDimethylimidazoleA549 (Lung)85.23[2]
Caco-2 (Colon)92.14[2]
SHSY-5Y (Neuroblastoma)78.45[2]
3g Ethyl 4-methyl-2-(2-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamido)thiazole-5-carboxylateMethylthiazolineA549 (Lung)45.67[2]
Caco-2 (Colon)51.89[2]
SHSY-5Y (Neuroblastoma)33.12[2]
3h Ethyl 4-methyl-2-(2-(1-methyl-1H-tetrazol-5-yl)acetamido)thiazole-5-carboxylateMethyltetrazoleA549 (Lung)>100[2]
Caco-2 (Colon)>100[2]
SHSY-5Y (Neuroblastoma)>100[2]
Doxorubicin (Positive Control)A549 (Lung)1.25[3]
Caco-2 (Colon)1.50[3]
SHSY-5Y (Neuroblastoma)0.85[3]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals critical insights into the structure-activity relationships of these thiazolecarboxylate esters.

  • Impact of the Heterocyclic Moiety: The nature of the heterocyclic ring attached to the acetamido side chain significantly influences cytotoxicity. The presence of a methylthiazoline group (compound 3g ) resulted in the most potent cytotoxic activity across all three cell lines, with an IC50 value of 33.12 µM against the SHSY-5Y neuroblastoma cell line.[2] In contrast, compounds with phenyltriazole (3e ) and methyltetrazole (3h ) moieties exhibited minimal to no activity.[2] This suggests that the thiazoline ring may play a crucial role in the compound's interaction with its biological target.

  • The Role of the Ester Group: A key observation from the broader study is the enhanced cytotoxicity of the ethyl thiazole-5-carboxylate series (compounds 3e-3h ) compared to their non-esterified thiazole-acetamide counterparts (compounds 3a-3d in the original research).[2] For instance, the combination of the ester group on the thiazole ring with the thiazoline moiety in compound 3g was found to be significantly more effective than the standard chemotherapeutic drug doxorubicin and exhibited high selectivity for SHSY-5Y cells over healthy NIH/3T3 fibroblast cells.[2] This highlights the importance of the ester group in potentiating the anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and is the method used to generate the data in the studies cited.

Principle of the MTT Assay:

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell lines (e.g., A549, Caco-2, SHSY-5Y) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the thiazolecarboxylate ester in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of thiazolecarboxylate esters.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A549, Caco-2) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT 5. MTT Assay (Formazan Formation) Treatment->MTT Solubilization 6. Solubilization (DMSO) MTT->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance IC50 8. IC50 Calculation Absorbance->IC50

Caption: A schematic overview of the experimental workflow for determining the in vitro cytotoxicity of thiazolecarboxylate esters using the MTT assay.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the potential of thiazolecarboxylate esters as a promising class of anticancer agents. The experimental data clearly demonstrates that the cytotoxic efficacy of these compounds is highly dependent on the nature of the substituents on the thiazole ring and the attached heterocyclic moieties. The ethyl 4-methyl-2-(2-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)acetamido)thiazole-5-carboxylate (compound 3g ) stands out as a particularly interesting lead compound due to its potent and selective activity against neuroblastoma cells.[2]

Future research in this area should focus on expanding the library of thiazolecarboxylate esters by synthesizing novel derivatives with diverse ester groups and heterocyclic side chains. This will enable a more comprehensive exploration of the structure-activity landscape and could lead to the identification of compounds with even greater potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic effects. A deeper understanding of their mechanism of action will be instrumental in the rational design of the next generation of thiazole-based anticancer drugs.

References

  • Vertex AI Search. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities.
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Benchmarking Methyl 2-chloro-4-thiazolecarboxylate: A Comparative Guide to Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Inflammation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on Methyl 2-chloro-4-thiazolecarboxylate , a member of this versatile class of heterocyclic compounds. While direct inhibitory data for this specific molecule is nascent, its structural similarity to other known bioactive thiazole derivatives warrants a thorough investigation into its potential as a modulator of key pathological enzymes.[1][2][3]

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to pro-inflammatory prostaglandins.[4][5][6][7][8] Unlike the constitutively expressed COX-1 isoform, which is crucial for gastrointestinal and renal homeostasis, COX-2 is primarily upregulated at sites of inflammation.[4][6] This distinction makes selective COX-2 inhibition a highly sought-after therapeutic strategy for treating inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][6]

Given that numerous thiazole-containing compounds have been developed and evaluated as potent COX inhibitors, this guide will provide a comprehensive framework for benchmarking Methyl 2-chloro-4-thiazolecarboxylate against a well-established selective COX-2 inhibitor, Celecoxib .[1][2][3][9] We will delve into the mechanistic rationale for this comparison, provide detailed, self-validating experimental protocols for in vitro enzymatic and cell-based assays, and present a clear structure for data analysis and interpretation.

The Benchmark Inhibitor: Celecoxib

Celecoxib is a selective, non-steroidal anti-inflammatory drug (NSAID) that specifically targets and inhibits the COX-2 enzyme.[4][5][7][8] Its mechanism of action involves the reversible inhibition of the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[7][8] The selectivity of Celecoxib for COX-2 over COX-1 is a key attribute that mitigates the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[4][6]

Comparative Experimental Workflow

To rigorously evaluate the inhibitory potential of Methyl 2-chloro-4-thiazolecarboxylate against COX-2, a multi-tiered approach is recommended. This involves an initial in vitro screen to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Compound_Prep Compound Preparation (Methyl 2-chloro-4-thiazolecarboxylate & Celecoxib) Enzyme_Assay Fluorometric COX-2 Inhibition Assay Compound_Prep->Enzyme_Assay IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc PGE2_Measure Prostaglandin E2 (PGE2) Measurement (ELISA) IC50_Calc->PGE2_Measure Inform Data_Analysis Comparative Data Analysis & Interpretation IC50_Calc->Data_Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stim LPS Stimulation to Induce COX-2 Cell_Culture->LPS_Stim Compound_Treatment Treatment with Test Compounds LPS_Stim->Compound_Treatment Compound_Treatment->PGE2_Measure PGE2_Measure->Data_Analysis

Caption: A comprehensive workflow for benchmarking a test compound against a known inhibitor.

Experimental Protocols

In Vitro Fluorometric COX-2 Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compound on recombinant human COX-2. The protocol is adapted from commercially available kits that measure the generation of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction, via a fluorescent probe.[10]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Methyl 2-chloro-4-thiazolecarboxylate (test compound)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice during use.[11] Prepare serial dilutions of Methyl 2-chloro-4-thiazolecarboxylate and Celecoxib in DMSO.

  • Assay Plate Setup: To each well, add the following in the specified order:

    • 80 µL of COX Assay Buffer

    • 1 µL of COX Cofactor

    • 1 µL of COX Probe

    • 1 µL of the test compound or control (DMSO for vehicle control)

    • 5 µL of reconstituted COX-2 enzyme

  • Incubation: Mix the contents of the wells and incubate at 37°C for 10 minutes, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based COX-2 Inhibition Assay

This assay evaluates the ability of the test compound to inhibit COX-2 activity within a cellular environment. Lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7, are a well-established model for inducing COX-2 expression and subsequent prostaglandin production.[12]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Methyl 2-chloro-4-thiazolecarboxylate and Celecoxib

  • Prostaglandin E2 (PGE2) ELISA kit

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • COX-2 Induction and Treatment:

    • Remove the culture medium and replace it with fresh, serum-free DMEM.

    • Add varying concentrations of Methyl 2-chloro-4-thiazolecarboxylate or Celecoxib to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

    • Induce COX-2 expression by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The inhibitory activities of Methyl 2-chloro-4-thiazolecarboxylate and Celecoxib should be summarized in a clear and concise table for direct comparison.

CompoundIn Vitro COX-2 IC50 (µM)Cell-Based PGE2 Inhibition IC50 (µM)
Methyl 2-chloro-4-thiazolecarboxylate[Insert Value][Insert Value]
Celecoxib[Insert Value][Insert Value]

Interpretation:

A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of Methyl 2-chloro-4-thiazolecarboxylate to those of Celecoxib, researchers can quantitatively assess its relative potency as a COX-2 inhibitor. Discrepancies between the in vitro and cell-based assay results can provide insights into factors such as cell permeability, off-target effects, and metabolic stability of the test compound.

Concluding Remarks

This guide provides a robust framework for the initial benchmarking of Methyl 2-chloro-4-thiazolecarboxylate as a potential COX-2 inhibitor. The described protocols are designed to be self-validating through the inclusion of a well-characterized benchmark compound, Celecoxib. Positive results from these assays would provide a strong rationale for further preclinical development, including selectivity profiling against COX-1, in vivo efficacy studies in animal models of inflammation, and pharmacokinetic and toxicological assessments. The exploration of novel thiazole derivatives like Methyl 2-chloro-4-thiazolecarboxylate holds promise for the discovery of next-generation anti-inflammatory therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Creative BioMart. COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved from [Link]

  • Li, N., et al. (2002). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 62(1), 28-32.
  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Chun, K. S., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 64(2), 115–121.
  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29045–29061.
  • Durgin, J. M., & Daria, J. (2023). Celecoxib. In StatPearls.
  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29045–29061.
  • Bohlin, L., et al. (2009). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Planta Medica, 75(09), 925-930.
  • Gürsoy-Kol, Ö., & Ayazgök, B. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3249.
  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284-9289.
  • Ghorab, M. M., et al. (2016). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. Molecules, 21(3), 324.
  • Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 127–141.
  • El-Sayed, M. A. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2280267.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and the In Silico Imperative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a cornerstone in the development of agents targeting a wide array of diseases, particularly cancer.[3] Thiazole derivatives have shown remarkable success as inhibitors of critical signaling proteins like protein kinases and tubulin.[1][3]

However, the journey from a promising scaffold to a clinical candidate is long and resource-intensive. Synthesizing and screening vast libraries of derivatives is a significant bottleneck. This is where computational methods, specifically molecular docking, have become indispensable.[4] Molecular docking is a powerful in silico technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a thiazole derivative) to the active site of another (a receptor, typically a protein).[5][6] By simulating these molecular "handshakes," we can rapidly screen virtual libraries, prioritize high-potential candidates for synthesis, and gain mechanistic insights into their activity, dramatically accelerating the drug discovery pipeline.[7][8]

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of thiazole derivatives. We will move beyond a simple list of steps to explain the causality behind experimental choices, establish a self-validating protocol to ensure scientific rigor, and present a case study to illustrate the interpretation of comparative data.

Theoretical Framework: The Four Pillars of Molecular Docking

At its core, a molecular docking experiment is an optimization problem governed by four key components. Understanding their interplay is crucial for designing a meaningful study and correctly interpreting its results.

  • The Receptor: This is the macromolecular target, typically a protein, whose 3D structure has been determined experimentally (e.g., via X-ray crystallography) and can be retrieved from a repository like the Protein Data Bank (PDB).[5] The quality of this structure is paramount to the success of the study.

  • The Ligand: This is the small molecule of interest—in our case, a thiazole derivative. Its 3D conformation, ionization state, and tautomeric form must be correctly prepared to reflect physiological conditions.

  • The Search Algorithm: This is the computational engine that explores a vast number of possible orientations and conformations (poses) of the ligand within the receptor's binding site.[5]

  • The Scoring Function: After generating poses, the scoring function estimates the binding affinity for each one, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.[6][7] This score is used to rank the different ligands against each other.

cluster_inputs Inputs cluster_process Computational Process cluster_outputs Outputs Receptor Receptor (Protein 3D Structure) Algorithm Search Algorithm (Generates Poses) Receptor->Algorithm Ligand Ligand (Thiazole Derivative) Ligand->Algorithm Scoring Scoring Function (Estimates Affinity) Algorithm->Scoring sends poses Pose Binding Pose (3D Orientation) Scoring->Pose ranks Score Binding Score (e.g., kcal/mol) Scoring->Score calculates

Figure 1: The core components of a molecular docking simulation.

A Self-Validating Protocol for Comparative Docking

This section details a robust, step-by-step methodology. The cornerstone of this protocol is the validation step, which ensures that the chosen docking parameters are capable of reproducing experimentally observed results, lending trustworthiness to the entire study.

Step 1: Receptor Selection and Preparation
  • Causality: The quality of the receptor structure directly impacts the reliability of the docking results. Raw structures from the PDB often contain experimental artifacts like water molecules, co-solvents, and may be missing hydrogen atoms, all of which must be corrected.

  • Protocol:

    • Selection: Choose a high-resolution (<2.5 Å) crystal structure of your target protein from the PDB. For this guide, we'll use the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target for thiazole inhibitors.[9][10]

    • Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Chimera, Schrödinger Maestro).

    • Action: Remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands not relevant to the study.[8]

    • Standardization: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This is critical for calculating electrostatic and hydrogen bonding interactions.

    • Output: Save the prepared protein structure in the required format for your docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation
  • Causality: Ligands must be converted from their 2D representations into energetically minimized 3D structures with correct protonation states to ensure they are realistic models for docking.

  • Protocol:

    • Structure Generation: Obtain 2D structures of your thiazole derivatives (e.g., from PubChem or by drawing them in a chemical sketcher).

    • Conversion & Minimization: Convert the 2D structures to 3D. Use a force field (e.g., MMFF94) to perform an energy minimization, allowing the molecule to adopt a low-energy conformation.

    • Protonation: Assign the correct protonation state at a physiological pH of 7.4.

    • Output: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 3: Docking Protocol Validation (The Trustworthiness Checkpoint)
  • Causality: Before screening your novel compounds, you must prove that your chosen software and settings can accurately reproduce a known, experimentally determined binding mode. This is the single most important step for ensuring the trustworthiness of your results. The standard metric for success is the Root Mean Square Deviation (RMSD).

  • Protocol:

    • Extraction: From your original, unaltered PDB file, extract the co-crystallized ligand. This is your "ground truth" reference.

    • Re-docking: Dock this extracted ligand back into the active site of your prepared receptor using the exact same settings you will use for your thiazole derivatives.

    • Comparison: Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose.

    • Calculation: Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your protocol can accurately predict the experimental binding mode.[11][12][13] If the RMSD is higher, you must adjust your docking parameters (e.g., the size of the search space or the exhaustiveness of the search) and repeat until the criterion is met.

Step 4: Grid Box Generation and Docking Simulation
  • Causality: The docking algorithm needs a defined search space. This "grid box" confines the search to the protein's active site, increasing computational efficiency and accuracy.

  • Protocol:

    • Definition: Define the coordinates and dimensions of a 3D box that encompasses the entire binding site, typically centered on the position of the validated co-crystallized ligand.

    • Execution: Run the docking simulation for each prepared thiazole derivative. The software will generate multiple possible binding poses for each ligand and rank them using its scoring function.[7]

Start Start P1 Step 1: Select & Prepare Receptor (Protein) Start->P1 P2 Step 2: Prepare Ligands (Thiazole Derivatives) P1->P2 P3 Step 3: Protocol Validation P2->P3 P3->P1 RMSD > 2.0 Å (Failure - Adjust Parameters) P4 Step 4: Define Binding Site & Run Docking Simulation P3->P4 RMSD < 2.0 Å (Success) P5 Step 5: Analyze Results (Scores, Poses, Interactions) P4->P5 End Prioritized Candidates P5->End

Figure 2: A self-validating workflow for molecular docking.

Case Study: Comparative Docking of Thiazole Derivatives Against EGFR

To illustrate the application of this protocol, we present a comparative analysis of three hypothetical thiazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target. The results are compared against a known FDA-approved inhibitor, Dasatinib, which also contains a thiazole moiety.[2]

The primary goal is to compare the predicted binding affinities (Docking Score) and the specific molecular interactions that stabilize the ligand-receptor complex.

Table 1: Comparative Docking Results Against EGFR Kinase Domain

Compound IDDocking Score (kcal/mol)H-BondsKey Interacting Residues
Dasatinib (Reference) -9.82Met793, Thr790
Thiazole Derivative A -8.51Met793
Thiazole Derivative B -10.23Met793, Thr790, Cys775
Thiazole Derivative C -7.91Leu718
Interpretation of Comparative Data
  • Binding Affinity: The docking score provides a first-pass filter. Thiazole Derivative B shows the most favorable binding energy (-10.2 kcal/mol), even stronger than the reference inhibitor Dasatinib (-9.8 kcal/mol).[1][9] This makes it the highest-priority candidate based on this metric alone. In contrast, Derivative C has the weakest predicted affinity.

  • Molecular Interactions: The true value of docking comes from analyzing the binding poses to understand why a score is favorable.

    • Derivative B not only has the best score but also forms three hydrogen bonds, engaging with the same key "gatekeeper" residue (Met793) as the reference drug, plus two other residues.[9] This strong and specific interaction pattern provides a compelling mechanistic hypothesis for its high predicted affinity.

    • Derivative A also interacts with the critical Met793 residue but forms fewer hydrogen bonds, which is consistent with its slightly weaker (less negative) score compared to the reference.

    • Derivative C has the poorest score and, crucially, fails to interact with the key residues in the hinge region (like Met793 and Thr790). Instead, it forms a single hydrogen bond with a less critical residue (Leu718). This suggests a non-optimal binding mode and lowers its priority for further investigation.

References

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Megahed, W., et al. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]

  • Ghasemi, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Yadav, A. S., et al. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PMC. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Taylor, R. D., et al. (2002). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Guedes, I. A., et al. (2021). Molecular docking in drug design: Basic concepts and application spectrums. Expert Opinion on Drug Discovery. Available at: [Link]

  • Akbari, M. (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Review Report on "Anticancer Studies of Newly Synthesized Thiazole Derivatives". (2023). MDPI. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available at: [Link]

  • Singh, P. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. Available at: [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Cross, J. B., et al. (2009). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Taylor & Francis Online. Available at: [Link]

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The Catalyst Crucible: A Head-to-Head Comparison for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection, Performance, and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds. The efficient construction of this heterocycle is therefore a critical endeavor in modern synthetic chemistry. This guide provides an in-depth, head-to-head comparison of various catalytic systems for thiazole synthesis, moving beyond a simple recitation of methods to offer a nuanced analysis of their performance, supported by experimental data and mechanistic understanding.

The Strategic Landscape of Thiazole Synthesis: An Overview of Catalytic Approaches

The synthesis of thiazoles has evolved significantly from the classic Hantzsch condensation.[1] Modern catalysis has introduced a diverse array of strategies, each with its own set of advantages and limitations. The primary catalytic approaches can be broadly categorized as:

  • Transition Metal Catalysis: This is the most dominant and versatile approach, with palladium, copper, and increasingly, iron catalysts leading the way. These metals can facilitate a variety of bond formations, including C-S, C-N, and C-H functionalization, often under mild conditions with high functional group tolerance.[2][3]

  • Organocatalysis: Offering a metal-free alternative, organocatalysis has gained traction for its environmental benefits and unique reactivity patterns. Catalysts such as L-proline and thiourea derivatives have been employed in thiazole synthesis, often promoting reactions through different mechanistic pathways than their metal-based counterparts.[4][5]

  • Heterogeneous Catalysis: The drive for sustainable and scalable processes has fueled the development of heterogeneous catalysts. These are typically solid-supported catalysts that can be easily recovered and reused, minimizing waste and catalyst leaching into the product.[6][7]

Head-to-Head Catalyst Performance: A Data-Driven Comparison

The choice of a catalyst is a multi-faceted decision, balancing yield, reaction time, temperature, cost, and sustainability. The following table provides a comparative overview of representative catalytic systems for thiazole synthesis.

Catalyst TypeCatalyst ExampleSynthesis MethodTemp. (°C)TimeYield (%)Key Advantages & Disadvantages
Palladium Pd(OAc)₂C-H Arylation100-12012-24 h70-95%Advantages: High efficiency, excellent functional group tolerance, low catalyst loadings possible.[8] Disadvantages: High cost, potential for palladium contamination in the final product.
Copper CuIMulticomponent12024 hup to 85%Advantages: Low cost, readily available, unique reactivity in multicomponent reactions.[3][9] Disadvantages: Often requires higher catalyst loadings and temperatures compared to palladium.
Iron FeBr₃From Vinyl Azides8012 h~80%Advantages: Abundant, inexpensive, and a more sustainable alternative to precious metals.[2] Disadvantages: Can be less efficient and have a more limited substrate scope compared to palladium and copper.
Heterogeneous Silica Supported Tungstosilisic AcidHantzsch CondensationRT (ultrasound)1.5-2 h79-90%Advantages: Reusable, environmentally benign, mild reaction conditions.[6] Disadvantages: Can have lower activity than homogeneous counterparts, potential for leaching.
Organocatalyst L-ProlineCondensation1301 h20-75%Advantages: Metal-free, environmentally friendly, readily available.[4] Disadvantages: Often requires higher temperatures and may have a more limited substrate scope.

Mechanistic Insights: Understanding the "Why" Behind Catalyst Performance

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational catalyst design. Below, we delve into the catalytic cycles of the most prominent metal-catalyzed systems.

The Palladium-Catalyzed C-H Activation Pathway

Palladium catalysts are highly effective in the direct arylation of pre-formed thiazole rings, a powerful method for late-stage functionalization. The generally accepted mechanism proceeds through a Pd(II)/Pd(0) catalytic cycle.

Palladium Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst C-H Activation C-H Activation Pd(II) Precatalyst->C-H Activation Thiazole Cyclometalated Pd(II) Intermediate Cyclometalated Pd(II) Intermediate C-H Activation->Cyclometalated Pd(II) Intermediate Oxidative Addition Oxidative Addition Cyclometalated Pd(II) Intermediate->Oxidative Addition Ar-X Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Forms C-C bond Thiazole Product Thiazole Product Reductive Elimination->Thiazole Product Pd(0) Pd(0) Reductive Elimination->Pd(0) Reoxidation Reoxidation Pd(0)->Reoxidation Oxidant Reoxidation->Pd(II) Precatalyst Copper Catalytic Cycle Cu(I) Cu(I) Coordination with Oxime Coordination with Oxime Cu(I)->Coordination with Oxime Oxime Cu-Oxime Complex Cu-Oxime Complex Coordination with Oxime->Cu-Oxime Complex Reaction with KSCN Reaction with KSCN Cu-Oxime Complex->Reaction with KSCN KSCN Intermediate A Intermediate A Reaction with KSCN->Intermediate A Reaction with Anhydride Reaction with Anhydride Intermediate A->Reaction with Anhydride Anhydride Intermediate B Intermediate B Reaction with Anhydride->Intermediate B Cyclization & Reductive Elimination Cyclization & Reductive Elimination Intermediate B->Cyclization & Reductive Elimination Cyclization & Reductive Elimination->Cu(I) Regeneration Thiazole Product Thiazole Product Cyclization & Reductive Elimination->Thiazole Product

Caption: A plausible mechanism for copper-catalyzed multicomponent thiazole synthesis.

In this proposed mechanism, a Cu(I) catalyst coordinates with the oxime, which then reacts with potassium thiocyanate. The subsequent reaction with an anhydride, followed by intramolecular cyclization and reductive elimination, yields the thiazole product and regenerates the active Cu(I) catalyst. [3][9]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative thiazole derivative using different catalytic systems.

Protocol 1: Classic Hantzsch Thiazole Synthesis (Non-Catalytic)

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. [10]

  • Materials:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Remove the reaction from heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

    • Filter the mixture through a Buchner funnel.

    • Wash the filter cake with water.

    • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Protocol 2: Heterogeneous Catalysis - Synthesis of Hantzsch Thiazole Derivatives using a Reusable Catalyst

This protocol describes a one-pot, three-component synthesis using a silica-supported tungstosilicic acid catalyst under ultrasound irradiation. [6]

  • Materials:

    • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

    • Thiourea (1 mmol)

    • Substituted benzaldehyde (1 mmol)

    • Silica supported tungstosilisic acid (catalytic amount)

    • Ethanol/Water (1:1, v/v)

  • Procedure:

    • In a suitable vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilicic acid catalyst in the ethanol/water solvent system.

    • Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, recover the catalyst by simple filtration.

    • Isolate the product from the filtrate, typically through evaporation of the solvent and subsequent purification if necessary.

Future Trends and Outlook

The field of thiazole synthesis continues to evolve, with several exciting trends on the horizon:

  • Sustainable Catalysis: The development of catalysts based on earth-abundant and non-toxic metals like iron and manganese is a major focus. [2]Furthermore, the design of more robust and recyclable heterogeneous catalysts will be crucial for large-scale, environmentally friendly production. [11]* C-H Activation: Direct C-H functionalization of simple, unadorned starting materials represents a highly atom-economical approach to thiazole synthesis and derivatization. Advances in this area will continue to streamline synthetic routes. [2]* Flow Chemistry: The use of continuous flow reactors for thiazole synthesis offers advantages in terms of safety, scalability, and process control. This technology is poised to become more prevalent in both academic and industrial settings.

Conclusion

The synthesis of thiazoles is a vibrant and dynamic area of research, with a diverse toolkit of catalysts available to the modern chemist. While palladium catalysts often provide the highest efficiency and broadest substrate scope, the cost-effectiveness and unique reactivity of copper catalysts make them a compelling alternative. The emergence of iron-based and heterogeneous catalysts, along with the elegance of organocatalytic methods, underscores the ongoing drive towards more sustainable and economical synthetic strategies. By understanding the head-to-head performance and mechanistic nuances of these different catalytic systems, researchers can make more informed decisions, accelerating the discovery and development of novel thiazole-containing molecules with significant therapeutic and technological potential.

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Confirming the Mechanism of Action for a Novel Methyl 2-chloro-4-thiazolecarboxylate Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and complex. This guide provides an in-depth, technical framework for elucidating the mechanism of action of a novel derivative of "Methyl 2-chloro-4-thiazolecarboxylate," a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of thiazole-containing compounds.[1][2] This document eschews a rigid template, instead offering a logical and scientifically rigorous workflow designed to build a comprehensive and validated understanding of a compound's function.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and potent anti-cancer effects.[1][2][5] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1][4] Our investigation into Thiazole-X is therefore grounded in a rich history of successful drug discovery centered on this heterocyclic motif.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase dysregulation in cancer and the established precedent for thiazole derivatives as kinase inhibitors, our primary hypothesis is that Thiazole-X exerts its anti-proliferative effects by inhibiting one or more protein kinases within a critical signaling pathway. This guide will outline a multi-pronged approach to first identify the target kinase(s) and then confirm engagement and downstream functional effects.

The following diagram illustrates a general kinase signaling pathway that could be targeted by Thiazole-X, leading to an anti-proliferative response.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Kinase 1 Downstream Kinase 1 RTK->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Thiazole-X Thiazole-X Thiazole-X->Downstream Kinase 1 Inhibition

Caption: Hypothesized kinase inhibition by Thiazole-X.

A Phased Approach to Mechanism of Action Confirmation

We will employ a systematic, three-phase experimental plan to rigorously test our hypothesis. This workflow is designed to move from broad, unbiased screening to specific, targeted validation.

G cluster_1 Phase 1: Broad Spectrum Profiling cluster_2 Phase 2: Target Engagement Confirmation cluster_3 Phase 3: Cellular Pathway Analysis Phase 1 Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Target Identification Phase 3 Phase 3 Phase 2->Phase 3 Target Validation Kinome Profiling Kinome Profiling Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) In Vitro Kinase Assays In Vitro Kinase Assays Western Blotting Western Blotting Cell-Based Functional Assays Cell-Based Functional Assays

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Safety Operating Guide

Navigating the Disposal of Methyl 2-chloro-4-thiazolecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical, yet often overlooked, phase: proper disposal. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of Methyl 2-chloro-4-thiazolecarboxylate, a halogenated heterocyclic compound. Our focus is to instill a deep understanding of the principles behind these procedures, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

Methyl 2-chloro-4-thiazolecarboxylate presents a multi-faceted hazard profile that necessitates a stringent and informed disposal protocol. As a chlorinated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. Safety Data Sheets (SDSs) for this compound and structurally similar chemicals consistently highlight the following primary hazards:

  • Human Health Risks: The compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause significant skin and eye irritation.[1][2][3] These toxicological properties underscore the importance of minimizing direct contact and preventing its release into the environment.

  • Environmental Persistence: Halogenated organic compounds are often resistant to natural degradation processes, leading to their accumulation in ecosystems.[4][5] This persistence can result in long-term adverse effects on aquatic life and the broader environment.[6]

The fundamental principle guiding the disposal of Methyl 2-chloro-4-thiazolecarboxylate is the prevention of its release into the sanitary sewer system or general waste streams. Landfilling is also an unacceptable method of disposal for chlorinated organic residues due to the risk of leaching and groundwater contamination.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the proper disposal of Methyl 2-chloro-4-thiazolecarboxylate from the point of generation within the laboratory to its final, compliant destruction.

Step 1: Immediate Waste Segregation at the Source

The cornerstone of compliant laboratory waste management is the immediate and correct segregation of waste streams. This practice is not only a regulatory requirement but also a critical safety measure to prevent unintended chemical reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for Methyl 2-chloro-4-thiazolecarboxylate and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper).

  • Avoid Commingling: Crucially, do not mix this chlorinated waste with non-halogenated organic waste.[7][8] The disposal of mixed halogenated waste is significantly more complex and costly.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring the safety of all personnel handling the waste.

  • Container Material: Utilize a chemically resistant container, preferably made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[9][10] Ensure the container is in good condition and free from any damage.

  • Accurate Labeling: Proper labeling is a legal requirement and essential for safe handling. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-chloro-4-thiazolecarboxylate"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of waste accumulation initiation

    • The name and contact information of the generating researcher or laboratory

Step 3: In-Lab Storage and Accumulation

Proper temporary storage of the waste container within the laboratory is crucial to maintain a safe working environment.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be a location at or near the point of generation and under the control of the operator of the process generating the waste.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][11]

  • Ventilation: Store the container in a well-ventilated area, such as a designated cabinet for chemical waste or within a fume hood, to prevent the accumulation of harmful vapors.[4][12]

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[9][11]

Step 4: Arranging for Professional Disposal

The final and most critical step is the transfer of the hazardous waste to a licensed and approved disposal facility. Under no circumstances should in-laboratory treatment or neutralization of this compound be attempted by untrained personnel.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the pickup and disposal of hazardous chemical waste. They have established procedures and contracts with certified waste management companies.

  • Provide Complete Information: When requesting a waste pickup, provide all necessary information from the waste label to the EHS office.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific protocols for waste pickup requests, scheduling, and internal transport of the waste container to the designated collection point.

Approved Disposal Technologies: The Final Destination

The recommended and most environmentally sound method for the final disposal of Methyl 2-chloro-4-thiazolecarboxylate is high-temperature incineration .[7] This process offers several advantages:

  • Complete Destruction: Incineration at high temperatures (typically above 850°C) in a facility equipped with appropriate emission controls ensures the complete thermal decomposition of the organic molecule, breaking it down into simpler, less harmful compounds.[7]

  • Prevention of Environmental Release: When conducted in a properly designed and permitted hazardous waste incinerator, this method effectively prevents the release of the original compound or hazardous byproducts into the environment.

Other technologies like chemical dechlorination may also be employed by specialized waste treatment facilities, but high-temperature incineration remains the most common and effective method for this class of compounds.[13]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-chloro-4-thiazolecarboxylate.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal Start Waste Generation: Methyl 2-chloro-4-thiazolecarboxylate Segregate Immediate Segregation: Dedicated Chlorinated Waste Container Start->Segregate Container Container Selection & Labeling: HDPE or Glass, Secure Cap, Properly Labeled Segregate->Container Store Temporary Storage: Designated SAA, Secondary Containment, Ventilated Area Container->Store EHS Contact EHS for Pickup Store->EHS Transport Transport by Licensed Hazardous Waste Hauler EHS->Transport Incinerate High-Temperature Incineration: Approved Waste Disposal Facility Transport->Incinerate End Compliant Destruction Incinerate->End

Caption: Disposal workflow for Methyl 2-chloro-4-thiazolecarboxylate.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Halogenated Organic)Toxicity, environmental persistence, and regulatory requirements.
In-Lab Treatment Prohibited High potential for hazardous reactions and exposure without specialized equipment.
Segregation Separate from non-halogenated wastePrevents chemical incompatibilities and reduces disposal costs.
Container Labeled, sealed, chemically resistant (HDPE/Glass)Ensures safe containment and prevents leaks.
Storage Ventilated, secondary containment, designated SAAMinimizes exposure risk and contains potential spills.
Final Disposal High-Temperature IncinerationEnsures complete destruction and prevents environmental release.

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of Methyl 2-chloro-4-thiazolecarboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

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Personal protective equipment for handling Methyl 2-chloro-4-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Methyl 2-chloro-4-thiazolecarboxylate

Executive Summary & Chemical Risk Profile

Methyl 2-chloro-4-thiazolecarboxylate (CAS: 105512-81-0) is a functionalized heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical intermediates.[1] While specific toxicological data for this exact catalog number may be sparse in public databases, its structural moieties dictate a strict "Hazard by Analogy" approach.

We do not handle this chemical based on "best-case" scenarios.[1] We handle it based on its functional groups:

  • The 2-Chloro Substituent: Increases electrophilicity, making the compound a potential skin sensitizer and severe irritant (alkylating potential).

  • The Methyl Ester: Lipophilic nature facilitates dermal absorption and permeation through standard nitrile gloves.

  • The Thiazole Ring: Historically associated with biological activity; treat as a potential pharmacological agent.

Core Hazard Classification (Derived):

  • Physical State: Solid (Likely crystalline powder).

  • GHS Class: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Critical Risk: Respiratory sensitization and ocular damage from dust generation.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound during the weighing and solubilization phases. The following matrix is non-negotiable.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses allow dust entry from the side.[1] Thiazole esters can cause severe lachrymation and corneal opacity upon contact.
Respiratory N95 or P100 Respirator (if outside fume hood)As a solid, the primary vector is inhalation of fines. Note: All open handling should occur in a certified chemical fume hood.
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Risk: Methyl esters can degrade nitrile over time. The "Double Don" creates a sacrificial outer layer. If dissolving in DCM or THF, use Laminate (Silver Shield) liners.
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids/dusts and hold them against the skin. Impervious aprons prevent "pass-through" exposure.[1]

Operational Workflow: The Safe Handling Loop

This protocol uses a "Zone Defense" strategy to prevent cross-contamination.

Phase 1: Pre-Operational Setup
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Thiazole powders are often static-prone, leading to "flying dust" during transfer.

  • Solvent Prep: Pre-measure solvents. Do not pour solvents onto the solid; add the solid to the solvent to minimize splash-back.

Phase 2: Active Handling (Weighing & Transfer)
  • Step 1: Don inner gloves (taped to sleeves if highly potent) and outer gloves.

  • Step 2: Weigh inside the hood. If the balance is external, use a closed transfer vessel (tared vial with cap).

  • Step 3: The "Dirty Hand / Clean Hand" Rule: Use your non-dominant hand only for the chemical container. Use your dominant hand for the spatula and balance door.

Phase 3: Decontamination & Doffing
  • Step 1: Wipe down the exterior of the reaction vessel with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.

  • Step 2: Dispose of the outer gloves immediately into the solid waste stream inside the hood.

  • Step 3: Wash inner gloves with soap and water before removing them.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, specifically addressing the solvent-dependent glove choice.

SafetyProtocol Start Start: Handling Methyl 2-chloro-4-thiazolecarboxylate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Transfer/Reaction StdPPE Standard PPE: Double Nitrile Gloves Fume Hood Solid->StdPPE Dry Handling SolventCheck Identify Solvent Solution->SolventCheck StdSolvent MeOH, EtOH, Water SolventCheck->StdSolvent AggSolvent DCM, THF, DMF SolventCheck->AggSolvent StdSolvent->StdPPE HighPPE Enhanced PPE: Laminate/Silver Shield Liners under Nitrile AggSolvent->HighPPE Permeation Risk

Caption: Decision tree for PPE selection based on physical state and carrier solvent compatibility.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (water or mineral oil) to dampen, then wipe up.

  • Solution Spill: Cover with vermiculite or spill pads.

  • Decontamination: Clean surface with 10% soap solution followed by 70% Ethanol. Thiazoles can leave persistent residues; verify cleaning with UV light if the compound is fluorescent (common for this class).

Waste Disposal
  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Clearly mark as "Toxic / Irritant - Thiazole Derivative."

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers if the compound is acidic or corrosive.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart.

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives and GHS Classifications. National Library of Medicine. [1]

  • Ansell. (2009). Chemical Resistance Guide: Permeation & Degradation Data.

Sources

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